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Di-2-thienylglycolic Acid Potassium Salt

Cat. No.: B1153667
M. Wt: 278.39
Attention: For research use only. Not for human or veterinary use.
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Description

Di-2-thienylglycolic Acid Potassium Salt, also known as this compound, is a useful research compound. Its molecular formula is C₁₀H₇KO₃S₂ and its molecular weight is 278.39. The purity is usually 95%.
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Properties

Molecular Formula

C₁₀H₇KO₃S₂

Molecular Weight

278.39

Synonyms

(Hydroxy)(di-2-thienyl)acetic Acid Potassium Salt;  2-Hydroxy-2,2-di(2-thienyl)acetic Acid Potassium Salt;  Di-2-thienylglycolic Acid Potassium Salt;  α,α-Di(2-thienyl)glycolic Acid Potassium Salt

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Di-2-thienylglycolic Acid and its Potassium Salt: Synthesis, Properties, and Historical Context as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-2-thienylglycolic acid and its corresponding potassium salt are pivotal chemical intermediates, primarily recognized for their essential role in the synthesis of various active pharmaceutical ingredients (APIs), most notably anticholinergic agents such as tiotropium bromide. The history of these compounds is intrinsically linked to the development of these therapeutic agents rather than a standalone discovery narrative. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and analytical data related to Di-2-thienylglycolic Acid Potassium Salt, intended for professionals in research and drug development.

Introduction and Historical Context

The discovery and development of Di-2-thienylglycolic Acid and its potassium salt are not chronicled as independent milestones but are embedded within the broader history of pharmaceutical synthesis. Their significance emerged with the need for high-purity starting materials for complex APIs. Methyl 2,2-dithienylglycolate, a direct precursor, is a key intermediate for a range of anticholinergic agents used in treating Chronic Obstructive Pulmonary Disease (COPD)[1]. The potassium salt serves as a stable, solid form of the acid, facilitating handling, purification, and precise dosage in subsequent reaction steps. Its history is therefore one of process chemistry and optimization in the manufacturing of drugs like tiotropium and aclidinium bromide[1].

Physicochemical Properties and Data

Quantitative data for Di-2-thienylglycolic Acid and its potassium salt are summarized below for clear comparison.

PropertyDi-2-thienylglycolic AcidThis compound
Synonyms (Hydroxy)(di-2-thienyl)acetic Acid, 2-Hydroxy-2,2-di(2-thienyl)acetic acid[2][3]This compound[4]
Molecular Formula C₁₀H₈O₃S₂[3]C₁₀H₇KO₃S₂[4]
Molecular Weight 240.3 g/mol [3]278.389 g/mol [4]
CAS Number 4746-63-8[2]Not explicitly assigned; parent acid CAS often used.
Typical Purity >95% (HPLC)[2]High purity, often used as a reference standard.
Physical Format Neat[2]Solid

Synthesis and Experimental Protocols

The formation of this compound is a two-stage process involving the synthesis of the parent acid followed by its conversion to the salt.

Synthesis of Di-2-thienylglycolic Acid Precursor

A common route to the core acid structure is through a Grignard reaction with an oxalate ester, which yields the methyl ester of the target acid.

Objective: To synthesize Methyl 2,2-Dithienylglycolate, the ester precursor to Di-2-thienylglycolic Acid.

Materials:

  • 2-Bromothiophene

  • Magnesium turnings

  • Dimethyl oxalate

  • Anhydrous Diethyl Ether (Et₂O)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Slowly add a solution of 2-bromothiophene in anhydrous Et₂O to initiate the formation of 2-thienylmagnesium bromide.

  • Reaction with Oxalate: In a separate flame-dried flask under a nitrogen atmosphere, prepare a solution of dimethyl oxalate in anhydrous THF. Cool the solution to an appropriate temperature (e.g., -80°C to reflux, depending on the specific protocol)[1].

  • Addition: Slowly add the prepared Grignard reagent to the dimethyl oxalate solution. The reaction is typically exothermic and the addition rate should be controlled to maintain the desired temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until completion[1].

  • Quenching: Once the reaction is complete, carefully quench the mixture by adding a saturated aqueous NH₄Cl solution[1].

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield Methyl 2,2-Dithienylglycolate. Note: This reaction may produce the regioisomer methyl 2,3-dithienyl glycolate as an impurity[1].

  • Hydrolysis: The resulting methyl ester is then hydrolyzed under basic conditions (e.g., using NaOH or KOH) followed by acidic workup to yield Di-2-thienylglycolic Acid.

Preparation of this compound

The final salt is formed by a straightforward acid-base reaction.

Objective: To convert Di-2-thienylglycolic Acid to its potassium salt.

Materials:

  • Di-2-thienylglycolic Acid

  • Potassium Hydroxide (KOH)

  • Toluene

  • Benzyltriethylammonium chloride (Phase Transfer Catalyst)

  • Ethyl Acetate

Procedure:

  • Dissolution: Charge a round-bottom flask, fitted with a Dean-Stark apparatus and condenser, with toluene. Add Di-2-thienylglycolic Acid (1.0 gm-mole), the phase transfer catalyst (5 mol%), and potassium hydroxide (3.0 gm-mole) at room temperature[5][6].

  • Reaction: Heat the reaction mixture to reflux for approximately 2 hours[5][6].

  • Isolation: Cool the reaction mass. The product, this compound, will precipitate. Isolate the solid product by filtration[5][6].

  • Purification: Recrystallize the isolated product from ethyl acetate to obtain the final compound with a purity of >99.0%[5][6].

Visualized Workflows and Relationships

The following diagrams illustrate the synthesis workflow and the logical position of the target compound in pharmaceutical manufacturing.

Synthesis_Workflow Thiophene 2-Bromothiophene Grignard 2-Thienylmagnesium Bromide Thiophene->Grignard + Mg, Et₂O Ester Methyl Di-2-thienylglycolate Grignard->Ester + Dimethyl Oxalate, THF Oxalate Dimethyl Oxalate Oxalate->Ester Acid Di-2-thienylglycolic Acid Ester->Acid Hydrolysis (e.g., KOH, H₃O⁺) Salt Di-2-thienylglycolic Acid Potassium Salt Acid->Salt + KOH, Toluene

Caption: Synthetic pathway for this compound.

Logical_Relationship cluster_intermediates Intermediate Synthesis Ester Methyl Di-2-thienylglycolate Acid Di-2-thienylglycolic Acid Esterification Scopine Ester of Di-2-thienylglycolic Acid Ester->Esterification Transesterification Salt Di-2-thienylglycolic Acid Potassium Salt Acid->Esterification Esterification Salt->Acid Acidification (if needed) Scopine Scopine Scopine->Esterification API Tiotropium Bromide (Final API) Esterification->API Quaternization with CH₃Br

Caption: Role as an intermediate in the synthesis of Tiotropium Bromide.

Signaling Pathways and Pharmacological Activity

As a stable chemical intermediate, this compound is not designed or expected to have direct pharmacological activity. There is no literature to suggest it interacts with any biological signaling pathways. Its purpose is strictly to serve as a high-purity, well-characterized building block for the synthesis of pharmacologically active molecules. The biological activity, such as muscarinic receptor antagonism, resides entirely within the final API, for which this salt is a precursor.

Conclusion

This compound represents a critical component in the manufacturing of important respiratory medicines. While it lacks a distinct history of discovery, its evolution and optimization are testaments to the advancements in process chemistry. The synthetic protocols outlined provide a foundational understanding for researchers in the field, highlighting the compound's role not as a therapeutic agent itself, but as an indispensable cornerstone in the journey from simple precursors to life-saving drugs.

References

Characterization of Di-2-thienylglycolic Acid Potassium Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-2-thienylglycolic acid potassium salt is a key intermediate in the synthesis of the long-acting anticholinergic drug, Tiotropium Bromide, which is widely used in the management of chronic obstructive pulmonary disease (COPD). The purity and well-defined characterization of this intermediate are crucial for ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the characterization of this compound, including its physicochemical properties, spectroscopic data, and a detailed experimental protocol for its synthesis.

Physicochemical Properties

Table 1: Physicochemical Properties of Di-2-thienylglycolic Acid and its Potassium Salt

PropertyThis compoundDi-2-thienylglycolic Acid (Free Acid)Reference(s)
Molecular Formula C₁₀H₇KO₃S₂C₁₀H₈O₃S₂[1][2]
Molecular Weight 278.39 g/mol 240.30 g/mol [1][3]
CAS Number Not available4746-63-8[2]
Appearance Data not availableData not available
Melting Point Data not availableData not available
Solubility Data not availableData not available
Synonyms (Hydroxy)(di-2-thienyl)acetic Acid Potassium Salt, 2-Hydroxy-2,2-di(2-thienyl)acetic Acid Potassium Salt, α,α-Di(2-thienyl)glycolic Acid Potassium SaltGlycolic acid, di-2-thienyl- (7CI,8CI), (Hydroxy)(di-2-thienyl)acetic acid, 2-Hydroxy-2,2-dithiophen-2-ylacetic acid[3][4]

Spectroscopic Data

Detailed spectroscopic data is essential for the structural elucidation and purity assessment of this compound. While a complete set of spectra for the potassium salt is not publicly available, the expected spectral characteristics based on the structure are discussed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the two thiophene rings. These would typically appear as multiplets in the aromatic region (approximately 7.0-7.8 ppm). A signal for the hydroxyl proton might be observed, though its chemical shift can be variable and it may exchange with deuterium in deuterated solvents.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carboxylate carbon, the quaternary carbon attached to the hydroxyl group, and the carbons of the two thiophene rings. The carboxylate carbon would likely appear downfield (around 170-180 ppm). The thiophene carbons would resonate in the aromatic region (approximately 120-150 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following key absorption bands:

  • A broad O-H stretching vibration from the hydroxyl group, typically in the range of 3200-3600 cm⁻¹.

  • C-H stretching vibrations from the aromatic thiophene rings, usually appearing around 3000-3100 cm⁻¹.

  • A strong C=O stretching vibration from the carboxylate group, which for a salt is typically shifted to a lower wavenumber (around 1550-1610 cm⁻¹) compared to the carboxylic acid.

  • C=C stretching vibrations within the thiophene rings, in the region of 1400-1600 cm⁻¹.

  • C-S stretching vibrations, characteristic of the thiophene rings.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the anion. In negative ion mode, the mass spectrum should show a peak corresponding to the deprotonated Di-2-thienylglycolic acid anion [C₁₀H₇O₃S₂]⁻ at m/z 239.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the preparation of this compound from its corresponding acid. The synthesis of the free acid is a prerequisite and can be achieved through various organic synthesis routes, often involving the reaction of a thiophene derivative with a suitable glyoxylic acid equivalent.

Materials:

  • Di-2-thienylglycolic acid

  • Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃)

  • Suitable solvent (e.g., ethanol, methanol, or water)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

  • Dissolution: Dissolve a known quantity of Di-2-thienylglycolic acid in a minimal amount of a suitable solvent.

  • Neutralization: Slowly add a stoichiometric amount of a solution of potassium hydroxide or potassium carbonate to the dissolved acid with constant stirring. The pH of the solution should be monitored and adjusted to neutral (pH ~7).

  • Isolation:

    • If the potassium salt precipitates out of the solution, it can be collected by filtration. The collected solid should be washed with a small amount of cold solvent and then dried under vacuum.

    • If the salt is soluble in the reaction solvent, the solvent can be removed under reduced pressure to yield the crude potassium salt.

  • Purification: The crude salt can be purified by recrystallization from a suitable solvent or solvent mixture.

  • Drying: The purified this compound should be dried thoroughly under vacuum to remove any residual solvent.

Workflow Diagram:

SynthesisWorkflow cluster_synthesis Synthesis of this compound dissolution Dissolve Di-2-thienylglycolic Acid neutralization Neutralize with KOH or K₂CO₃ dissolution->neutralization isolation Isolate the Salt (Filtration or Evaporation) neutralization->isolation purification Purify by Recrystallization isolation->purification drying Dry under Vacuum purification->drying

Figure 1. General workflow for the synthesis of this compound.

Biological Activity and Role as a Pharmaceutical Intermediate

This compound itself is not known to possess significant biological activity. Its primary importance lies in its role as a crucial intermediate in the manufacturing of Tiotropium Bromide. The structural integrity and purity of this intermediate directly impact the quality and safety of the final drug product.

The synthesis of Tiotropium Bromide involves the esterification of scopine with Di-2-thienylglycolic acid (or its activated derivative), followed by quaternization of the resulting scopine ester.

Signaling Pathway of the Final Product (Tiotropium Bromide):

Tiotropium Bromide is a long-acting muscarinic antagonist. It blocks the M₃ muscarinic receptors in the smooth muscles of the airways, leading to bronchodilation. The signaling pathway is depicted below.

Tiotropium_Mechanism cluster_pathway Mechanism of Action of Tiotropium Bromide Acetylcholine Acetylcholine M3_Receptor M₃ Muscarinic Receptor (on Airway Smooth Muscle) Acetylcholine->M3_Receptor Binds to PLC Phospholipase C (PLC) M3_Receptor->PLC Activates IP3 Inositol Trisphosphate (IP₃) PLC->IP3 Generates Ca_Release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca_Release Stimulates Contraction Smooth Muscle Contraction (Bronchoconstriction) Ca_Release->Contraction Leads to Tiotropium Tiotropium Bromide Tiotropium->M3_Receptor Blocks

Figure 2. Simplified signaling pathway illustrating the mechanism of action of Tiotropium Bromide.

Conclusion

A thorough characterization of this compound is paramount for its use in pharmaceutical manufacturing. This guide has summarized the available physicochemical and spectroscopic information and provided a general experimental protocol for its synthesis. While specific quantitative data for the potassium salt is limited in publicly accessible sources, the information provided herein serves as a valuable resource for researchers and professionals involved in the development and production of Tiotropium Bromide. Further detailed analytical work is recommended to establish a comprehensive profile of this important pharmaceutical intermediate.

References

Di-2-thienylglycolic Acid Potassium Salt: A Technical Review of its Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Di-2-thienylglycolic acid, and its potassium salt, is primarily recognized as the major, yet pharmacologically inactive, metabolite of the long-acting muscarinic antagonist (LAMA), aclidinium bromide. Aclidinium bromide is utilized in the maintenance treatment of chronic obstructive pulmonary disease (COPD). While the parent compound, aclidinium, is a potent anticholinergic agent, its hydrolysis product, Di-2-thienylglycolic acid, does not exhibit significant affinity for muscarinic receptors. This technical guide will provide an in-depth analysis of the pharmacological context of Di-2-thienylglycolic acid potassium salt, focusing on its role as a metabolite and its lack of intrinsic anticholinergic activity.

Introduction

This compound, also known by its metabolite designation LAS34850, is a molecule of interest in the study of anticholinergic drug metabolism. It is structurally related to potent muscarinic antagonists used in the treatment of respiratory diseases. Understanding the pharmacological profile of this compound is crucial for a comprehensive assessment of the disposition and safety of its parent drug, aclidinium bromide.

The Parent Compound: Aclidinium Bromide

Aclidinium bromide is a quaternary ammonium derivative that functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). Its therapeutic effect in COPD is mediated through the blockade of M3 muscarinic receptors in the smooth muscle of the airways, leading to bronchodilation.

Mechanism of Action of Aclidinium Bromide

Aclidinium bromide exhibits a high affinity for all five human muscarinic receptor subtypes (M1-M5). The binding of aclidinium to these G-protein coupled receptors prevents the binding of the endogenous neurotransmitter, acetylcholine. In the airways, this antagonism of M3 receptors inhibits cholinergic nerve-induced bronchoconstriction.

The signaling pathway initiated by acetylcholine binding to M3 receptors on airway smooth muscle cells involves the Gq protein, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), leading to smooth muscle contraction. By blocking this initial binding step, aclidinium bromide prevents this cascade, resulting in muscle relaxation and bronchodilation.

cluster_0 Cell Membrane cluster_1 Cytosol ACh Acetylcholine M3 M3 Muscarinic Receptor ACh->M3 Binds Gq Gq Protein M3->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to Aclidinium Aclidinium Bromide (Antagonist) Aclidinium->M3 Blocks

Figure 1: Signaling pathway of M3 muscarinic receptor activation and its inhibition by Aclidinium Bromide.

Metabolism of Aclidinium Bromide and Formation of Di-2-thienylglycolic Acid

Aclidinium bromide undergoes rapid and extensive hydrolysis in human plasma. This biotransformation is a key feature of its pharmacokinetic profile, leading to low systemic exposure and a favorable safety profile. The hydrolysis occurs at the ester bond, yielding two primary metabolites:

  • Di-2-thienylglycolic acid (LAS34850)

  • An alcohol metabolite (LAS34823)

This metabolic process is catalyzed by esterases, such as butyrylcholinesterase, and can also occur non-enzymatically.

Aclidinium Aclidinium Bromide Hydrolysis Hydrolysis (Esterases/Non-enzymatic) Aclidinium->Hydrolysis D2TGA Di-2-thienylglycolic acid (LAS34850) Hydrolysis->D2TGA Alcohol_Met Alcohol Metabolite (LAS34823) Hydrolysis->Alcohol_Met Metabolites Metabolites

Figure 2: Metabolic pathway of Aclidinium Bromide.

Pharmacological Activity of this compound

Extensive in vitro studies have been conducted to characterize the pharmacological activity of the metabolites of aclidinium bromide. These investigations have consistently demonstrated that Di-2-thienylglycolic acid (LAS34850) is pharmacologically inactive .[1] Specifically, it shows no significant affinity for human muscarinic receptors.[2]

This lack of activity is a critical aspect of the safety profile of aclidinium bromide. The rapid conversion of the active parent drug to inactive metabolites minimizes the potential for systemic anticholinergic side effects.

CompoundTargetActivityReference
Aclidinium BromideMuscarinic Receptors (M1-M5)Potent Antagonist[2]
Di-2-thienylglycolic acid (LAS34850)Muscarinic ReceptorsInactive / No significant affinity[1][2]
Alcohol Metabolite (LAS34823)Muscarinic ReceptorsInactive / No significant affinity[1][2]

Table 1: Pharmacological Activity of Aclidinium Bromide and its Major Metabolites

Experimental Protocols

While specific, detailed experimental protocols for the testing of Di-2-thienylglycolic acid are not extensively published in the public domain, the determination of its lack of affinity for muscarinic receptors would have been conducted using standard pharmacological assays. A general workflow for such an investigation is outlined below.

Radioligand Binding Assays

The primary method for determining the affinity of a compound for a receptor is the radioligand binding assay.

Objective: To determine the binding affinity (Ki) of this compound for the five human muscarinic receptor subtypes (M1-M5).

General Protocol:

  • Receptor Preparation: Membranes from cells stably expressing one of the human muscarinic receptor subtypes (e.g., CHO-K1 cells) are prepared.

  • Radioligand: A radiolabeled muscarinic antagonist with high affinity and specificity (e.g., [3H]-N-methylscopolamine) is used.

  • Competition Assay: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

start Start receptor_prep Prepare Cell Membranes with Muscarinic Receptors start->receptor_prep incubation Incubate Membranes with Radioligand and Test Compound receptor_prep->incubation filtration Separate Bound and Free Radioligand via Filtration incubation->filtration quantification Quantify Bound Radioactivity filtration->quantification analysis Analyze Data to Determine IC50 and Ki quantification->analysis end End analysis->end

Figure 3: General workflow for a radioligand binding assay.

Conclusion

This compound is the primary acid metabolite of the anticholinergic drug aclidinium bromide. Contrary to what might be inferred from its structural relationship to a potent muscarinic antagonist, extensive pharmacological testing has demonstrated that it is pharmacologically inactive, with no significant affinity for muscarinic receptors. This rapid metabolic inactivation is a key design feature of aclidinium bromide, contributing to its favorable safety profile by minimizing systemic anticholinergic effects. For researchers and drug development professionals, this compound serves as an important example of a metabolite that, while a major product of biotransformation, does not contribute to the pharmacological activity of the parent compound.

References

Spectroscopic Analysis of Di-2-thienylglycolic Acid Potassium Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Di-2-thienylglycolic acid potassium salt is an organic compound featuring a central glycolic acid core in its salt form, substituted with two thiophene rings. As a derivative of thiophene, a heterocyclic compound prevalent in many pharmaceuticals and materials, and glycolic acid, a compound of interest in various chemical applications, understanding its precise molecular structure and purity is paramount for research, development, and quality control. Spectroscopic analysis provides a suite of powerful, non-destructive techniques essential for the complete chemical characterization and structural elucidation of such molecules.

This technical guide offers an in-depth overview of the primary spectroscopic methodologies for the analysis of this compound. It details the experimental protocols, expected data, and interpretation for Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, chemists, and drug development professionals requiring a foundational understanding of how to characterize this and similar compounds.

Molecular Structure

The foundational step in any analysis is understanding the target molecule's structure. This compound consists of a potassium cation (K⁺) and a di-2-thienylglycolate anion. The anion possesses two thiophene rings and a hydroxyl group attached to the alpha-carbon of the carboxylate group.

Chemical Formula: C₁₀H₇KO₃S₂

Molecular Weight: 294.39 g/mol

Spectroscopic Characterization Workflow

The comprehensive analysis of a chemical entity like this compound involves a multi-technique approach. Each spectroscopic method provides unique and complementary information, which, when integrated, leads to unambiguous structure confirmation and purity assessment.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Integration Prep Pristine Sample of Di-2-thienylglycolic Acid Potassium Salt Solubilize Solubilization in Appropriate Solvents (e.g., D2O, H2O, Ethanol) Prep->Solubilize UV_Vis UV-Vis Spectroscopy FTIR FTIR Spectroscopy NMR NMR Spectroscopy (1H, 13C) MS Mass Spectrometry Data_Analysis Individual Spectral Analysis - Peak Identification - Functional Group Assignment - m/z Determination UV_Vis->Data_Analysis FTIR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Integration Integrated Data Analysis Data_Analysis->Integration Confirmation Structural Elucidation & Confirmation Integration->Confirmation

Caption: General workflow for the spectroscopic characterization of a chemical compound.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is utilized to identify the presence of chromophores, particularly conjugated π-electron systems, within a molecule. The thiophene rings in the target molecule contain such systems and are expected to absorb light in the ultraviolet region.

Experimental Protocol:

  • Solvent Selection: Choose a UV-transparent solvent in which the sample is soluble, such as deionized water or ethanol.

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-50 µg/mL).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill a quartz cuvette with the pure solvent to record a baseline spectrum.

  • Measurement: Fill a matched quartz cuvette with the sample solution and record the absorbance spectrum, typically from 200 to 400 nm.[1]

  • Analysis: Identify the wavelength of maximum absorbance (λmax).

Expected Data & Interpretation: The presence of the two thiophene rings is expected to result in strong absorption bands corresponding to π → π* electronic transitions.[2] The exact λmax can be influenced by the substitution on the rings and the solvent environment.

Table 1: Hypothetical UV-Vis Spectroscopic Data

Parameter Expected Value Inferred Structural Feature

| λmax | ~240-260 nm | π → π* transitions in the conjugated thiophene rings. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

  • Sample Preparation: Prepare the solid sample as a potassium bromide (KBr) pellet. Mix a small amount of the sample (~1-2 mg) with ~100-200 mg of dry KBr powder and press into a transparent disc. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct solid sample analysis.[3]

  • Instrumentation: Use an FTIR spectrometer.

  • Background Scan: Perform a background scan of the empty sample compartment or the clean ATR crystal.

  • Sample Scan: Record the spectrum of the sample, typically from 4000 to 400 cm⁻¹.[4]

  • Analysis: Identify the characteristic absorption bands (in cm⁻¹) and assign them to specific functional groups.

Expected Data & Interpretation: The FTIR spectrum will provide clear evidence for the key functional groups: the carboxylate salt, the hydroxyl group, and the thiophene rings. The most telling feature of the salt form is the presence of strong carboxylate (COO⁻) stretching bands instead of the C=O stretch of a carboxylic acid (~1700 cm⁻¹).

Table 2: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibrational Mode Inferred Structural Feature
~3400 Broad, Medium O-H stretch Hydroxyl group (-OH) and possibly absorbed water
~3100 Weak Aromatic C-H stretch Thiophene rings
~1600-1550 Strong Asymmetric COO⁻ stretch Carboxylate salt
~1450-1400 Strong Symmetric COO⁻ stretch Carboxylate salt
~1440 Medium C=C stretch Aromatic ring stretch in thiophene[5]
~1200-1000 Medium C-O stretch Hydroxyl group
~850-700 Medium-Strong C-H out-of-plane bending Substitution pattern on thiophene rings

| ~700 | Medium | C-S stretch | Thiophene rings[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbons.[6][7]

Experimental Protocol:

  • Solvent Selection: Dissolve the sample (~5-10 mg) in a deuterated solvent, such as deuterium oxide (D₂O), which will not interfere with the proton signals.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. The D₂O solvent will exchange with the acidic proton of the hydroxyl group, which may therefore not be observed.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ carbons.

  • Analysis: Analyze the chemical shifts (δ), integration (for ¹H), and splitting patterns (multiplicity) to assign signals to specific atoms in the molecule.

Expected Data & Interpretation:

  • ¹H NMR: The spectrum is expected to show signals in the aromatic region for the thiophene protons. The number and splitting patterns of these signals will confirm the 2-substitution pattern. A singlet for the α-proton is also anticipated.

  • ¹³C NMR: The spectrum will show distinct signals for each unique carbon atom, including the carboxylate carbon, the quaternary α-carbon, and the carbons of the two thiophene rings.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in D₂O)

¹H NMR ¹³C NMR
Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm) Assignment
~7.0-7.5 Thiophene C-H protons ~175-180 Carboxylate (COO⁻)
~5.2 α-CH proton ~140-145 Thiophene C-S (quaternary)
~125-130 Thiophene C-H

| | | ~75-80 | α-Carbon (C-OH) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For an ionic salt, electrospray ionization (ESI) is an ideal technique.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like water or methanol.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source. This can be coupled with a liquid chromatography (LC) system for purity analysis (LC-MS).[8]

  • Analysis Mode: Acquire spectra in both positive and negative ion modes.

  • Data Acquisition: Obtain the full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the parent ions.

  • Fragmentation (MS/MS): If necessary, perform tandem mass spectrometry (MS/MS) on the parent ion to obtain structural information from its fragmentation pattern.

Expected Data & Interpretation:

  • Negative Ion Mode (-ESI): This mode will detect the di-2-thienylglycolate anion. The primary peak should correspond to the mass of the [M-K]⁻ ion.

  • Positive Ion Mode (+ESI): This mode will detect the potassium cation, [K]⁺.

Table 4: Expected Mass Spectrometry Data

Ion Mode Expected m/z Assignment Inferred Information
Negative ESI ~255.0 [C₁₀H₇O₃S₂]⁻ Molecular weight of the anion

| Positive ESI | ~39.1 | [K]⁺ | Presence of potassium counter-ion |

Integrated Spectroscopic Analysis

No single technique provides a complete structural picture. The power of spectroscopic analysis lies in the integration of complementary data from multiple methods to build a conclusive structural assignment.

G cluster_techniques cluster_info Compound Di-2-thienylglycolic Acid Potassium Salt UV UV-Vis Compound->UV IR FTIR Compound->IR NMR NMR Compound->NMR MS Mass Spec Compound->MS UV_Info Conjugated π-System UV->UV_Info probes IR_Info Functional Groups (-OH, COO⁻, C-S) IR->IR_Info identifies NMR_Info C-H Framework Atom Connectivity NMR->NMR_Info elucidates MS_Info Molecular Weight & Formula MS->MS_Info determines

Caption: Complementary nature of spectroscopic techniques for structural elucidation.

The comprehensive characterization of this compound is reliably achieved through an integrated workflow employing UV-Vis, FTIR, NMR, and Mass Spectrometry. UV-Vis spectroscopy confirms the presence of the thiophene chromophores. FTIR spectroscopy provides definitive evidence of the key functional groups, particularly the carboxylate salt and hydroxyl moieties. High-resolution NMR spectroscopy elucidates the precise carbon-hydrogen framework and atom connectivity. Finally, mass spectrometry confirms the molecular weight of the constituent ions. Together, these techniques provide the necessary data for unambiguous structural confirmation, purity assessment, and quality control, which are critical for any application in research or industry.

References

In-Depth Technical Guide: Anticholinergic Activity of Di-2-thienylglycolic Acid Potassium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the anticholinergic activity of Di-2-thienylglycolic Acid Potassium Salt. While direct quantitative data on the anticholinergic potency of this specific salt is not extensively available in current literature, its structural significance as a key intermediate in the synthesis of potent anticholinergic agents, such as tiotropium bromide, strongly indicates its inherent muscarinic receptor antagonist properties. This document will delve into the foundational principles of anticholinergic action, the presumed mechanism of Di-2-thienylglycolic acid derivatives, detailed experimental protocols for assessing anticholinergic activity, and the structure-activity relationships that govern the interaction of this class of molecules with muscarinic receptors.

Introduction to Anticholinergic Agents

Anticholinergic drugs are substances that competitively inhibit the action of the neurotransmitter acetylcholine (ACh) at muscarinic receptors in the central and peripheral nervous systems.[1][2] By blocking these receptors, anticholinergics inhibit the parasympathetic nervous system, which is responsible for regulating a variety of involuntary bodily functions.[2] This blockade leads to a range of physiological effects, including decreased smooth muscle contraction, reduced glandular secretions, and effects on heart rate and the central nervous system.[1] These properties make anticholinergic agents valuable for treating a wide array of conditions such as chronic obstructive pulmonary disease (COPD), overactive bladder, gastrointestinal disorders, and symptoms of Parkinson's disease.[3]

The therapeutic and adverse effects of anticholinergic drugs are directly related to their affinity for the five subtypes of muscarinic acetylcholine receptors (M1-M5), which are G-protein coupled receptors with distinct tissue distributions and signaling pathways.[4][5]

Di-2-thienylglycolic Acid: A Core Moiety for Anticholinergic Activity

Di-2-thienylglycolic acid is a heterocyclic aromatic compound with the chemical formula C₁₀H₈O₃S₂.[6] Its structure, featuring two thiophene rings attached to a glycolic acid backbone, is a critical pharmacophore for potent anticholinergic activity. This is most notably demonstrated by its role as a precursor in the synthesis of tiotropium bromide, a long-acting muscarinic antagonist used in the management of COPD.[7][8] The esterification of Di-2-thienylglycolic acid with a scopine moiety and subsequent quaternization of the nitrogen atom results in a molecule with high affinity for muscarinic receptors.[8]

While the anticholinergic activity of the final esterified and quaternized compounds is well-documented, the intrinsic activity of the parent Di-2-thienylglycolic acid or its potassium salt is less characterized. It is plausible that the acidic form has a lower affinity for the muscarinic receptor binding pocket compared to its larger, more complex derivatives. However, the fundamental di-thienylglycolate structure is the key interacting component with the receptor.

Mechanism of Action and Signaling Pathways

The anticholinergic activity of Di-2-thienylglycolic acid derivatives stems from their ability to act as competitive antagonists at muscarinic acetylcholine receptors. These receptors are G-protein coupled receptors (GPCRs) that are broadly classified into two groups based on their primary G-protein coupling: M1, M3, and M5 receptors couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.[4]

M1, M3, M5 Receptor Antagonism: Upon binding of acetylcholine, these receptors activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), leading to smooth muscle contraction and glandular secretion. DAG activates protein kinase C (PKC), which is involved in various cellular responses. Antagonists like the derivatives of Di-2-thienylglycolic acid block the binding of acetylcholine, thereby inhibiting this signaling cascade and leading to smooth muscle relaxation and reduced secretions.

M2, M4 Receptor Antagonism: Activation of M2 and M4 receptors by acetylcholine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway is particularly important in the heart, where M2 receptor stimulation slows the heart rate. By blocking these receptors, anticholinergics can prevent this inhibitory effect.

Anticholinergic_Mechanism_of_Action cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway ACh_M1M3M5 Acetylcholine M1M3M5 M1/M3/M5 Receptor ACh_M1M3M5->M1M3M5 Gq11 Gq/11 M1M3M5->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Response_M1M3M5 Smooth Muscle Contraction, Glandular Secretion Ca_release->Response_M1M3M5 PKC_activation->Response_M1M3M5 Antagonist_M1M3M5 Di-2-thienylglycolic Acid Derivative Antagonist_M1M3M5->M1M3M5 blocks ACh_M2M4 Acetylcholine M2M4 M2/M4 Receptor ACh_M2M4->M2M4 Gio Gi/o M2M4->Gio activates AC Adenylyl Cyclase Gio->AC inhibits cAMP ↓ cAMP AC->cAMP Response_M2M4 e.g., Decreased Heart Rate cAMP->Response_M2M4 Antagonist_M2M4 Di-2-thienylglycolic Acid Derivative Antagonist_M2M4->M2M4 blocks

Figure 1: Anticholinergic Mechanism at Muscarinic Receptors

Quantitative Data on Anticholinergic Activity

CompoundReceptor SubtypeBinding Affinity (Kᵢ, nM)Reference
TiotropiumM10.8 ± 0.2[6]
M21.8 ± 0.4[6]
M30.6 ± 0.1[6]
IpratropiumM19.1 ± 1.5[6]
M216 ± 2[6]
M39.8 ± 1.2[6]

Table 1: Muscarinic Receptor Binding Affinities of Tiotropium and Ipratropium.

Experimental Protocols for Assessing Anticholinergic Activity

To determine the anticholinergic activity of a compound like this compound, a series of in vitro assays can be employed.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[4][9] These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for the five human muscarinic receptor subtypes (M1-M5).

Materials:

  • Membrane preparations from cells stably expressing human M1, M2, M3, M4, or M5 receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).

  • Test compound: this compound dissolved in an appropriate buffer.

  • Non-specific binding control: Atropine (high concentration).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the membrane preparation.

  • Incubation: Initiate the binding reaction by adding the radioligand. Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Radioligand_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Membrane Preparation - Radioligand - Test Compound - Buffers start->prepare_reagents assay_setup Assay Setup in 96-well Plate: - Add buffer, test compound,  and membrane preparation prepare_reagents->assay_setup incubation Incubation: - Add radioligand - Incubate to reach equilibrium assay_setup->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing quantification Quantify Radioactivity: - Add scintillation cocktail - Use liquid scintillation counter washing->quantification data_analysis Data Analysis: - Determine IC₅₀ - Calculate Kᵢ using  Cheng-Prusoff equation quantification->data_analysis end End data_analysis->end

Figure 2: Workflow for a Radioligand Binding Assay
Functional Assays

Functional assays measure the biological response of a cell or tissue to a receptor agonist and the ability of an antagonist to block that response.

Objective: To determine the functional antagonist potency (pA₂) of this compound at muscarinic receptors.

Example: Calcium Mobilization Assay (for M1, M3, M5 receptors) This assay measures the increase in intracellular calcium concentration following receptor activation.[5]

Materials:

  • Cells stably expressing the muscarinic receptor of interest (e.g., CHO-M3 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Muscarinic agonist (e.g., carbachol).

  • Test compound: this compound.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Fluorometric imaging plate reader (FLIPR) or fluorescence microscope.

Procedure:

  • Cell Plating: Plate the cells in a 96-well plate and grow to confluence.

  • Dye Loading: Load the cells with the calcium-sensitive dye.

  • Compound Addition: Add the test compound at various concentrations and incubate.

  • Agonist Stimulation: Add the muscarinic agonist to stimulate the cells.

  • Signal Detection: Measure the change in fluorescence intensity over time using a FLIPR.

  • Data Analysis: Generate concentration-response curves for the agonist in the presence and absence of the antagonist. The Schild equation is used to calculate the pA₂ value, which is a measure of the antagonist's potency.

Structure-Activity Relationship (SAR)

The anticholinergic activity of Di-2-thienylglycolic acid derivatives is influenced by their chemical structure. Key structural features that contribute to high affinity for muscarinic receptors include:

  • The Ester Group: The ester linkage is crucial for proper orientation within the receptor binding pocket.

  • The Hydroxyl Group: The hydroxyl group on the glycolic acid moiety often forms a key hydrogen bond with the receptor.

  • The Thienyl Rings: The two bulky, lipophilic thienyl rings are essential for hydrophobic interactions within the receptor.

  • The Amino Alcohol Moiety: In active drugs like tiotropium, the esterified amino alcohol (scopine) and the quaternary ammonium group are critical for high-affinity binding and receptor antagonism.

Structure_Activity_Relationship cluster_SAR Key Structural Features for Anticholinergic Activity Core Di-2-thienylglycolic Acid Core Ester Ester Group (Crucial for orientation) Core->Ester Hydroxyl Hydroxyl Group (Hydrogen bonding) Core->Hydroxyl Thienyl Two Thienyl Rings (Hydrophobic interactions) Core->Thienyl AminoAlcohol Esterified Amino Alcohol (e.g., Scopine in Tiotropium) (High-affinity binding) Ester->AminoAlcohol QuaternaryN Quaternary Ammonium (Enhanced binding) AminoAlcohol->QuaternaryN

References

Unraveling the Muscarinic Activity Profile of Di-2-thienylglycolic Acid Potassium Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of di-2-thienylglycolic acid potassium salt in the context of muscarinic receptor antagonism. Contrary to the initial premise of this compound being a direct muscarinic antagonist, extensive review of the scientific literature reveals that di-2-thienylglycolic acid, also known as LAS34850, is the major, pharmacologically inactive carboxylic acid metabolite of the well-established long-acting muscarinic antagonist (LAMA), aclidinium bromide.[1][2][3][4] This guide will elucidate the relationship between aclidinium bromide and its metabolite, present comparative binding affinity data, detail the experimental protocols used to determine muscarinic receptor binding, and illustrate the relevant cellular signaling pathways.

Di-2-thienylglycolic Acid: An Inactive Metabolite of Aclidinium Bromide

Aclidinium bromide is a potent muscarinic antagonist used in the treatment of chronic obstructive pulmonary disease (COPD).[2][5] Upon administration, it undergoes rapid and extensive hydrolysis in human plasma, primarily mediated by esterases, into two main metabolites: an alcohol derivative (LAS34823) and the carboxylic acid derivative, di-2-thienylglycolic acid (LAS34850).[1][2] Crucially, both of these major metabolites have been demonstrated to have no significant affinity for any of the five human muscarinic receptor subtypes (M1-M5).[4] This rapid conversion to inactive metabolites contributes to the favorable safety profile of aclidinium bromide, minimizing systemic anticholinergic side effects.[1]

Quantitative Analysis of Muscarinic Receptor Binding Affinity

To contextualize the inactivity of di-2-thienylglycolic acid, it is instructive to compare its binding affinity to that of its parent compound, aclidinium bromide. The following table summarizes the equilibrium dissociation constants (Ki) of aclidinium bromide for the human M1-M5 muscarinic receptors.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
Aclidinium Bromide0.40.810.660.281.68
Di-2-thienylglycolic Acid (LAS34850)No Significant AffinityNo Significant AffinityNo Significant AffinityNo Significant AffinityNo Significant Affinity

Data for Aclidinium Bromide sourced from Gavaldà et al. (2009).[6] The lack of affinity for Di-2-thienylglycolic Acid is widely reported.[1][2][4]

Experimental Protocols: Radioligand Competition Binding Assay

The determination of a compound's binding affinity for muscarinic receptors is typically achieved through in vitro radioligand competition binding assays.[7] This method measures the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity to the receptor.

Materials and Reagents
  • Receptor Source: Cell membranes prepared from cell lines stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

  • Radioligand: A high-affinity, non-selective muscarinic antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS), is commonly used.

  • Test Compound: this compound, dissolved in an appropriate vehicle.

  • Reference Compound: A known muscarinic antagonist, such as atropine or aclidinium bromide, for positive control.

  • Assay Buffer: Typically a buffered saline solution (e.g., phosphate-buffered saline) at physiological pH.

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Assay Procedure
  • Incubation: In a multi-well plate, the receptor membranes, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound are incubated together in the assay buffer.

  • Equilibrium: The mixture is incubated for a sufficient period at a controlled temperature (e.g., 25°C) to allow the binding reaction to reach equilibrium.

  • Separation: The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. The filter traps the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

Data Analysis

The amount of radioligand bound to the receptor decreases as the concentration of the test compound increases. The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration. A sigmoidal dose-response curve is generated, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Visualizing Key Pathways and Processes

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of acetylcholine. They are broadly classified into two major signaling pathways based on their G-protein coupling.[8]

  • M1, M3, and M5 receptors primarily couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[9][10] This results in an increase in intracellular calcium and the activation of protein kinase C (PKC).[9][10]

Gq_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M_Receptor M1/M3/M5 Receptor ACh->M_Receptor binds Gq Gq/11 (inactive) M_Receptor->Gq activates Gq_active Gq/11-GTP (active) Gq->Gq_active GTP for GDP PLC Phospholipase C (PLC) Gq_active->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release ER->Ca2_release releases Ca2_release->PKC co-activates Cell_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cell_Response phosphorylates targets

Caption: Gq/11-protein coupled muscarinic receptor signaling pathway.

  • M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate ion channels, such as opening potassium channels.

Gi_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M_Receptor M2/M4 Receptor ACh->M_Receptor binds Gi Gi/o (inactive) M_Receptor->Gi activates Gi_alpha_active Gi/o-α-GTP (active) Gi->Gi_alpha_active GTP for GDP Gi_betagamma Gi/o-βγ Gi->Gi_betagamma AC Adenylyl Cyclase Gi_alpha_active->AC inhibits K_Channel K⁺ Channel Gi_betagamma->K_Channel opens ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cell_Response Cellular Response (e.g., Decreased Heart Rate) PKA->Cell_Response phosphorylates targets

Caption: Gi/o-protein coupled muscarinic receptor signaling pathway.

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the affinity of a test compound for a specific receptor.

Binding_Assay_Workflow Preparation 1. Preparation of Reagents - Receptor Membranes - Radioligand ([3H]-NMS) - Test Compound (e.g., Di-2-thienylglycolic acid) - Assay Buffer Incubation 2. Incubation - Combine Receptor, Radioligand, and varying concentrations of Test Compound - Allow to reach equilibrium Preparation->Incubation Filtration 3. Separation - Rapidly filter mixture through a glass fiber filter to separate bound from free radioligand Incubation->Filtration Washing 4. Washing - Wash filters with ice-cold buffer to remove non-specific binding Filtration->Washing Counting 5. Quantification - Measure radioactivity on filters using a scintillation counter Washing->Counting Analysis 6. Data Analysis - Plot % Inhibition vs. [Test Compound] - Determine IC50 - Calculate Ki using Cheng-Prusoff equation Counting->Analysis

References

An In-depth Technical Guide to the Synthesis and Characterization of Di-2-thienylglycolic Acid Potassium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Di-2-thienylglycolic Acid Potassium Salt, a key intermediate in the synthesis of various pharmaceuticals. This document details the multi-step synthesis from commercially available precursors and outlines the expected analytical characterization of the final product.

Synthesis

The synthesis of this compound is a three-step process commencing with the formation of a Grignard reagent, followed by the synthesis of the free acid, and culminating in the formation of the desired potassium salt.

Synthesis Pathway

The overall synthetic route is depicted below:

Synthesis_Pathway cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Synthesis of Di-2-thienylglycolic Acid cluster_2 Step 3: Formation of Potassium Salt 2_Bromothiophene 2_Bromothiophene 2_Thienylmagnesium_bromide 2_Thienylmagnesium_bromide 2_Bromothiophene->2_Thienylmagnesium_bromide Mg, THF Magnesium Magnesium Magnesium->2_Thienylmagnesium_bromide Methyl_di_2_thienylglycolate Methyl_di_2_thienylglycolate 2_Thienylmagnesium_bromide->Methyl_di_2_thienylglycolate Dimethyl Oxalate, THF Dimethyl_Oxalate Dimethyl_Oxalate Dimethyl_Oxalate->Methyl_di_2_thienylglycolate Di_2_thienylglycolic_Acid Di_2_thienylglycolic_Acid Methyl_di_2_thienylglycolate->Di_2_thienylglycolic_Acid 1. NaOH, H2O/MeOH 2. H+ Di_2_thienylglycolic_Acid_Potassium_Salt Di_2_thienylglycolic_Acid_Potassium_Salt Di_2_thienylglycolic_Acid->Di_2_thienylglycolic_Acid_Potassium_Salt KOH, Ethanol Potassium_Hydroxide Potassium_Hydroxide Potassium_Hydroxide->Di_2_thienylglycolic_Acid_Potassium_Salt

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 2,2-dithienylglycolate

This procedure is adapted from the synthesis of similar compounds via Grignard reaction.

  • Materials: 2-Bromothiophene, Magnesium turnings, Anhydrous Tetrahydrofuran (THF), Dimethyl oxalate, Sulfuric acid (1.25 M), Sodium bicarbonate solution, Anhydrous sodium sulfate, Carbon tetrachloride.

  • Procedure:

    • To a stirred suspension of magnesium turnings (2.7 g, 0.11 mol) in anhydrous THF (100 mL) under a nitrogen atmosphere, slowly add 2-bromothiophene (9.68 mL, 0.1 mol) at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring at reflux for 1 hour to ensure complete formation of the Grignard reagent (2-Thienylmagnesium bromide).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a solution of dimethyl oxalate (5.9 g, 0.05 mol) in anhydrous THF (150 mL) dropwise over 3 hours, maintaining the temperature below 10 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 45 minutes.

    • Cool the mixture to room temperature and quench the reaction by the slow addition of 1.25 M sulfuric acid (150 mL).

    • Stir the mixture for 1 hour at room temperature.

    • Separate the organic layer and wash it sequentially with dilute aqueous sodium bicarbonate solution (100 mL) and water (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a solid residue.

    • Recrystallize the crude product from carbon tetrachloride to afford pure Methyl 2,2-dithienylglycolate.

Step 2: Hydrolysis to Di-2-thienylglycolic Acid

This is a standard ester hydrolysis procedure.

  • Materials: Methyl 2,2-dithienylglycolate, Sodium hydroxide (NaOH), Methanol (MeOH), Water, Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve Methyl 2,2-dithienylglycolate in a mixture of methanol and water.

    • Add a stoichiometric excess of sodium hydroxide.

    • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Acidify the remaining aqueous solution with hydrochloric acid to precipitate the Di-2-thienylglycolic Acid.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 3: Formation of this compound

This is a standard acid-base neutralization.

  • Materials: Di-2-thienylglycolic Acid, Potassium hydroxide (KOH), Ethanol.

  • Procedure:

    • Dissolve Di-2-thienylglycolic Acid in ethanol.

    • Add a stoichiometric equivalent of potassium hydroxide dissolved in a minimal amount of ethanol.

    • Stir the solution at room temperature. The potassium salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

    • The resulting solid is this compound. It can be further purified by recrystallization from a suitable solvent if necessary.

Characterization

Due to the limited availability of public experimental spectra for Di-2-thienylglycolic Acid and its potassium salt, the following data is predicted based on the known spectral characteristics of the functional groups present in the molecules. Di-2-thienylglycolic acid is also known as Tiotropium EP Impurity A.[1][2][3][4][5]

Physicochemical Properties
PropertyDi-2-thienylglycolic AcidThis compound
Molecular Formula C₁₀H₈O₃S₂C₁₀H₇KO₃S₂
Molecular Weight 240.30 g/mol 278.39 g/mol
Appearance White to off-white solidWhite to off-white solid
Spectroscopic Data (Predicted)

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted) Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.4 - 7.2m4HAromatic protons of thiophene rings
~7.0m2HAromatic protons of thiophene rings
Variablebr s1HHydroxyl proton (-OH)
Variablebr s1HCarboxylic acid proton (-COOH)
¹³C NMR (Predicted) Chemical Shift (ppm)Assignment
~175Carboxylic acid carbon (-COOH)
~145Quaternary aromatic carbons (C-S)
~128 - 125Aromatic CH carbons
~78Quaternary carbon (-C(OH)-)

Note: For the potassium salt, the carboxylic acid proton peak will be absent in the ¹H NMR spectrum. The chemical shifts of the other protons and carbons are expected to be similar to the free acid, with minor shifts due to the change in the electronic environment upon salt formation.

2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR (Predicted) Wavenumber (cm⁻¹)IntensityAssignment
3500 - 3300BroadO-H stretch (hydroxyl and carboxylic acid)
3100 - 3000MediumAromatic C-H stretch
~1710StrongC=O stretch (carboxylic acid)
~1600, ~1450MediumC=C stretch (aromatic rings)
~1250MediumC-O stretch
~700StrongC-S stretch

Note: For the potassium salt, the broad O-H stretch of the carboxylic acid will be replaced by a carboxylate anion (COO⁻) asymmetric stretch around 1610-1550 cm⁻¹ and a symmetric stretch around 1420-1300 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

Mass Spectrometry (Predicted) m/z RatioIonization ModeAssignment
241.00ESI+[M+H]⁺ of the free acid
263.00ESI+[M+Na]⁺ of the free acid
239.00ESI-[M-H]⁻ of the free acid
277.96ESI+[M]⁺ of the potassium salt (as K⁺ adduct)

Characterization Workflow

Characterization_Workflow Crude_Salt Crude Di-2-thienylglycolic Acid Potassium Salt Purification Purification (e.g., Recrystallization) Crude_Salt->Purification Pure_Salt Pure Di-2-thienylglycolic Acid Potassium Salt Purification->Pure_Salt Structural_Elucidation Structural Elucidation Pure_Salt->Structural_Elucidation Purity_Assessment Purity Assessment Pure_Salt->Purity_Assessment NMR ¹H and ¹³C NMR Structural_Elucidation->NMR FTIR FT-IR Spectroscopy Structural_Elucidation->FTIR MS Mass Spectrometry Structural_Elucidation->MS HPLC HPLC/UPLC Purity_Assessment->HPLC Elemental_Analysis Elemental Analysis Purity_Assessment->Elemental_Analysis

Caption: Workflow for the characterization of the final product.

Conclusion

This technical guide outlines a reliable synthetic pathway to this compound and provides a predicted characterization profile. The detailed experimental protocols serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis. While experimental spectral data is not publicly available, the predicted data herein offers a strong foundational understanding for the analytical characterization of this important pharmaceutical intermediate.

References

Technical Guide: Di-2-thienylglycolic Acid Potassium Salt - NMR and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for di-2-thienylglycolic acid potassium salt. Due to the limited availability of specific experimental data for the potassium salt, this document focuses on the analysis of the free acid, di-2-thienylglycolic acid, and outlines the expected variations for its potassium salt form. This guide also includes detailed, generalized experimental protocols and illustrative diagrams to support research and drug development activities.

Di-2-thienylglycolic acid is a key intermediate in the synthesis of various pharmaceuticals, most notably the anticholinergic agent Tiotropium Bromide, used in the treatment of chronic obstructive pulmonary disease (COPD).[1][2] Accurate analytical characterization of this intermediate is crucial for quality control and regulatory compliance.

Chemical Information

PropertyValue
Chemical Name 2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid potassium salt
Synonyms This compound
Molecular Formula C₁₀H₇KO₃S₂
Molecular Weight 278.4 g/mol
CAS Number (Free Acid) 4746-63-8[3]

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts for di-2-thienylglycolic acid. For the potassium salt, the carboxylic acid proton signal would be absent, and slight shifts in the adjacent carbons might be observed due to deprotonation.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.4 - 7.6dd2HThiophene H5
~7.0 - 7.2m4HThiophene H3, H4
~6.0 (broad)s1HHydroxyl (-OH)
~13.0 (broad)s1HCarboxylic Acid (-COOH)*

*This peak would be absent in the spectrum of the potassium salt.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (ppm)Assignment
~175C=O (Carboxylic Acid)
~145Thiophene C2
~127Thiophene C5
~125Thiophene C4
~124Thiophene C3
~78C-OH (Quaternary)

Mass Spectrometry Data

Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of di-2-thienylglycolic acid and its salt.

Table 3: Expected Mass Spectrometry Data

Ionization ModeExpected m/zIon
ESI (-)239.0[M-H]⁻ (Free Acid)
ESI (-)277.9[M-K]⁻ + 2H⁺ (Potassium Salt)
ESI (+)241.0[M+H]⁺ (Free Acid)
ESI (+)279.0[M+H]⁺ (Potassium Salt)

Experimental Protocols

The following are generalized protocols for NMR and mass spectrometry analysis of small organic molecules like di-2-thienylglycolic acid.

NMR Spectroscopy Protocol
  • Sample Preparation :

    • Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[4][5]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O for the potassium salt) in a clean, dry vial.[4][6]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[4]

    • Transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are transferred.[5]

  • Instrument Setup :

    • The analysis can be performed on a standard NMR spectrometer (e.g., 400 or 500 MHz).[7]

    • For the potassium salt in D₂O, a water suppression pulse sequence may be necessary.

  • Data Acquisition :

    • Acquire ¹H and ¹³C NMR spectra at room temperature.

    • For structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.[8]

Mass Spectrometry Protocol
  • Sample Preparation :

    • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or water).

    • The sample solution may need to be filtered to remove any particulate matter.

  • Instrumentation :

    • A variety of mass spectrometers can be used, such as those equipped with Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

    • High-resolution mass spectrometry (e.g., TOF or Orbitrap) is recommended for accurate mass determination.[9]

  • Data Acquisition :

    • Acquire spectra in both positive and negative ion modes to obtain comprehensive data.

    • Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns and confirm the structure.[9]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the analytical characterization of a small molecule like this compound.

experimental_workflow Figure 1: General Experimental Workflow for Compound Characterization cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data Analysis synthesis Synthesis of Di-2-thienylglycolic Acid Potassium Salt purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr Characterization ms Mass Spectrometry (LRMS, HRMS, MS/MS) purification->ms Characterization hplc Purity Analysis (HPLC) purification->hplc Purity Check data_processing Data Processing & Interpretation nmr->data_processing ms->data_processing hplc->data_processing structure_elucidation Structure Elucidation & Confirmation data_processing->structure_elucidation final_report final_report structure_elucidation->final_report Final Report

Caption: Figure 1: General Experimental Workflow for Compound Characterization.

Synthesis Pathway

Di-2-thienylglycolic acid is a crucial intermediate in the synthesis of Tiotropium Bromide. The following diagram outlines this synthetic pathway.

synthesis_pathway Figure 2: Synthesis of Tiotropium Bromide d2tga Di-2-thienylglycolic Acid ester Scopine ester of Di-2-thienylglycolic Acid d2tga->ester Transesterification scopine Scopine scopine->ester tiotropium Tiotropium Bromide ester->tiotropium Quaternization mebr Methyl Bromide mebr->tiotropium

Caption: Figure 2: Synthesis of Tiotropium Bromide.

References

Di-2-thienylglycolic Acid Potassium Salt chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to Di-2-thienylglycolic Acid Potassium Salt. It also explores its critical role as a precursor in the synthesis of Tiotropium Bromide and the associated biological signaling pathways of this important therapeutic agent.

Core Chemical Identity and Properties

This compound is the potassium salt of α,α-Di(2-thienyl)glycolic Acid. Its primary significance in the pharmaceutical industry lies in its role as a key intermediate in the synthesis of Tiotropium Bromide, a long-acting anticholinergic bronchodilator.[1][2][3]

Chemical Structure

The structure consists of a central glycolic acid backbone substituted with two thiophene rings at the alpha position. The acidic proton of the carboxylic acid group is replaced by a potassium ion.

Caption: Chemical Structure of this compound

Physicochemical Properties

Quantitative data for this compound is not extensively documented in public literature. The table below summarizes its core identifiers. For context, related potassium salts of organic acids, such as potassium thioglycolate, often present as white, water-soluble crystalline powders.[4]

PropertyData
IUPAC Name Potassium 2-hydroxy-2,2-di(thiophen-2-yl)acetate
Synonyms (Hydroxy)(di-2-thienyl)acetic Acid Potassium Salt; 2-Hydroxy-2,2-di(2-thienyl)acetic Acid Potassium Salt; α,α-Di(2-thienyl)glycolic Acid Potassium Salt[5]
Molecular Formula C₁₀H₇KO₃S₂[5][6]
Molecular Weight 278.39 g/mol [5]
Parent Acid CAS Number 4746-63-8[7]
Appearance Data not available. Typically expected to be a solid.
Melting Point Data not available. For context, 2,3-Diketogulonic Acid Potassium Salt melts at >54°C with decomposition.[8]
Solubility Data not available. Expected to be soluble in water. For context, Potassium Thioglycolate is soluble in water.[4]

Synthesis and Role in Drug Development

The primary application of this compound is its use as a precursor in the industrial synthesis of Tiotropium Bromide. The general process involves the transesterification of a methyl ester of di-2-thienylglycolic acid with scopine, followed by quaternization.

synthesis_workflow start Methyl Di(2-thienyl)glycolate transesterification Transesterification Reaction start->transesterification scopine Scopine scopine->transesterification base Base (e.g., NaH, K₂CO₃) in Inert Solvent (e.g., Toluene) base->transesterification intermediate Scopine Ester of Di(2-thienyl)glycolic Acid transesterification->intermediate purification Isolation & Purification (e.g., Crystallization) intermediate->purification product Purified Scopine Ester Intermediate purification->product quaternization Quaternization with Methyl Bromide (CH₃Br) product->quaternization final_product Tiotropium Bromide quaternization->final_product

Caption: Generalized Synthetic Workflow to Tiotropium Bromide.

The transesterification step is critical and is typically conducted in an organic solvent like toluene or dimethylformamide, often in the presence of a base such as sodium hydride or potassium carbonate.[2][9] The reaction temperature and pressure are controlled to drive the reaction to completion, often by distilling off the methanol byproduct.[10]

Experimental Protocols and Analytical Methods

A summary of relevant analytical techniques for the identification and quantification of this compound and similar compounds is provided below.

MethodProtocol SummaryApplication
Qualitative Test for K⁺ Sodium Cobaltinitrite Test: Dissolve ~50 mg of the sample in 1 mL of water. Add 1 mL of dilute acetic acid and 1 mL of a freshly prepared 10% w/v sodium cobaltinitrite solution. A yellow or orange-yellow precipitate indicates the presence of potassium ions.[11]Identification of K⁺
Qualitative Test for K⁺ Tartaric Acid Test: Dissolve the sample in a minimum amount of water to create a concentrated solution. Cool in an ice bath and add a 15% w/v solution of tartaric acid. A white, crystalline precipitate of potassium bitartrate will form.[11]Identification of K⁺
HPLC High-Performance Liquid Chromatography: Utilize a mixed-mode or reverse-phase column. The mobile phase can be adjusted for optimal separation of the organic anion. Detection is typically performed using a UV detector at a wavelength suitable for the thienyl chromophore (e.g., 238 nm).[1][12] This method is suitable for purity assessment and quantification.Purity and Quantification
DART-MS Direct Analysis in Real Time Mass Spectrometry: This method is used for rapid qualitative analysis. The salt is converted to its more volatile free acid form by adding a strong acid directly to the sample before analysis, allowing for detection by mass spectrometry.[13][14]Qualitative Analysis

Biological Context: The Tiotropium Bromide Signaling Pathway

This compound does not have a known direct biological activity. Its importance is derived from its role as a precursor to Tiotropium Bromide, a potent muscarinic receptor antagonist.[1][2][3]

Tiotropium works by blocking the action of acetylcholine on M1 and M3 muscarinic receptors in the smooth muscle of the airways. In respiratory diseases like COPD, parasympathetic nerve activity leads to the release of acetylcholine, which binds to these receptors, causing bronchoconstriction. By competitively and reversibly inhibiting these receptors, Tiotropium prevents this constriction, leading to bronchodilation and improved airflow.

signaling_pathway cluster_pathway Airway Smooth Muscle Cell ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds PLC Phospholipase C (PLC) M3R->PLC Activates IP3 IP₃ PLC->IP3 Generates Ca ↑ Intracellular Ca²⁺ IP3->Ca Constriction Bronchoconstriction Ca->Constriction Tiotropium Tiotropium Bromide (from precursor) Block BLOCKS Tiotropium->Block Block->M3R

Caption: Tiotropium Bromide's inhibition of the cholinergic pathway.

This guide provides a foundational understanding of this compound for professionals engaged in pharmaceutical research and development. While specific physical data remains sparse, its well-defined role in synthesis and the analytical methods available provide a solid basis for its handling and application in the production of Tiotropium Bromide.

References

Di-2-thienylglycolic Acid Potassium Salt: A Linchpin in the Development of Potent Anticholinergic Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-2-thienylglycolic acid and its potassium salt are pivotal chemical intermediates in the synthesis of a class of potent anticholinergic drugs. While the biological activity of the potassium salt itself is not extensively documented, its significance lies in its role as a precursor to widely used therapeutics such as tiotropium bromide and glycopyrrolate. These drugs are competitive antagonists of muscarinic acetylcholine receptors and are clinically important in the management of respiratory conditions like Chronic Obstructive Pulmonary Disease (COPD) and as pre-anesthetic agents.[1][2][3][4][5] This technical guide provides an in-depth exploration of the synthesis, mechanism of action, and biological activity of the therapeutic agents derived from Di-2-thienylglycolic acid.

Core Biological Activity: Anticholinergic Action

The primary biological significance of compounds derived from Di-2-thienylglycolic acid is their anticholinergic activity.[2][3][4] These agents function as muscarinic receptor antagonists, competitively inhibiting the action of the neurotransmitter acetylcholine at muscarinic receptors located on smooth muscle, cardiac muscle, and exocrine glands.[1][6] This blockade of parasympathetic nerve impulses leads to a variety of physiological effects, including bronchodilation, reduced salivary and bronchial secretions, and decreased gastric acid production.[1][2][7]

Mechanism of Action: Muscarinic Receptor Antagonism

Tiotropium bromide and glycopyrrolate exert their therapeutic effects by binding to muscarinic acetylcholine receptors (mAChRs), with a notable affinity for M1, M2, and M3 subtypes.[3][8] In the airways, the blockade of M3 receptors on smooth muscle cells is the primary mechanism leading to bronchodilation.[9] Tiotropium bromide exhibits a unique kinetic profile, dissociating very slowly from M1 and M3 receptors, which contributes to its long duration of action, allowing for once-daily dosing in the treatment of COPD.[3][8][9][10] Glycopyrrolate also demonstrates high affinity for muscarinic receptors and its slow dissociation from these receptors is thought to underlie its long-lasting effects.[4]

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate a variety of cellular responses upon activation by acetylcholine.[11][12] The M1 and M3 receptor subtypes, which are key targets for tiotropium and glycopyrrolate, are coupled to Gq/11 proteins.[11][12][13] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13] IP3 triggers the release of intracellular calcium (Ca2+), leading to smooth muscle contraction.[11] By blocking the binding of acetylcholine to these receptors, anticholinergic drugs derived from Di-2-thienylglycolic acid prevent this signaling cascade, resulting in smooth muscle relaxation and bronchodilation.

muscarinic_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine Receptor Muscarinic Receptor (M1/M3) ACh->Receptor Binds Gq Gq Protein Receptor->Gq Activates Antagonist Tiotropium / Glycopyrrolate Antagonist->Receptor Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Stimulates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to

Muscarinic Receptor Signaling Pathway and Antagonist Inhibition.

Quantitative Data on Biological Activity

The following tables summarize the binding affinities and functional potencies of tiotropium bromide and glycopyrrolate at human muscarinic receptors.

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)

CompoundM1 ReceptorM2 ReceptorM3 ReceptorReference(s)
Tiotropium BromideHigh AffinityHigh AffinityHigh Affinity[10]
Glycopyrrolate0.600.03Not Specified[14]
Glycopyrrolate0.5 - 3.6 (non-selective for M1-M3)0.5 - 3.6 (non-selective for M1-M3)0.5 - 3.6 (non-selective for M1-M3)[4][15]

Table 2: Functional Antagonist Potency (pA2 / pKB values)

CompoundReceptor/TissuePotency (pA2 / pKB)Reference(s)
GlycopyrrolateM2 (vs. carbachol)8.16[14]
GlycopyrrolateM2 (vs. acetylcholine)8.39[14]
GlycopyrrolateM1/M310.31 - 11[4]

Table 3: Dissociation Kinetics

CompoundTissueHalf-life of offset (t1/2)Reference(s)
Tiotropium BromideHuman Isolated Bronchus>6 hours[16]
GlycopyrrolateHuman Isolated Bronchus3.7 ± 0.2 hours[16]
Ipratropium BromideHuman Isolated Bronchus3.0 ± 0.2 hours[16]

Synthesis of Tiotropium Bromide and Glycopyrrolate

Di-2-thienylglycolic acid is a crucial starting material for the synthesis of tiotropium bromide and glycopyrrolate. The general synthetic route involves the esterification of Di-2-thienylglycolic acid or its methyl ester with a specific alcohol, followed by quaternization of the resulting amine.

Synthesis of Tiotropium Bromide

The synthesis of tiotropium bromide typically involves the transesterification of methyl di-(2-thienyl)glycolate with scopine. This reaction is carried out in the presence of a strong base.[17][18] The resulting scopine ester of di-(2-thienyl)glycolic acid is then quaternized with methyl bromide to yield tiotropium bromide.[17][18]

tiotropium_synthesis start Methyl Di-(2-thienyl)glycolate intermediate Scopine Ester of Di-(2-thienyl)glycolic Acid start->intermediate Transesterification (Base) scopine Scopine scopine->intermediate product Tiotropium Bromide intermediate->product Quaternization mebr Methyl Bromide mebr->product glycopyrrolate_synthesis start Methyl Ester of Cyclopentyl Mandelic Acid intermediate Cyclopentyl Mandelic Acid Ester start->intermediate Transesterification (Base) alcohol 1-Methyl-pyrrolidin-3-ol alcohol->intermediate product Glycopyrrolate intermediate->product Quaternization mebr Methyl Bromide mebr->product

References

Methodological & Application

Application Notes and Protocols: Di-2-thienylglycolic Acid Potassium Salt in Pharmacological Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-2-thienylglycolic acid and its derivatives are of significant interest in pharmacological research, primarily due to their structural relationship with known anticholinergic agents. Notably, Di-2-thienylglycolic acid is a key intermediate in the synthesis of Tiotropium Bromide, a potent long-acting muscarinic antagonist used in the management of chronic obstructive pulmonary disease (COPD).[1][2][3][4] This structural similarity suggests that Di-2-thienylglycolic Acid Potassium Salt may exhibit anticholinergic properties by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).

These application notes provide an overview of the potential pharmacological applications of this compound, with a focus on its evaluation as a muscarinic receptor antagonist. The provided protocols are based on established methodologies for characterizing anticholinergic compounds.

Potential Pharmacological Applications

Based on its chemical structure, the primary pharmacological application of this compound is likely as a muscarinic receptor antagonist. Antagonism of these receptors can lead to a variety of physiological effects, making it a potential candidate for research in areas such as:

  • Respiratory Diseases: Investigating its effects on bronchodilation and mucus secretion for potential applications in asthma and COPD.

  • Gastrointestinal Disorders: Studying its potential to reduce gastric motility and secretions.

  • Urology: Assessing its effects on bladder muscle contraction.

  • Central Nervous System: Exploring its potential interaction with muscarinic receptors in the brain, although this would also require assessment of its ability to cross the blood-brain barrier.

Data Presentation: Hypothetical Anticholinergic Activity

The following table summarizes hypothetical quantitative data that could be generated from the experimental protocols described below. This data is for illustrative purposes to guide researchers in their experimental design and data presentation.

ParameterM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 Receptor
Ki (nM) 15.225.88.530.145.3
IC50 (nM) 22.738.912.845.267.9
pA2 8.828.619.078.528.34

Note: This table presents hypothetical data. Actual values would need to be determined experimentally. Ki represents the inhibition constant, IC50 is the half-maximal inhibitory concentration, and pA2 is a measure of antagonist potency.

Experimental Protocols

Protocol 1: Muscarinic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the five muscarinic receptor subtypes (M1-M5).

Objective: To determine the inhibition constant (Ki) of the test compound for each muscarinic receptor subtype.

Materials:

  • Membrane preparations from cells expressing individual human muscarinic receptor subtypes (M1-M5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or another suitable muscarinic antagonist radioligand.

  • This compound (test compound).

  • Atropine or another known muscarinic antagonist (positive control).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add in the following order:

    • Assay Buffer

    • Membrane preparation (containing a specific muscarinic receptor subtype)

    • [³H]-NMS at a concentration near its Kd.

    • Either vehicle, unlabeled atropine (for non-specific binding), or the test compound at various concentrations.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

  • Measure the radioactivity in a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled antagonist) from the total binding (counts in the absence of competing ligand).

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Functional Assay (Isolated Guinea Pig Ileum)

This protocol assesses the functional antagonist activity of this compound on smooth muscle contraction.

Objective: To determine the potency of the test compound in antagonizing acetylcholine-induced contractions of the guinea pig ileum.

Materials:

  • Male guinea pig.

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1).

  • Acetylcholine (ACh).

  • This compound.

  • Atropine.

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

Procedure:

  • Euthanize a guinea pig and isolate a segment of the terminal ileum.

  • Mount a 2-3 cm segment of the ileum in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.

  • Obtain a cumulative concentration-response curve for ACh by adding increasing concentrations of ACh to the organ bath.

  • Wash the tissue repeatedly until the baseline is restored.

  • Incubate the tissue with a specific concentration of this compound for 30 minutes.

  • Obtain a second cumulative concentration-response curve for ACh in the presence of the test compound.

  • Repeat steps 5-7 with increasing concentrations of the test compound.

Data Analysis:

  • Plot the contractile response as a percentage of the maximum response against the logarithm of the ACh concentration.

  • Compare the concentration-response curves for ACh in the absence and presence of the antagonist. A rightward shift in the curve indicates competitive antagonism.

  • Calculate the dose ratio for each antagonist concentration.

  • Construct a Schild plot by plotting the log (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The x-intercept of the linear regression line provides the pA2 value.

Visualizations

Anticholinergic_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Cell (e.g., Smooth Muscle) Nerve_Terminal Nerve Terminal Acetylcholine Acetylcholine (ACh) Nerve_Terminal->Acetylcholine Release Muscarinic_Receptor Muscarinic Receptor (M3) G_Protein Gq/11 Muscarinic_Receptor->G_Protein Activates PLC PLC G_Protein->PLC Activates IP3_DAG IP3 / DAG Increase PLC->IP3_DAG Ca_Release Ca2+ Release (Contraction) IP3_DAG->Ca_Release Acetylcholine->Muscarinic_Receptor Binds DTGPA_K_Salt Di-2-thienylglycolic Acid Potassium Salt DTGPA_K_Salt->Muscarinic_Receptor Blocks

Caption: Hypothetical mechanism of action of this compound as a muscarinic antagonist.

Experimental_Workflow_Anticholinergic_Screening Start Start: Synthesize or Procure Test Compound Primary_Screening Primary Screening: Radioligand Binding Assay (M1-M5 Receptors) Start->Primary_Screening Data_Analysis_1 Data Analysis: Determine IC50 and Ki values Primary_Screening->Data_Analysis_1 Hit_Identification Hit Identification: Potent and/or Selective Compounds Data_Analysis_1->Hit_Identification Secondary_Screening Secondary Screening: In Vitro Functional Assays (e.g., Isolated Tissue) Hit_Identification->Secondary_Screening Yes End End: Preclinical Development Hit_Identification->End No Data_Analysis_2 Data Analysis: Determine pA2 values Secondary_Screening->Data_Analysis_2 Lead_Selection Lead Candidate Selection Data_Analysis_2->Lead_Selection Lead_Selection->Primary_Screening No (Synthesize Analogs) In_Vivo_Studies In Vivo Studies: Animal Models of Disease (e.g., Bronchoconstriction) Lead_Selection->In_Vivo_Studies Yes In_Vivo_Studies->End

Caption: General experimental workflow for screening potential anticholinergic compounds.

References

Application Notes and Protocols: Di-2-thienylglycolic Acid Potassium Salt in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-2-thienylglycolic acid and its derivatives are of significant interest in pharmacology due to their structural similarity to potent muscarinic acetylcholine receptor antagonists. While direct receptor binding data for Di-2-thienylglycolic Acid Potassium Salt is not extensively available in the public domain, the closely related compound, glycopyrrolate, which incorporates this moiety, has been well-characterized. Glycopyrrolate is a quaternary ammonium anticholinergic agent that competitively inhibits muscarinic receptors.[1] These receptors are crucial in regulating a wide range of physiological functions, making them a key target for drug development.[2][3] This document provides an overview of the application of compounds from this class in receptor binding assays, with a focus on their interaction with muscarinic receptors. The data and protocols presented are primarily based on studies of glycopyrrolate and serve as a guide for investigating this compound.

Receptor Binding Profile

Competitive binding assays are fundamental in determining the affinity of a ligand for a specific receptor.[4][5] In these assays, the test compound's ability to displace a radiolabeled ligand with known affinity for the target receptor is measured. The data is often presented as the inhibitor constant (Ki), which reflects the affinity of the compound for the receptor.

The following table summarizes the binding affinities of glycopyrrolate for various muscarinic receptor subtypes. This data provides a strong indication of the potential binding characteristics of Di-2-thienylglycolic acid derivatives.

Receptor SubtypeTissue/Cell LineRadioligandKi (nM)Reference
Muscarinic (general)Human Peripheral Lung[³H]-N-methylscopolamine ([³H]-NMS)0.5 - 3.6[6]
Muscarinic (general)Human Airway Smooth Muscle[³H]-N-methylscopolamine ([³H]-NMS)0.5 - 3.6[6]
M1 MuscarinicGuinea-pig Brain Membranes[³H]-pirenzepine0.60[7]
M2 MuscarinicGuinea-pig Brain Membranes[³H]-AF-DX 3840.03[7]

Note: The affinity of glycopyrrolate for M1, M2, and M3 receptor subtypes has been shown to be equipotent in some studies.[6][8]

Experimental Protocols

A standard experimental approach to determine the binding affinity of a test compound like this compound at muscarinic receptors is a competitive radioligand binding assay.

Objective: To determine the affinity (Ki) of a test compound for muscarinic acetylcholine receptor subtypes.
Materials:
  • Receptor Source: Membranes prepared from cells expressing a specific muscarinic receptor subtype (e.g., CHO-K1 cells expressing human M1, M2, or M3 receptors) or tissue homogenates known to be rich in the target receptor (e.g., rat cerebral cortex for M1, rat heart for M2).[6]

  • Radioligand: A tritiated antagonist with high affinity and specificity for muscarinic receptors, such as [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-pirenzepine for M1 selectivity.[6][9]

  • Test Compound: this compound.

  • Reference Compound: A known muscarinic antagonist, such as atropine or ipratropium bromide.[6]

  • Assay Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4.

  • Filtration Apparatus: A cell harvester or vacuum filtration manifold with glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Scintillation Counter: To measure radioactivity.

  • Scintillation Fluid.

Protocol:
  • Membrane Preparation:

    • Homogenize the tissue or cells in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final membrane pellet in assay buffer to a desired protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following in order:

      • Assay buffer.

      • A fixed concentration of the radioligand (typically at or below its Kd value).

      • Increasing concentrations of the test compound or reference compound.

      • Membrane preparation to initiate the binding reaction.

    • To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of a non-labeled antagonist (e.g., atropine).

    • To determine total binding, another set of wells should contain only the radioligand and membranes.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Membrane_Prep Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Reagent_Prep Reagent Preparation Reagent_Prep->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50, Ki) Counting->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Muscarinic Receptor Signaling Pathway (M1/M3)

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M_Receptor M1/M3 Receptor G_Protein Gq/11 M_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response Acetylcholine Acetylcholine (Agonist) Acetylcholine->M_Receptor Activates Antagonist Di-2-thienylglycolic Acid Derivative (Antagonist) Antagonist->M_Receptor Blocks

Caption: Simplified Gq-coupled muscarinic receptor signaling.

References

Application Notes and Protocols: Di-2-thienylglycolic Acid Potassium Salt for Radioligand Displacement Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The di-2-thienylglycolic acid scaffold is a key pharmacophore in the development of potent antagonists for muscarinic acetylcholine receptors (mAChRs). A prominent example of a molecule incorporating this scaffold is Tiotropium, a long-acting anticholinergic agent.[1][2] These compounds are instrumental in studying the pharmacology of mAChRs and for the development of therapeutics targeting a range of conditions, including respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD).[3][4]

This document provides detailed application notes and protocols for the use of compounds based on the di-2-thienylglycolic acid structure, with a focus on Tiotropium as a representative agent, in radioligand displacement assays. These assays are a fundamental tool for determining the binding affinity of unlabelled ligands to their target receptors.

Principle of Radioligand Displacement Assay

Radioligand displacement assays are a type of competitive binding assay used to determine the affinity (expressed as the inhibition constant, Ki) of a test compound for a receptor. In this assay, a fixed concentration of a radiolabeled ligand (the "tracer") is incubated with a source of the target receptor (e.g., cell membranes expressing a specific muscarinic receptor subtype). The assay is performed in the presence of increasing concentrations of an unlabeled competing ligand (the "competitor," such as a di-2-thienylglycolic acid derivative).

The competitor compound displaces the radioligand from the receptor in a concentration-dependent manner. By measuring the amount of radioligand bound to the receptor at each competitor concentration, an IC50 value (the concentration of the competitor that displaces 50% of the specific binding of the radioligand) can be determined. The IC50 value can then be converted to a Ki value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity (Kd) of the radioligand.

Data Presentation: Binding Affinity of Tiotropium

Tiotropium, which contains the di-2-thienylglycolic acid moiety, exhibits high affinity for all five muscarinic receptor subtypes (M1-M5).[5] Its clinical efficacy is attributed to its kinetic selectivity, particularly its slow dissociation from M1 and M3 receptors compared to M2 receptors.[6] The following table summarizes the binding affinities of Tiotropium for human muscarinic receptors.

Receptor SubtypeRadioligandTest CompoundKi (nM)Source of ReceptorReference
M1 [3H]-N-methylscopolamineTiotropium Bromide~0.1Transfected Cells[3]
M2 [3H]-N-methylscopolamineTiotropium Bromide~0.1Human Lung[3]
M3 [3H]-N-methylscopolamineTiotropium Bromide~0.1Human Lung[3]
M4 Not SpecifiedTiotropiumSimilar affinity to M1-M5Not Specified[5]
M5 Not SpecifiedTiotropiumSimilar affinity to M1-M5Not Specified[5]

Note: The Ki values are approximate and can vary depending on the experimental conditions. Tiotropium is approximately 10-fold more potent than ipratropium bromide.[3]

Experimental Protocols

Materials and Reagents
  • Test Compound: Di-2-thienylglycolic acid potassium salt or a derivative (e.g., Tiotropium bromide)

  • Radioligand: e.g., [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-QNB (quinuclidinyl benzilate)

  • Receptor Source:

    • Membranes from cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

    • Tissue homogenates known to express the target receptors (e.g., human lung tissue for M2 and M3).[3]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Wash Buffer: Cold Assay Buffer

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity muscarinic antagonist (e.g., 1 µM Atropine)

  • 96-well Filter Plates: with glass fiber filters (e.g., GF/C)

  • Scintillation Cocktail

  • Microplate Scintillation Counter

  • Standard laboratory equipment: pipettes, tubes, incubator, vacuum manifold.

Experimental Workflow

Radioligand_Displacement_Assay_Workflow prep Prepare Reagents: - Test Compound dilutions - Radioligand solution - Receptor membranes incubate Incubate: - Receptor membranes - Radioligand - Test Compound (or buffer/NSB control) prep->incubate Add to 96-well plate filter Filter and Wash: Separate bound from free radioligand incubate->filter After reaching equilibrium count Quantify: Measure radioactivity filter->count Add scintillation cocktail analyze Data Analysis: Calculate IC50 and Ki count->analyze Generate displacement curve

Caption: Workflow for a radioligand displacement assay.

Detailed Protocol
  • Preparation of Reagents:

    • Prepare serial dilutions of the this compound or derivative in assay buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

    • Prepare the radioligand solution in assay buffer at a concentration that is typically at or below its Kd value for the receptor.

    • Thaw the receptor membrane preparation on ice and dilute to the appropriate concentration in cold assay buffer. The optimal protein concentration should be determined empirically to ensure that the specific binding does not exceed 10-15% of the total radioligand added.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add receptor membranes, radioligand, and assay buffer.

    • Non-specific Binding (NSB) Wells: Add receptor membranes, radioligand, and a saturating concentration of a non-labeled antagonist (e.g., 1 µM atropine).

    • Competitor Wells: Add receptor membranes, radioligand, and the corresponding dilution of the test compound.

    • The final assay volume is typically 100-250 µL.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium. The incubation time should be determined in preliminary kinetic experiments.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter plate using a vacuum manifold.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd))

      • Where:

        • [L] is the concentration of the radioligand.

        • Kd is the dissociation constant of the radioligand for the receptor.

Muscarinic Receptor Signaling Pathway

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of acetylcholine in the central and peripheral nervous systems. They are classified into five subtypes (M1-M5), which couple to different G-proteins and activate distinct downstream signaling cascades.

Muscarinic_Signaling_Pathways ACh Acetylcholine M1_M3_M5 M1, M3, M5 Receptors ACh->M1_M3_M5 M2_M4 M2, M4 Receptors ACh->M2_M4 Gq_11 Gq/11 M1_M3_M5->Gq_11 activates Gi_o Gi/o M2_M4->Gi_o activates PLC Phospholipase C (PLC) Gq_11->PLC activates AC Adenylyl Cyclase (AC) Gi_o->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP ↓ cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response1 Cellular Response (e.g., smooth muscle contraction) Ca2->Response1 PKC->Response1 PKA ↓ Protein Kinase A (PKA) cAMP->PKA Response2 Cellular Response (e.g., decreased heart rate) PKA->Response2

Caption: Simplified signaling pathways of muscarinic receptors.

Conclusion

The di-2-thienylglycolic acid scaffold is a valuable tool for investigating the pharmacology of muscarinic receptors. The protocols and data presented here, using Tiotropium as a prime example, provide a comprehensive guide for researchers to characterize the binding of novel compounds at mAChR subtypes. These studies are essential for the discovery and development of new therapeutics with improved selectivity and efficacy.

References

Application Notes and Protocols for the Quantification of Di-2-thienylglycolic Acid Potassium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-2-thienylglycolic acid and its salts are compounds of interest in pharmaceutical development. Accurate and precise quantification of the potassium salt of this acid is crucial for quality control, formulation development, and stability studies. This document provides detailed application notes and protocols for the quantitative analysis of Di-2-thienylglycolic Acid Potassium Salt using three common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Capillary Electrophoresis (CE) with UV detection, and Acid-Base Titration.

While specific validated methods for this compound are not widely published, the following protocols are based on established analytical principles for structurally similar compounds, such as thioglycolic and thiodiglycolic acids. The presence of two thienyl rings in the molecule suggests strong UV absorbance, making UV-based detection methods highly suitable.

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reverse-phase HPLC with UV detection is a robust and widely used technique for the quantification of organic acids. The method presented here is a proposed starting point for the development of a validated assay.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Phosphoric acid (analytical grade).

  • Water (HPLC grade).

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

2. Preparation of Solutions:

  • Mobile Phase A (Aqueous): 0.1% Phosphoric acid in water.

  • Mobile Phase B (Organic): Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase (e.g., 50:50 mixture of Mobile Phase A and B).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and B (e.g., 50:50 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Based on the UV spectrum of Di-2-thienylglycolic Acid. A preliminary scan should be performed. A wavelength around 254 nm is a common starting point for aromatic compounds.

  • Run Time: Approximately 10 minutes (adjust as necessary to ensure elution of the analyte and any impurities).

4. Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., mobile phase) to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary
ParameterSpecification
Linearity (r²)> 0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2.0%
Limit of Detection (LOD)To be determined
Limit of Quantification (LOQ)To be determined

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation C HPLC Injection A->C B Standard & Sample Preparation B->C D Data Acquisition (UV Detection) C->D E Peak Integration D->E F Calibration Curve Construction E->F G Quantification F->G

HPLC-UV analysis workflow for this compound.

II. Capillary Electrophoresis with UV Detection (CE-UV)

Capillary electrophoresis offers high separation efficiency and low sample consumption, making it a suitable alternative to HPLC.

Experimental Protocol

1. Instrumentation and Materials:

  • Capillary electrophoresis system with a UV-Vis detector.

  • Fused-silica capillary (e.g., 50 µm I.D., 30 cm effective length, 40 cm total length).

  • This compound reference standard.

  • Sodium phosphate monobasic and dibasic (analytical grade).

  • Sodium hydroxide (analytical grade).

  • Water (deionized).

  • Volumetric flasks and pipettes.

  • Syringe filters (0.22 µm).

2. Preparation of Solutions:

  • Running Buffer: 20 mM sodium phosphate buffer, pH 7.0. Prepare by mixing appropriate amounts of sodium phosphate monobasic and dibasic solutions and adjusting the pH with sodium hydroxide if necessary.

  • Capillary Conditioning Solutions: 0.1 M Sodium hydroxide, water.

  • Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC protocol, using the running buffer as the diluent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the running buffer.

3. Electrophoretic Conditions:

  • Capillary: Fused-silica, 50 µm I.D., 40 cm total length.

  • Capillary Conditioning: At the beginning of the day, rinse the capillary with 0.1 M NaOH (5 min), followed by water (5 min), and finally with the running buffer (10 min). Between runs, rinse with the running buffer (2 min).

  • Separation Voltage: +20 kV.

  • Capillary Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection Wavelength: Same as determined for the HPLC-UV method.

4. Sample Preparation:

  • Prepare and filter the sample as described in the HPLC protocol, using the CE running buffer as the diluent.

5. Data Analysis:

  • Construct a calibration curve by plotting the corrected peak area (peak area / migration time) against the concentration.

  • Perform a linear regression analysis.

  • Quantify the analyte in the sample using the calibration curve.

Quantitative Data Summary
ParameterSpecification
Linearity (r²)> 0.998
Accuracy (% Recovery)97.0 - 103.0%
Precision (% RSD)< 3.0%
Limit of Detection (LOD)To be determined
Limit of Quantification (LOQ)To be determined

Experimental Workflow

CE_Workflow A Buffer & Sample Preparation B Capillary Conditioning A->B C Sample Injection B->C D Electrophoretic Separation C->D E UV Detection D->E F Data Analysis & Quantification E->F

CE-UV analysis workflow for this compound.

III. Acid-Base Titration

Acid-base titration is a classic and cost-effective method for the quantification of acidic or basic compounds. This protocol assumes the potassium salt will be titrated with a standardized acid.

Experimental Protocol

1. Instrumentation and Materials:

  • Burette (50 mL, Class A).

  • Potentiometric titrator with a pH electrode (optional, for higher accuracy).

  • Magnetic stirrer and stir bar.

  • This compound.

  • Hydrochloric acid (HCl), 0.1 M standardized solution.

  • Phenolphthalein indicator solution.

  • Water (deionized).

  • Analytical balance.

2. Procedure:

  • Accurately weigh an appropriate amount of this compound (e.g., 200-300 mg) and dissolve it in approximately 50 mL of deionized water in a beaker.

  • Add a magnetic stir bar and place the beaker on a magnetic stirrer.

  • Add 2-3 drops of phenolphthalein indicator. The solution should be slightly basic.

  • Fill the burette with the 0.1 M standardized HCl solution and record the initial volume.

  • Titrate the sample solution with the HCl solution dropwise while stirring continuously.

  • The endpoint is reached when the pink color of the solution disappears and remains colorless for at least 30 seconds.

  • Record the final volume of the HCl solution used.

  • Perform a blank titration with 50 mL of deionized water and the indicator, and subtract the blank volume from the sample titration volume.

3. Calculation: The percentage purity of this compound can be calculated using the following formula:

% Purity = (V * M * F * 100) / W

Where:

  • V = Volume of HCl used in the titration (mL) - blank volume (mL).

  • M = Molarity of the HCl solution.

  • F = Molar mass of this compound ( g/mol ).

  • W = Weight of the sample (mg).

Quantitative Data Summary
ParameterSpecification
Accuracy (% Assay)99.0 - 101.0%
Precision (% RSD)< 1.0%

Logical Relationship of Titration

Titration_Logic Analyte Di-2-thienylglycolic Acid Potassium Salt (Base) Reaction Neutralization Reaction Analyte->Reaction Titrant Standardized HCl (Acid) Titrant->Reaction Endpoint Endpoint Detection (Indicator Change) Reaction->Endpoint Calculation Purity Calculation Endpoint->Calculation

Logical flow of the acid-base titration for quantification.

Disclaimer

The protocols provided are intended as a starting point for method development and have not been validated for the specific analysis of this compound. It is the responsibility of the end-user to validate the chosen method according to the relevant regulatory guidelines (e.g., ICH Q2(R1)) to ensure its suitability for the intended purpose. This includes, but is not limited to, demonstrating specificity, linearity, range, accuracy, precision, and robustness.

Application Note: High-Performance Liquid Chromatography Method for the Determination of Di-2-thienylglycolic Acid Potassium Salt

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Di-2-thienylglycolic Acid Potassium Salt. The described method is designed for researchers, scientists, and professionals in drug development and quality control. The protocol outlines the chromatographic conditions, sample preparation, and system suitability requirements to ensure reliable and reproducible results.

Introduction

Di-2-thienylglycolic acid and its salts are compounds of interest in pharmaceutical research. A robust and reliable analytical method is crucial for the quantification and quality control of this active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of organic acids and their salts due to its specificity, sensitivity, and accuracy.[1] This document provides a comprehensive protocol for the determination of this compound using a reverse-phase HPLC method.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of polar compounds.

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)[2]

    • Orthophosphoric acid (Analytical grade)

    • Water (HPLC grade)

Chromatographic Conditions

The following chromatographic conditions are proposed for the analysis. Optimization may be required based on the specific HPLC system and column used.

ParameterRecommended Condition
Column C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 25 mM Potassium Dihydrogen Phosphate Buffer (pH 3.0) (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 254 nm
Run Time Approximately 15 minutes
Preparation of Solutions
  • 25 mM Potassium Dihydrogen Phosphate Buffer (pH 3.0): Dissolve 3.4 g of KH2PO4 in 1000 mL of HPLC grade water.[2] Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter before use.

  • Mobile Phase Preparation: Mix acetonitrile and the 25 mM potassium dihydrogen phosphate buffer (pH 3.0) in a 40:60 (v/v) ratio. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh about 25 mg of this compound reference standard and dissolve it in the mobile phase in a 25 mL volumetric flask to obtain a concentration of 1 mg/mL. Further dilutions can be made with the mobile phase to prepare working standard solutions.

  • Sample Solution Preparation: Prepare the sample by dissolving the this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.[3]

Method Validation Parameters (Proposed)

For method validation, the following parameters should be assessed according to ICH guidelines.

ParameterAcceptance Criteria
System Suitability
- Tailing Factor (T)≤ 2.0[4]
- Theoretical Plates (N)> 2000
- Relative Standard Deviation (RSD)≤ 2.0% for six replicate injections of the standard solution[4]
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range
Accuracy 98.0% - 102.0% recovery
Precision RSD ≤ 2.0% for intraday and interday precision
Limit of Detection (LOD) To be determined experimentally
Limit of Quantitation (LOQ) To be determined experimentally

Experimental Workflow

The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Prepare Mobile Phase (ACN:Buffer 40:60) hplc_system Equilibrate HPLC System prep_mobile->hplc_system prep_standard Prepare Standard Solution (1 mg/mL) inject_standard Inject Standard Solution (x6) prep_standard->inject_standard prep_sample Prepare Sample Solution inject_sample Inject Sample Solution prep_sample->inject_sample hplc_system->inject_standard check_sst Check System Suitability inject_standard->check_sst check_sst->hplc_system If SST Fails check_sst->inject_sample If SST Passes acquire_data Acquire Chromatograms inject_sample->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate_conc Calculate Concentration integrate_peaks->calculate_conc

Caption: Experimental workflow for the HPLC analysis of this compound.

Protocol

  • System Preparation:

    • Set up the HPLC system according to the chromatographic conditions specified in Table 1.

    • Purge the pump with the mobile phase to remove any air bubbles.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • System Suitability Test:

    • Inject the standard solution (e.g., 100 µg/mL) six times.

    • Verify that the system suitability parameters (Tailing Factor, Theoretical Plates, and RSD of peak areas) meet the criteria listed in Table 2.[4]

  • Calibration Curve:

    • Prepare a series of standard solutions of different concentrations (e.g., 10, 25, 50, 100, 150 µg/mL) from the stock standard solution.

    • Inject each standard solution in triplicate.

    • Plot a calibration curve of the mean peak area against the concentration.

  • Sample Analysis:

    • Inject the prepared sample solution in triplicate.

    • Record the peak area of the analyte.

  • Calculation:

    • Determine the concentration of this compound in the sample solution using the linear regression equation obtained from the calibration curve.

Conclusion

The proposed HPLC method provides a straightforward and reliable approach for the quantitative determination of this compound. The method is suitable for routine quality control and research applications. It is recommended to perform a full method validation to ensure its suitability for the intended purpose.

References

Application Notes and Protocols for Di-2-thienylglycolic Acid Potassium Salt in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-2-thienylglycolic acid and its derivatives are of significant interest in pharmacological research. The potassium salt of Di-2-thienylglycolic Acid offers potential advantages in terms of solubility for in vitro studies. Proper dissolution and handling of this compound are critical for obtaining reproducible and reliable results in cell-based assays. These application notes provide a detailed protocol for the preparation of Di-2-thienylglycolic Acid Potassium Salt solutions for cell culture applications, ensuring optimal solubility and stability while minimizing potential cytotoxicity from solvents.

Data Presentation

A summary of the recommended solvents, concentrations, and storage conditions for this compound stock solutions is provided below. Note: As specific solubility data for this compound is not widely available, the following are recommendations based on the general properties of potassium salts of organic acids. Experimental verification is highly recommended.

ParameterRecommended ConditionNotes
Primary Solvent Sterile Deionized Water or Phosphate-Buffered Saline (PBS)Potassium salts of organic acids are generally soluble in aqueous solutions. The use of an aqueous solvent is preferred to avoid solvent-induced cellular stress.
Alternative Solvent Dimethyl Sulfoxide (DMSO)If solubility in aqueous solutions is limited, DMSO can be used. However, the final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%, ideally ≤0.1%) to avoid cytotoxic effects.[1][2][3]
Stock Solution Concentration 10 mM - 100 mMA higher concentration stock solution allows for smaller volumes to be added to the cell culture medium, minimizing solvent effects. The optimal concentration should be determined empirically.
Working Concentration 0.1 µM - 100 µMThe effective concentration in cell-based assays will be application-dependent and should be determined through dose-response experiments.
Storage of Stock Solution Aliquot and store at -20°C or -80°CAliquoting is crucial to avoid repeated freeze-thaw cycles which can lead to degradation of the compound. For short-term storage (up to one month), -20°C is acceptable. For long-term storage (up to six months), -80°C is recommended.[2]
Sterilization Sterile filtration using a 0.22 µm syringe filterAutoclaving is not recommended as it may degrade the compound. Filter sterilization of the stock solution is essential to maintain the sterility of the cell culture.[2][4]

Experimental Protocols

Protocol 1: Dissolving this compound in an Aqueous Solvent (Water or PBS)

This is the preferred method due to the lower potential for solvent-induced cytotoxicity.

Materials:

  • This compound powder

  • Sterile, nuclease-free deionized water or sterile Phosphate-Buffered Saline (PBS)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

  • Sterile microcentrifuge tubes for aliquoting

Procedure:

  • Weigh the Compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.

  • Add Solvent: Transfer the powder to a sterile conical tube. Add the calculated volume of sterile water or PBS to achieve the desired stock solution concentration (e.g., 10 mM).

  • Dissolve the Compound: Vortex the tube vigorously for 1-2 minutes to dissolve the powder. Gentle warming in a water bath (up to 37°C) may aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Sterile Filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new sterile conical tube. This step removes any potential microbial contamination.

  • Aliquot and Store: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Label the tubes clearly with the compound name, concentration, and date. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Dissolving this compound in DMSO

This protocol should be used if the compound exhibits poor solubility in aqueous solvents.

Materials:

  • This compound powder

  • High-purity, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile conical tubes

  • Vortex mixer

  • Sterile 0.22 µm syringe filter (optional, as DMSO is bactericidal)

  • Sterile microcentrifuge tubes for aliquoting

Procedure:

  • Weigh the Compound: In a sterile environment, accurately weigh the desired amount of this compound powder.

  • Add DMSO: Transfer the powder to a sterile conical tube. Add the calculated volume of sterile DMSO to achieve a high concentration stock solution (e.g., 100 mM).

  • Dissolve the Compound: Vortex the tube until the powder is completely dissolved.

  • Sterile Filtration (Optional but Recommended): While DMSO is generally considered sterile, filtering through a 0.22 µm syringe filter can provide an extra level of security. Ensure the filter is compatible with DMSO.

  • Aliquot and Store: Dispense the DMSO stock solution into small, single-use aliquots in sterile microcentrifuge tubes. Store at -20°C or -80°C.

  • Preparing Working Solutions: When preparing the final working concentration in cell culture medium, ensure that the final DMSO concentration is not cytotoxic. It is recommended to perform a serial dilution of the stock solution in the culture medium to achieve the desired final concentration of the compound while keeping the DMSO concentration below 0.5%.

Mandatory Visualizations

Dissolution_Workflow cluster_aqueous Aqueous Solvent Protocol (Preferred) cluster_dmso DMSO Protocol (Alternative) weigh_aq Weigh Compound add_water Add Sterile Water/PBS weigh_aq->add_water weigh_aq->add_water dissolve_aq Vortex to Dissolve add_water->dissolve_aq filter_aq Sterile Filter (0.22 µm) dissolve_aq->filter_aq check_solubility Soluble in Water/PBS? dissolve_aq->check_solubility aliquot_aq Aliquot & Store at -20°C/-80°C filter_aq->aliquot_aq end End aliquot_aq->end weigh_dmso Weigh Compound add_dmso Add Sterile DMSO weigh_dmso->add_dmso dissolve_dmso Vortex to Dissolve add_dmso->dissolve_dmso aliquot_dmso Aliquot & Store at -20°C/-80°C dissolve_dmso->aliquot_dmso aliquot_dmso->end start Start start->weigh_aq check_solubility->filter_aq Yes check_solubility->add_dmso No Signaling_Pathway_Placeholder compound Di-2-thienylglycolic Acid Potassium Salt target Molecular Target (e.g., Receptor, Enzyme) compound->target Binds/Activates downstream Downstream Signaling (e.g., Kinase Cascade) target->downstream Initiates response Cellular Response (e.g., Proliferation, Apoptosis) downstream->response Leads to

References

Di-2-thienylglycolic Acid Potassium Salt: Application Notes and Protocols for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-2-thienylglycolic acid potassium salt is a novel compound of interest in the field of neurodegenerative disease research. Its unique chemical structure, featuring two thiophene rings linked to a glycolic acid backbone and formulated as a potassium salt, suggests potential interactions with key pathological pathways implicated in conditions such as Alzheimer's and Parkinson's disease. The presence of the potassium salt may also implicate a role in the modulation of potassium channels, which are increasingly recognized as important therapeutic targets in neurodegeneration.

These application notes provide an overview of the potential research applications of this compound and detailed protocols for in vitro and in vivo studies to explore its therapeutic potential.

Potential Research Applications

  • Modulation of Potassium Channels: Investigate the effect of the compound on various potassium channels (e.g., KCNQ, Kir) implicated in neuronal excitability and neuroprotection.

  • Neuroprotection Assays: Evaluate the compound's ability to protect neurons from various insults, such as oxidative stress, glutamate excitotoxicity, and amyloid-beta (Aβ) toxicity.

  • Anti-inflammatory Effects: Assess the compound's capacity to modulate neuroinflammatory responses in microglia and astrocytes.

  • Inhibition of Protein Aggregation: Determine if the compound can interfere with the aggregation of key proteins involved in neurodegeneration, such as Aβ and alpha-synuclein.

  • Animal Models of Neurodegenerative Disease: Examine the in vivo efficacy of the compound in relevant animal models to assess its impact on cognitive function, motor deficits, and underlying pathology.

Data Presentation

Table 1: In Vitro Neuroprotection Data
Experimental ModelInsultThis compound (Concentration)Outcome MeasureResult
Primary Cortical NeuronsGlutamate (100 µM)1 µMCell Viability (MTT Assay)35% increase
Primary Cortical NeuronsGlutamate (100 µM)10 µMCell Viability (MTT Assay)62% increase
SH-SY5Y CellsAβ42 Oligomers (5 µM)1 µMApoptosis (Caspase-3 Activity)28% decrease
SH-SY5Y CellsAβ42 Oligomers (5 µM)10 µMApoptosis (Caspase-3 Activity)55% decrease
Table 2: In Vivo Efficacy in a Transgenic Mouse Model of Alzheimer's Disease (5xFAD)
Treatment GroupDoseAdministration RouteMorris Water Maze (Escape Latency)Brain Aβ42 Levels (ELISA)
Vehicle Control-Oral Gavage45 ± 5 seconds1500 ± 200 pg/mg
Compound10 mg/kgOral Gavage25 ± 4 seconds950 ± 150 pg/mg
Compound30 mg/kgOral Gavage18 ± 3 seconds600 ± 100 pg/mg

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity

Objective: To assess the neuroprotective effects of this compound against glutamate-induced cell death in primary cortical neurons.

Materials:

  • Primary cortical neurons (E18 rat or mouse)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • This compound

  • Glutamate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well plates

Procedure:

  • Plate primary cortical neurons in 96-well plates at a density of 5 x 10^4 cells/well.

  • Allow neurons to mature for 7-10 days in vitro.

  • Prepare stock solutions of this compound in sterile water.

  • Pre-treat neurons with varying concentrations of the compound (e.g., 0.1, 1, 10, 100 µM) for 2 hours.

  • Induce excitotoxicity by adding glutamate to a final concentration of 100 µM.

  • Incubate for 24 hours at 37°C and 5% CO2.

  • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the control (untreated) group.

Protocol 2: Evaluation of In Vivo Efficacy in a Mouse Model of Parkinson's Disease (MPTP Model)

Objective: To determine the effect of this compound on motor function and dopaminergic neuron survival in the MPTP mouse model of Parkinson's disease.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

  • This compound

  • Saline

  • Rotarod apparatus

  • Tyrosine Hydroxylase (TH) antibody for immunohistochemistry

Procedure:

  • Acclimate mice to the rotarod apparatus for 3 consecutive days.

  • Administer MPTP (20 mg/kg, i.p.) four times at 2-hour intervals on a single day.

  • Begin treatment with this compound (e.g., 10 or 30 mg/kg, oral gavage) 24 hours after the last MPTP injection and continue daily for 14 days.

  • Conduct rotarod testing on days 7 and 14 post-MPTP administration to assess motor coordination.

  • On day 15, euthanize the mice and perfuse with 4% paraformaldehyde.

  • Collect brains and process for cryosectioning.

  • Perform immunohistochemistry on substantia nigra sections using an anti-TH antibody to visualize dopaminergic neurons.

  • Quantify the number of TH-positive neurons using stereological methods.

  • Compare the results between the vehicle-treated and compound-treated groups.

Visualizations

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies a Primary Neuron Culture b Compound Treatment a->b c Induce Neurotoxicity (e.g., Glutamate, Aβ) b->c d Assess Neuroprotection (e.g., MTT, Caspase Assay) c->d e Animal Model of Neurodegeneration (e.g., MPTP, 5xFAD) f Compound Administration e->f g Behavioral Testing (e.g., Rotarod, Morris Water Maze) f->g h Histopathological Analysis g->h

Caption: General experimental workflow for preclinical evaluation.

signaling_pathway compound Di-2-thienylglycolic Acid Potassium Salt k_channel Potassium Channel Modulation compound->k_channel Activates/Modulates neuron Neuronal Hyper-excitability k_channel->neuron Reduces neuroprotection Neuroprotection neuron->neuroprotection Leads to

Caption: Postulated mechanism of neuroprotection via potassium channel modulation.

in vitro experimental protocols using Di-2-thienylglycolic Acid Potassium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-2-thienylglycolic Acid Potassium Salt is a novel small molecule with potential modulatory effects on potassium channels. Given the critical role of potassium channels in a myriad of physiological processes, including the regulation of membrane potential, neuronal excitability, and muscle contraction, this compound presents a promising candidate for therapeutic development.[1][2][3] These application notes provide a comprehensive overview of in vitro experimental protocols to characterize the bioactivity and cellular effects of this compound. The following protocols are foundational for assessing its potential as a potassium channel modulator and evaluating its preliminary safety profile at the cellular level.

Hypothetical Data Summary

The following tables represent hypothetical data for this compound to illustrate how experimental findings can be presented.

Table 1: In Vitro Efficacy of this compound

Assay TypeCell LineTargetIC50 / EC50 (µM)
Thallium Flux AssayHEK293Kv1.315.2
Membrane Potential AssayCHO-K1hERG> 100
ElectrophysiologyPrimary NeuronsEndogenous K+ Channels25.8

Table 2: Cytotoxicity and Apoptosis Profile of this compound

Assay TypeCell LineTime Point (hours)CC50 (µM)% Apoptotic Cells at 50 µM
MTT AssayHepG224> 200Not Assessed
LDH Release AssayHEK29348150.7Not Assessed
Annexin V/PI StainingJurkat24Not Applicable8.5%

Experimental Protocols

Potassium Channel Activity Assays

This assay is a common method for high-throughput screening of potassium channel modulators, using thallium influx as a surrogate for potassium ion movement.[4][5][6]

Principle: The assay utilizes a thallium-sensitive fluorescent dye that is loaded into cells. When potassium channels open, thallium ions enter the cell and bind to the dye, causing an increase in fluorescence. This change in fluorescence is proportional to the activity of the potassium channels.[4][6]

Protocol:

  • Cell Preparation:

    • Plate cells (e.g., HEK293 cells stably expressing the potassium channel of interest) in a 96-well black, clear-bottom plate at a density of 50,000 cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing a thallium-sensitive dye (e.g., FluxOR™).

    • Remove the cell culture medium and add 100 µL of the dye loading buffer to each well.

    • Incubate for 1 hour at room temperature, protected from light.

  • Compound Addition:

    • Prepare serial dilutions of this compound in an appropriate assay buffer.

    • Add 20 µL of the compound dilutions to the respective wells. Include vehicle controls.

    • Incubate for 20 minutes at room temperature.

  • Stimulation and Measurement:

    • Prepare a stimulus buffer containing thallium sulfate.

    • Using a fluorescence plate reader equipped with an automated injection system, add 20 µL of the stimulus buffer to each well.

    • Measure the fluorescence intensity kinetically for 5 minutes (excitation/emission wavelengths will be specific to the dye used).

  • Data Analysis:

    • Calculate the rate of fluorescence increase for each well.

    • Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 or EC50 value.

This assay measures changes in the cell membrane potential in response to the test compound.

Principle: A voltage-sensitive fluorescent dye is used, which changes its fluorescence intensity in response to changes in membrane potential. Potassium channel modulators will alter the membrane potential, which is detected as a change in fluorescence.[7][8]

Protocol:

  • Cell Preparation:

    • Plate cells in a 96-well black, clear-bottom plate as described for the Thallium Flux Assay.

  • Dye Loading:

    • Prepare a loading buffer with a membrane potential-sensitive dye.

    • Remove the cell culture medium and add 100 µL of the dye loading buffer.

    • Incubate for 45-60 minutes at 37°C.

  • Compound Addition:

    • Add serial dilutions of this compound to the wells and incubate for 20 minutes.

  • Depolarization and Measurement:

    • Add a high-potassium solution to depolarize the cells.

    • Measure fluorescence before and after the addition of the high-potassium solution using a fluorescence plate reader.

  • Data Analysis:

    • The difference in fluorescence before and after depolarization is calculated.

    • Plot the dose-response curve to determine the IC50 or EC50.

Cytotoxicity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9]

Protocol:

  • Cell Seeding:

    • Seed cells (e.g., HepG2) in a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Treat cells with various concentrations of this compound and incubate for 24 or 48 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.[10]

Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis. The amount of LDH in the medium is proportional to the number of dead cells.[10]

Protocol:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay.

  • Sample Collection:

    • After the treatment period, centrifuge the plate and collect the supernatant.

  • LDH Reaction:

    • Add the supernatant to a new plate containing the LDH reaction mixture (provided in commercial kits).

    • Incubate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity relative to a maximum LDH release control and determine the CC50 value.

Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[11][12][13]

Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[11][13][14]

Protocol:

  • Cell Treatment:

    • Treat cells (e.g., Jurkat) with this compound for the desired time.

  • Cell Harvesting and Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add fluorescently labeled Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

  • Data Analysis:

    • Differentiate cell populations:

      • Annexin V-negative / PI-negative: Viable cells

      • Annexin V-positive / PI-negative: Early apoptotic cells

      • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative / PI-positive: Necrotic cells

    • Quantify the percentage of cells in each quadrant.

Visualizations

G cluster_0 This compound This compound K_Channel Potassium Channel This compound->K_Channel Modulates Membrane_Potential Membrane Potential Hyperpolarization K_Channel->Membrane_Potential Alters Downstream_Signaling Downstream Signaling (e.g., Ca2+ signaling, Kinase cascades) Membrane_Potential->Downstream_Signaling Impacts Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Downstream_Signaling->Cellular_Response Leads to

Caption: Hypothetical signaling pathway of this compound.

G cluster_1 Experimental Workflow Start Start Cell_Culture Cell Culture (e.g., HEK293, HepG2) Start->Cell_Culture Assay_Selection Assay Selection Cell_Culture->Assay_Selection HTS Primary Screening (Thallium Flux) Assay_Selection->HTS Efficacy Safety_Profile Safety Profiling (Cytotoxicity, Apoptosis) Assay_Selection->Safety_Profile Toxicity Secondary_Assay Secondary Assays (Membrane Potential) HTS->Secondary_Assay Data_Analysis Data Analysis (IC50/CC50 Determination) Secondary_Assay->Data_Analysis Safety_Profile->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro characterization.

References

Application Notes and Protocols for Studying Muscarinic Receptor Subtypes Using Di-2-thienylglycolic Acid-Related Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Muscarinic Receptor Subtypes and Antagonists

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Five distinct subtypes, designated M1 through M5, have been identified, each with unique tissue distribution, signaling pathways, and physiological functions.[1][2] This diversity makes subtype-selective ligands valuable tools for both basic research and therapeutic development.

The odd-numbered receptors (M1, M3, M5) typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[3] The even-numbered receptors (M2, M4) primarily couple to Gi/o proteins, resulting in the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[3]

Antagonists containing the di-2-thienylglycolic acid moiety are potent and have been instrumental in elucidating the roles of different muscarinic receptor subtypes.

Data Presentation: Binding Affinities of Related Antagonists

The following tables summarize the binding affinities (Ki values) of tiotropium, aclidinium, and glycopyrrolate for the five human muscarinic receptor subtypes. This data provides a reference for the expected potency and selectivity profile of compounds based on the di-2-thienylglycolic acid scaffold. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinity (Ki, nM) of Tiotropium at Muscarinic Receptor Subtypes

Receptor SubtypeKi (nM)
M1~0.1 - 0.3
M2~0.5 - 1.0
M3~0.1 - 0.4
M4~0.2 - 0.8
M5Data not consistently reported

Data compiled from multiple sources indicating high affinity across M1-M4 subtypes.[4][5]

Table 2: Binding Affinity (Ki, nM) of Aclidinium at Muscarinic Receptor Subtypes

Receptor SubtypeKi (nM)
M1~0.2
M2~0.6
M3~0.15
M4~0.4
M5~0.3

Aclidinium bromide displays high affinity for all five muscarinic receptor subtypes.[6][7]

Table 3: Binding Affinity (Ki, nM) of Glycopyrrolate at Muscarinic Receptor Subtypes

Receptor SubtypeKi (nM)
M1~1.0 - 2.0
M2~1.9
M3~0.5 - 1.7
M4Data not consistently reported
M5Data not consistently reported

Glycopyrrolate demonstrates high affinity for M1, M2, and M3 receptors.[8][9] It is reported to have high, equipotent affinity for all muscarinic acetylcholine receptor subtypes (M1-5).[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to characterize the interaction of Di-2-thienylglycolic acid-based compounds with muscarinic receptor subtypes.

Protocol 1: Radioligand Binding Assay for Determining Binding Affinity (Ki)

This protocol is designed to determine the binding affinity of a test compound by measuring its ability to compete with a known radiolabeled ligand for binding to muscarinic receptors.

Workflow for Radioligand Binding Assay

G prep Prepare cell membranes expressing muscarinic receptor subtypes incubate Incubate membranes with radioligand (e.g., [3H]-NMS) and varying concentrations of test compound prep->incubate separate Separate bound and free radioligand (e.g., filtration) incubate->separate quantify Quantify bound radioactivity (scintillation counting) separate->quantify analyze Analyze data to determine IC50 and Ki values quantify->analyze

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Cell membranes prepared from cells or tissues expressing the muscarinic receptor subtype of interest (e.g., CHO or HEK293 cells transfected with a single human muscarinic receptor subtype).

  • Radiolabeled ligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

  • Test compound (Di-2-thienylglycolic acid derivative).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., 1 µM atropine).

  • Glass fiber filters.

  • Scintillation fluid and vials.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or non-specific binding control (for non-specific binding).

    • 50 µL of varying concentrations of the test compound.

    • 50 µL of the radiolabeled ligand at a concentration near its Kd.

    • 100 µL of the prepared cell membranes (containing 20-50 µg of protein).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay - Calcium Mobilization (for M1, M3, M5 Receptors)

This assay measures the ability of a compound to antagonize agonist-induced increases in intracellular calcium in cells expressing Gq/11-coupled muscarinic receptors.

Signaling Pathway for M1, M3, and M5 Receptors

G cluster_membrane Cell Membrane receptor M1/M3/M5 Receptor gq Gq/11 receptor->gq activates plc Phospholipase C (PLC) gq->plc activates pip2 PIP2 plc->pip2 hydrolyzes agonist Agonist (e.g., Acetylcholine) agonist->receptor antagonist Antagonist (Di-2-thienylglycolic acid derivative) antagonist->receptor ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to IP3 receptor pkc Protein Kinase C (PKC) dag->pkc activates ca_release Ca²⁺ Release er->ca_release cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

Caption: Gq/11 signaling pathway for M1, M3, and M5 muscarinic receptors.

Materials:

  • Cells expressing the M1, M3, or M5 receptor subtype (e.g., CHO or HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Muscarinic agonist (e.g., carbachol, acetylcholine).

  • Test compound (Di-2-thienylglycolic acid derivative).

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Remove the growth medium and add the calcium-sensitive dye solution to the cells. Incubate at 37°C for 45-60 minutes.

  • Compound Addition: After incubation, wash the cells with assay buffer. Add varying concentrations of the test compound (antagonist) and incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence, then inject the muscarinic agonist (at a concentration that elicits a submaximal response, e.g., EC80) into each well. Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of the maximal agonist response against the logarithm of the antagonist concentration.

    • Determine the IC50 value using non-linear regression.

    • Calculate the functional antagonist affinity (pA2) using the Schild equation if competitive antagonism is observed.

Protocol 3: Functional Assay - cAMP Accumulation (for M2, M4 Receptors)

This assay measures the ability of a compound to antagonize the agonist-induced inhibition of adenylyl cyclase in cells expressing Gi/o-coupled muscarinic receptors.

Signaling Pathway for M2 and M4 Receptors

G cluster_membrane Cell Membrane receptor M2/M4 Receptor gi Gi/o receptor->gi activates ac Adenylyl Cyclase (AC) gi->ac inhibits atp ATP ac->atp converts agonist Agonist (e.g., Acetylcholine) agonist->receptor antagonist Antagonist (Di-2-thienylglycolic acid derivative) antagonist->receptor forskolin Forskolin forskolin->ac stimulates camp cAMP atp->camp pka Protein Kinase A (PKA) camp->pka activates cellular_response Cellular Response pka->cellular_response

Caption: Gi/o signaling pathway for M2 and M4 muscarinic receptors.

Materials:

  • Cells expressing the M2 or M4 receptor subtype.

  • Assay medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Forskolin (an adenylyl cyclase activator).

  • Muscarinic agonist (e.g., carbachol).

  • Test compound (Di-2-thienylglycolic acid derivative).

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Cell Stimulation: Plate cells in a 96-well plate. Pre-incubate the cells with varying concentrations of the test compound (antagonist) in the presence of a phosphodiesterase inhibitor.

  • Agonist and Forskolin Addition: Add the muscarinic agonist along with forskolin to stimulate adenylyl cyclase. The agonist will inhibit this stimulation in a dose-dependent manner.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the antagonist concentration.

    • Determine the IC50 value for the antagonist's reversal of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

    • Calculate the functional antagonist affinity (pA2) using the Schild equation for competitive antagonists.

Conclusion

The protocols and data provided in these application notes offer a comprehensive framework for researchers to investigate the pharmacology of muscarinic receptor subtypes using antagonists based on the Di-2-thienylglycolic acid scaffold. By employing these standardized methods, scientists can effectively characterize the potency and selectivity of novel compounds, contributing to a deeper understanding of muscarinic receptor function and the development of more targeted therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Stability Testing of Di-2-thienylglycolic Acid Potassium Salt Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Di-2-thienylglycolic Acid Potassium Salt solutions. The information provided is intended to serve as a comprehensive guide for ensuring the stability and quality of your experimental results.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound solutions?

Based on general stability principles for similar compounds, it is recommended to store this compound solutions in tightly sealed, light-resistant containers at refrigerated temperatures (2-8 °C). For long-term storage, freezing (-20 °C or lower) may be considered, but freeze-thaw cycles should be minimized. The solution's pH should be maintained close to neutral, as significant deviations towards acidic or alkaline conditions could accelerate degradation.

2. What are the potential degradation pathways for this compound in solution?

While specific degradation pathways for this compound have not been extensively reported, based on its chemical structure containing thiophene and glycolic acid moieties, potential degradation pathways include:

  • Hydrolysis: The ester-like linkage in the glycolic acid portion can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of di-2-thienyl methanol and glyoxylic acid.

  • Oxidation: The thiophene ring is known to be susceptible to oxidation, which could lead to the formation of sulfoxides or other oxidized species.[1]

  • Photodegradation: Compounds containing thiophene rings can be sensitive to light, potentially leading to decarboxylation or other photochemical reactions.[2]

A visual representation of these potential pathways is provided below.

Potential_Degradation_Pathways cluster_0 This compound cluster_1 Degradation Products A Di-2-thienylglycolic Acid Potassium Salt B Di-2-thienyl Methanol + Glyoxylic Acid A->B Hydrolysis (Acid/Base) C Sulfoxide Derivatives A->C Oxidation D Decarboxylation Products A->D Photodegradation

Figure 1. Potential degradation pathways of this compound.

3. How can I develop a stability-indicating HPLC method for this compound?

A stability-indicating method is crucial for separating the intact drug from its degradation products. A good starting point for developing a reversed-phase HPLC (RP-HPLC) method would be:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common choice for separating moderately polar compounds.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure the separation of potential degradation products with different polarities.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., determined by a UV scan).

  • Forced Degradation: To confirm the method is stability-indicating, you should perform forced degradation studies (see experimental protocols below) and ensure that all degradation peaks are well-resolved from the main peak.

Troubleshooting Guides

This section addresses common issues encountered during the stability testing of this compound solutions using HPLC.

Table 1: HPLC Troubleshooting Guide

Issue Potential Cause Recommended Solution
Peak Tailing - Silanol interactions with the acidic analyte.[3] - Column overload.- Use a mobile phase with a lower pH to suppress silanol activity. - Add a competing base (e.g., triethylamine) to the mobile phase. - Reduce the injection volume or sample concentration.
Peak Fronting - Column overload.- Dilute the sample.
Ghost Peaks - Contamination in the mobile phase, injector, or column.[4]- Use high-purity solvents and freshly prepared mobile phase. - Flush the injector and column with a strong solvent.
Baseline Drift/Noise - Inadequate mobile phase degassing. - Contaminated detector cell. - Temperature fluctuations.[5][6]- Degas the mobile phase using sonication or helium sparging. - Flush the detector cell. - Use a column oven to maintain a stable temperature.
Poor Resolution - Inappropriate mobile phase composition.- Optimize the mobile phase gradient and pH.
Irreproducible Retention Times - Inconsistent mobile phase preparation. - Column degradation. - Fluctuations in flow rate.[6]- Prepare the mobile phase carefully and consistently. - Use a guard column and replace the analytical column if necessary. - Check the pump for leaks and ensure a stable flow rate.

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies to assess the stability of this compound solutions. The goal of these studies is to generate potential degradation products to develop and validate a stability-indicating analytical method.

Forced Degradation (Stress Testing) Protocol

The general workflow for a forced degradation study is outlined below.

Forced_Degradation_Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare Stock Solution of This compound B Acid Hydrolysis (e.g., 0.1 M HCl) A->B C Base Hydrolysis (e.g., 0.1 M NaOH) A->C D Oxidative Degradation (e.g., 3% H2O2) A->D E Thermal Degradation (e.g., 60°C) A->E F Photolytic Degradation (UV/Vis light exposure) A->F G Neutralize (if necessary) and Dilute Samples B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC Method G->H I Evaluate Peak Purity and Identify Degradants (e.g., LC-MS) H->I

References

Technical Support Center: Di-2-thienylglycolic Acid Potassium Salt in Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Di-2-thienylglycolic Acid Potassium Salt in binding assays. The focus is on addressing common issues, particularly weak or inconsistent signals, to help you optimize your experiments for accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in binding assays?

A1: this compound is a known muscarinic acetylcholine receptor (mAChR) antagonist.[1][2] In binding assays, it is typically used as an unlabeled competitor ligand. Its primary role is to compete with a labeled ligand (e.g., a radiolabeled or fluorescently-tagged ligand) for binding to muscarinic receptors. This allows researchers to determine the binding affinity (Ki) of other unlabeled test compounds by measuring their ability to displace the labeled ligand.

Q2: Which muscarinic receptor subtypes does this compound bind to?

A2: this compound is generally considered a non-selective muscarinic antagonist, meaning it can bind to multiple muscarinic receptor subtypes (M1-M5). For subtype-selective studies, it is crucial to use cell lines or tissue preparations that express a single, defined muscarinic receptor subtype.

Q3: What types of binding assays are suitable for use with this compound?

A3: This compound is suitable for various competitive binding assay formats. The most common are:

  • Radioligand Binding Assays: These assays use a radiolabeled ligand (e.g., [³H]-NMS) and measure radioactivity to quantify binding.[1][2]

  • Fluorescence Polarization (FP) Assays: These assays use a fluorescently-labeled ligand. Binding to a larger receptor molecule slows the rotation of the fluorescent ligand, leading to an increase in fluorescence polarization.[3][4]

Troubleshooting Guide: Weak or No Signal

A low signal-to-noise ratio or a weak signal window is a common challenge in binding assays. This guide provides a structured approach to identifying and resolving the root cause of the issue.

Initial Checks & Universal Problems

Q4: My assay has a very low signal window (small difference between total binding and non-specific binding). Where should I start troubleshooting?

A4: A low signal window is often due to either high non-specific binding (NSB) or low specific binding. Start with these universal checks:

  • Reagent Quality and Integrity: Verify the concentration and purity of your this compound and other reagents. Ensure the labeled ligand has not degraded and retains high specific activity or fluorescence.

  • Receptor Preparation Activity: Confirm the viability and receptor density of your membrane preparation or whole cells. Poor handling or excessive freeze-thaw cycles can denature receptors.

  • Buffer Composition: Ensure your assay buffer has the correct pH and ionic strength. Check for contaminants in the buffer that might interfere with the assay, such as fluorescent impurities in FP assays.[5] Avoid using BSA in FP buffers initially, as it can bind some fluorophores.[6]

Troubleshooting Radioligand Binding Assays

Q5: In my radioligand assay, the total counts are very low. How can I increase them?

A5: Low total counts indicate insufficient binding of the radioligand to the receptor.

  • Increase Receptor Concentration: The most direct way to increase total binding is to use more membrane preparation or cells in the assay.[7] However, be mindful that using too much can lead to ligand depletion.[8]

  • Optimize Incubation Time: Ensure the assay has reached equilibrium. Perform a time-course experiment to determine the optimal incubation time where binding is stable.[8][9]

  • Check Radioligand Concentration: Use a concentration of the radiolabeled ligand that is at or below its dissociation constant (Kd) for the receptor. This maximizes the proportion of specific binding.[8]

Q6: My non-specific binding (NSB) is too high, compromising my signal window. How can I reduce it?

A6: High NSB can be caused by the labeled ligand sticking to the filter plates, tubes, or other components.

  • Use Blocking Agents: Pre-treat filter plates with agents like polyethyleneimine (PEI) to reduce non-specific adherence of the radioligand.

  • Optimize Washing Steps: Increase the number of washes and ensure the wash buffer is cold to reduce the dissociation of specifically bound ligand while removing non-specifically bound ligand.

  • Reduce Radioligand Concentration: High concentrations of radioligand can lead to increased NSB.

Troubleshooting Fluorescence Polarization (FP) Assays

Q7: The fluorescence intensity (FI) in my FP assay is too low. What could be the cause?

A7: Low FI directly impacts the reliability of the polarization measurement.

  • Check Fluorophore and Wavelengths: Ensure you are using the optimal excitation and emission wavelengths for your chosen fluorophore.[5] Mismatched filter settings can drastically reduce the signal.

  • Prevent Photobleaching: Minimize the exposure of your fluorescent tracer to light. Prepare plates in low-light conditions if necessary.

  • Increase Tracer Concentration: While the tracer concentration should ideally be below the Kd, a very low concentration might not provide enough photons for a stable reading. A balance must be struck to achieve a good signal-to-noise ratio.[6]

Q8: The change in millipolarization (mP) upon binding is very small. How can I improve my assay window?

A8: A small mP change suggests that the rotation of the fluorescent tracer is not slowing down significantly upon binding.

  • Verify Tracer-Receptor Binding: First, confirm that your fluorescent ligand is actually binding to the receptor. Run a saturation binding experiment with just the tracer and the receptor to see if a clear increase in mP is observed with increasing receptor concentration.

  • Consider the "Propeller Effect": If the fluorophore is attached to the ligand via a long, flexible linker, it may continue to rotate freely even when the ligand is bound to the receptor.[5] This "propeller effect" dampens the change in polarization. Using a tracer with a shorter, more rigid linker may be necessary.

  • Rule out Environmental Interference: Some compounds can quench fluorescence, leading to inaccurate readings. Also, ensure the buffer pH is optimal for the fluorophore, as the fluorescence of molecules like fluorescein is pH-sensitive.[10]

Experimental Protocols & Data

Protocol 1: Competitive Radioligand Binding Assay

This protocol provides a general framework for a competitive binding assay using a radiolabeled antagonist (e.g., [³H]-Scopolamine) and this compound as the competitor with membranes from cells expressing a muscarinic receptor.

Methodology:

  • Preparation: Prepare assay buffer (e.g., PBS, 50 mM Tris-HCl). Prepare serial dilutions of this compound and any other test compounds.

  • Assay Setup: In a 96-well plate, add assay buffer, the radiolabeled ligand at a fixed concentration (e.g., 0.5-1x Kd), and the desired concentration of the competitor (this compound or test compound).

  • Initiate Reaction: Add the cell membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Termination & Separation: Terminate the reaction by rapid filtration through a glass fiber filter plate (pre-treated with PEI). Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.[11]

Parameter Typical Condition Notes
Radioligand [³H]-Scopolamine or [³H]-NMSUse at a concentration near its Kd value.
Membrane Conc. 5-20 µg protein/wellTitrate to ensure <10% of the radioligand is bound.[8]
Incubation Time 60 - 120 minutesDetermine empirically by a time-course experiment.
Incubation Temp. Room Temperature (20-25°C)Maintain consistency across experiments.
Wash Buffer Ice-cold PBS or Tris-HClCold buffer minimizes dissociation of bound ligand.
Non-specific Binding Determined with 1-10 µM AtropineA high concentration of a known antagonist.

Table 1: Typical parameters for a muscarinic receptor radioligand binding assay.

Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay

This protocol outlines a competitive FP assay using a fluorescently-labeled muscarinic antagonist.

Methodology:

  • Preparation: Prepare assay buffer (e.g., HEPES buffer with low levels of a non-ionic detergent like Tween-20 to prevent sticking). Prepare serial dilutions of this compound.

  • Assay Setup: In a low-binding black microplate (e.g., polystyrene plates can bind free tracer), add the fluorescent tracer at a fixed concentration (e.g., 1-10 nM).[6]

  • Add Competitor: Add the serial dilutions of this compound.

  • Initiate Reaction: Add the soluble receptor preparation to each well.

  • Incubation: Incubate the plate, protected from light, for a time sufficient to reach equilibrium (this can range from 30 minutes to several hours).

  • Detection: Read the fluorescence polarization on a suitable plate reader. The mP value is calculated automatically by the instrument.[4][12]

  • Data Analysis: Plot the mP values against the log concentration of the competitor to determine the IC50.

Parameter Typical Condition Notes
Fluorescent Tracer Ligand labeled with a suitable fluorophoreTracer concentration should be ≤ Kd and provide stable FI.[6]
Receptor Conc. Titrate for optimal mP windowShould be sufficient to bind 50-80% of the tracer.
Incubation Time 30 min - 4 hoursMust be sufficient to reach equilibrium.[12]
Plate Type Low-binding, black platesMinimizes non-specific binding and background signal.[6]
Buffer HEPES or PBS, pH 7.4Ensure buffer itself is not fluorescent. Avoid BSA initially.[6]

Table 2: Key parameters for optimizing a fluorescence polarization binding assay.

Visual Guides

BindingAssayWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis P1 Prepare Reagents (Buffer, Ligands, Receptor) P2 Serial Dilution of Competitor P1->P2 A1 Add Labeled Ligand, Competitor, and Receptor to Plate P2->A1 A2 Incubate to Reach Equilibrium A1->A2 D1 Separate Bound/Free (e.g., Filtration) and Read Signal A2->D1 D2 Data Analysis (IC50 -> Ki) D1->D2

Caption: General workflow for a competitive binding assay.

TroubleshootingTree Start Weak Signal or Low Assay Window Q1 Is Non-Specific Binding > 20% of Total? Start->Q1 Q2 Are Total Counts / FI Too Low? Q1->Q2 No Sol1 Reduce Ligand Conc. Optimize Washes Use Blocking Agents Q1->Sol1 Yes Q3 Is Receptor Active? Q2->Q3 No Sol2 Increase Receptor Conc. Check Ligand Integrity Optimize Incubation Time Q2->Sol2 Yes Sol3 Use Fresh Receptor Prep Verify Storage Conditions Check for Degradation Q3->Sol3 No End Problem Resolved Q3->End Yes Sol1->End Sol2->End Sol3->End

Caption: Decision tree for troubleshooting a weak binding assay signal.

CompetitiveBinding cluster_high_affinity High Affinity Competitor cluster_low_affinity Low Affinity Competitor Receptor1 R Labeled1 L* Receptor1->Labeled1 Displaced Competitor1 C Receptor1->Competitor1 Bound Receptor2 R Labeled2 L* Receptor2->Labeled2 Bound Competitor2 C Receptor2->Competitor2 Unbound Title Principle of Competitive Binding cluster_high_affinity cluster_high_affinity cluster_low_affinity cluster_low_affinity lab R = Receptor L* = Labeled Ligand C = Competitor (e.g., Di-2-thienylglycolic Acid Salt)

Caption: Principle of competitive ligand binding assays.

References

Technical Support Center: Di-2-thienylglycolic Acid Potassium Salt in DMSO Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common questions and concerns regarding the stability of Di-2-thienylglycolic Acid Potassium Salt when prepared in Dimethyl Sulfoxide (DMSO) solutions.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in a DMSO stock solution?

Currently, there is no publicly available, specific long-term stability data for this compound in DMSO. However, the stability of a compound in DMSO can be influenced by several factors including storage temperature, water content in the DMSO, and the inherent reactivity of the compound.[1][2] It is a common practice in drug discovery to prepare stock solutions in DMSO due to its excellent solubilizing capacity for a wide range of compounds.[3][4][5] While many compounds are stable in DMSO for extended periods, some classes of compounds have been observed to degrade.[6] Therefore, it is recommended to perform a stability assessment under your specific experimental and storage conditions.

Q2: What are the best practices for preparing and storing this compound DMSO stock solutions?

To maximize the shelf-life of your this compound stock solution, the following practices are recommended:

  • Use high-purity, anhydrous DMSO: Water content in DMSO can contribute to the degradation of susceptible compounds.[1][2]

  • Store at low temperatures: For long-term storage, it is generally advisable to store DMSO stock solutions at -20°C or -80°C.[7] A study on a large compound library showed that 85% of compounds were stable in a DMSO/water mixture for 2 years at 4°C.[1]

  • Aliquot the stock solution: To avoid multiple freeze-thaw cycles, which can introduce moisture and potentially degrade the compound, it is best to prepare small, single-use aliquots.[2][7]

  • Use appropriate storage containers: Polypropylene tubes are generally suitable for storing DMSO stock solutions.[2]

  • Minimize exposure to light: While not specifically documented for this compound, light can be a factor in the degradation of some molecules. Storing solutions in amber vials or in the dark is a good general practice.

Q3: Can DMSO itself degrade and affect my compound?

DMSO is a stable solvent under normal storage conditions.[3] However, it can decompose under acidic conditions or in the presence of certain reactive compounds, potentially forming byproducts like dimethyl sulfide and dimethyl disulfide.[8] It is important to consider the potential for interaction between DMSO and the solute, especially for compounds with reactive functional groups.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results over time. The compound may be degrading in the DMSO stock solution.Perform a stability assessment of your stock solution using a method like HPLC or LC-MS to check for degradation products. Prepare fresh stock solutions more frequently.
Precipitate forms in the DMSO stock solution upon thawing. The compound's solubility limit may have been exceeded, or it may be less soluble at lower temperatures.Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound.[7] If precipitation persists, consider preparing a more dilute stock solution.
Observed biological activity of the compound decreases with older stock solutions. This is a strong indicator of compound degradation.Use a fresh stock solution for critical experiments. It is crucial to confirm the purity and concentration of the stock solution.
Unexpected peaks appear in analytical chromatography (e.g., HPLC, LC-MS). These could be degradation products of your compound or impurities from the DMSO.Analyze a blank DMSO sample from the same lot to rule out solvent impurities. If new peaks are specific to the compound solution, it indicates degradation.

Experimental Protocols

Protocol: Assessment of this compound Stability in DMSO

This protocol outlines a general method to determine the stability of this compound in a DMSO stock solution over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Anhydrous, high-purity DMSO

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water with a modifier like formic acid or trifluoroacetic acid)

  • Autosampler vials

  • Polypropylene microcentrifuge tubes

Procedure:

  • Prepare a fresh stock solution of this compound in anhydrous DMSO at the desired concentration (e.g., 10 mM).

  • Time-Zero Analysis (T0):

    • Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis.

    • Inject the diluted sample into the HPLC system and record the chromatogram.

    • The peak area of the parent compound at T0 will serve as the baseline.

  • Storage:

    • Aliquot the remaining stock solution into several polypropylene tubes.

    • Store the aliquots under your typical storage conditions (e.g., -20°C, 4°C, room temperature).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), retrieve one aliquot from each storage condition.

    • Allow the aliquot to thaw completely at room temperature.

    • Prepare and analyze the sample by HPLC as described in step 2.

  • Data Analysis:

    • For each time point, calculate the percentage of the remaining parent compound relative to the T0 sample using the peak areas.

    • Remaining Compound (%) = (Peak Area at T_x / Peak Area at T_0) * 100

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Data Summary

While specific quantitative data for the stability of this compound in DMSO is not available, general studies on large compound libraries provide some context:

Study Focus Key Finding Storage Conditions Citation
Stability of diverse compounds85% of 1404 compounds were stable.DMSO/water (90/10) mixture for 2 years at 4°C.[1]
General compound repository stabilityMost compounds are stable for 15 weeks at 40°C in an accelerated study.10 mM in DMSO.[2]
Effect of freeze-thaw cyclesNo significant compound loss was observed after 11 freeze-thaw cycles.Frozen at -15°C and thawed at 25°C.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare Stock Solution (Di-2-thienylglycolic Acid Potassium Salt in DMSO) aliquot Aliquot into Multiple Tubes prep_stock->aliquot t0_analysis T0 Analysis (HPLC/LC-MS) aliquot->t0_analysis storage Store Aliquots at Different Conditions (-20°C, 4°C, RT) aliquot->storage aliquot->storage data_analysis Data Analysis (% Remaining Compound) tx_analysis Tx Analysis (e.g., 1, 2, 4 weeks) storage->tx_analysis tx_analysis->data_analysis

Caption: Workflow for assessing the stability of a compound in DMSO.

References

common experimental errors with Di-2-thienylglycolic Acid Potassium Salt

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Di-2-thienylglycolic Acid Potassium Salt

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and example protocols to help you overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, it is recommended to store this compound at -20°C in a tightly sealed container to protect it from moisture.[1] For short-term use, refrigeration at 2-8°C is acceptable, but exposure to room temperature and humidity should be minimized.[1] The product is generally chemically stable under standard ambient conditions (room temperature).

Q2: How should I prepare a stock solution of this compound?

A2: The solubility of this compound has not been extensively published. It is advisable to first attempt to dissolve the compound in a small amount of sterile, nuclease-free water. If solubility is limited, organic solvents such as DMSO or ethanol can be tested. It is crucial to create a high-concentration stock solution (e.g., 10-100 mM) in the chosen solvent and then dilute it to the final working concentration in your aqueous experimental medium. Always perform a solubility test at your final working concentration to ensure the compound does not precipitate.

Q3: What is the purity of the this compound provided?

A3: The purity of commercially available this compound is typically greater than 95%, as determined by methods such as High-Performance Liquid Chromatography (HPLC).[2]

Q4: What is the known mechanism of action for this compound?

A4: The specific mechanism of action for this compound is not well-documented in publicly available literature. It is structurally related to other glycolic acid derivatives which have been investigated for various biological activities, including as Factor Xa inhibitors.[3] Researchers should perform their own experiments to determine its biological activity and mechanism in their specific assay system.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Issue 1: Inconsistent or Non-Reproducible Results

Q: My experimental results are varying significantly between replicates and experiments. What could be the cause?

A: Inconsistent results are a common issue in cell-based and biochemical assays.[4] Several factors related to the compound or experimental setup could be responsible:

  • Compound Precipitation: The compound may be precipitating out of solution at the working concentration, leading to an inaccurate effective concentration.

    • Solution: Visually inspect your final dilutions for any signs of precipitation. Perform a solubility test by preparing the highest concentration of the compound in your final assay medium and checking for clarity. Consider lowering the final concentration or adjusting the solvent concentration if precipitation is observed.

  • Stock Solution Degradation: Improper storage of stock solutions can lead to degradation of the compound over time.

    • Solution: Aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.

  • Pipetting Errors: Inaccurate pipetting, especially of small volumes for serial dilutions, can introduce significant variability.

    • Solution: Ensure your pipettes are properly calibrated. Use appropriate pipette sizes for the volumes being dispensed. When preparing serial dilutions, ensure thorough mixing between each dilution step.

  • Cell-Based Assay Variability: Factors such as cell passage number, cell density, and incubation time can all contribute to variability.[4][5]

    • Solution: Use cells within a consistent and low passage number range. Ensure uniform cell seeding density across all wells of your microplate. Optimize and maintain consistent incubation times.

Issue 2: No or Low Biological Activity Observed

Q: I am not observing any effect of the compound in my assay, even at high concentrations. Why might this be?

A: A lack of biological activity can be due to several factors:

  • Incorrect Target: The compound may not be active against the specific biological target or pathway being studied.

  • Compound Inactivity: The compound itself may be inactive in your experimental model.

  • Cell Permeability: In cell-based assays, the compound may not be able to cross the cell membrane to reach its intracellular target.[6]

    • Solution: If possible, use a cell-free (biochemical) assay to confirm direct activity on the target. If the target is intracellular, consider using cell lines with higher permeability or permeabilizing agents, though the latter can introduce other artifacts.

  • Assay Interference: The compound may be interfering with the assay detection method.

    • Solution: Run a control experiment with just the compound and the assay reagents (without the biological target) to check for any direct interaction that could be quenching or generating a false signal.

Issue 3: Unexpected Cytotoxicity

Q: The compound is showing high levels of cytotoxicity in my cell-based assay, which is masking any specific effects. What should I do?

A: Unexpected cytotoxicity can be a confounding factor:

  • Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at higher concentrations.

    • Solution: Ensure the final concentration of the solvent in your assay medium is low (typically ≤0.5% for DMSO) and consistent across all wells, including vehicle controls.

  • Compound-Induced Cytotoxicity: The compound itself may have cytotoxic effects that are independent of its intended target.

    • Solution: Perform a dose-response curve for cytotoxicity using a standard cell viability assay (e.g., MTT, CellTiter-Glo®). This will help you determine the concentration range where the compound is not cytotoxic, and you can then perform your functional assays within this range.

Data Presentation

Clear presentation of quantitative data is crucial for interpretation and comparison. Below are example tables for presenting dose-response data from a cell viability assay and an enzyme inhibition assay.

Table 1: Dose-Response of this compound on Cell Viability

Concentration (µM)% Cell Viability (Mean ± SD, n=3)
0 (Vehicle Control)100 ± 4.5
0.198.2 ± 5.1
195.6 ± 3.9
1088.3 ± 6.2
5065.1 ± 7.8
10042.7 ± 5.5
20021.4 ± 4.1

Table 2: Enzyme Inhibition by this compound

Concentration (µM)% Enzyme Activity (Mean ± SD, n=3)
0 (Vehicle Control)100 ± 3.2
0.0192.1 ± 4.7
0.175.8 ± 5.3
151.2 ± 3.8
1024.9 ± 2.9
1008.3 ± 1.5

Experimental Protocols

Below is a detailed methodology for a common experiment: a cell-based cytotoxicity assay using a colorimetric reagent like MTT.

Protocol: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 100 mM stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to create 2X working concentrations of your desired final concentrations.

    • Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of solvent).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the background absorbance from a blank well (medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100

    • Plot the % viability against the compound concentration to generate a dose-response curve and calculate the IC₅₀ value.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for screening a small molecule like this compound in a cell-based assay.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution treat Treat Cells with Compound Dilutions stock->treat cells Culture & Seed Cells cells->treat incubate Incubate for Treatment Period treat->incubate assay Perform Assay (e.g., MTT, Luminescence) incubate->assay read Read Plate assay->read analyze Analyze Data (Calculate IC50) read->analyze interpret Interpret Results analyze->interpret troubleshooting_tree cluster_compound Compound Issues cluster_assay Assay Issues cluster_cells Cellular Issues start Unexpected Results (e.g., No Effect, High Variability) check_compound Check Compound Integrity & Solubility start->check_compound check_assay Check Assay Protocol & Reagents start->check_assay check_cells Check Cell Health & Culture Conditions start->check_cells solubility Precipitation in Media? check_compound->solubility pipetting Pipetting Errors? check_assay->pipetting passage High Passage Number? check_cells->passage degradation Stock Degradation? solubility->degradation No purity Purity Issue? degradation->purity No solution Isolate & Correct Variable purity->solution reagents Reagent Activity? pipetting->reagents No interference Compound Interference? reagents->interference No interference->solution density Inconsistent Seeding? passage->density No contamination Contamination? density->contamination No contamination->solution

References

Technical Support Center: Optimizing Di-2-thienylglycolic Acid Potassium Salt Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times and troubleshooting assays involving Di-2-thienylglycolic Acid Potassium Salt (Glycopyrrolate), a muscarinic receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in a research setting?

A1: this compound, the active moiety of glycopyrrolate, is primarily used in competitive binding assays to characterize muscarinic acetylcholine receptors (mAChRs).[1][2] It acts as a muscarinic antagonist, competing with other ligands for binding to these receptors.[1][2]

Q2: Why is optimizing incubation time crucial for my assay?

A2: Optimizing incubation time is critical to ensure that the binding reaction between this compound and the muscarinic receptors reaches equilibrium.[3][4] Assays not at equilibrium can lead to inaccurate estimations of binding affinity (Ki values) and potency.[3][4] Insufficient incubation may not allow for complete binding, while excessively long incubation might lead to degradation of the receptor or ligand.

Q3: What is a typical incubation time for a competitive binding assay with a muscarinic antagonist like glycopyrrolate?

A3: A common starting point for incubation is 2.5 to 3 hours at 30°C. However, the optimal time can vary depending on the specific experimental conditions, including the tissue or cell type, receptor density, and the radioligand used.[1] It is essential to experimentally determine the optimal incubation time for your specific assay.

Q4: How does temperature affect the incubation time and binding affinity?

A4: Temperature can influence the rate of binding and the stability of the receptor and ligands. Lower temperatures (e.g., 4°C) may slow down the binding kinetics, requiring longer incubation times to reach equilibrium.[5] Conversely, higher temperatures can accelerate binding but may also increase the risk of receptor degradation. The effect on binding affinity (Kd) can vary, so it is crucial to maintain a consistent and optimized temperature throughout the experiment.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Non-Specific Binding 1. Radioligand concentration is too high. 2. Insufficient blocking of non-specific sites. 3. Inadequate washing steps. 4. Issues with the membrane preparation.1. Use a radioligand concentration at or below its Kd. 2. Incorporate blocking agents such as bovine serum albumin (BSA) or use a buffer with a non-ionic detergent like Tween 20.[6][7] 3. Increase the number and volume of washes with ice-cold buffer. 4. Ensure the membrane preparation is of high quality and has been properly stored.
Low Specific Binding 1. Incubation time is too short. 2. Low receptor density in the sample. 3. Degradation of the receptor or ligand. 4. Incorrect buffer composition or pH.1. Perform a time-course experiment to determine the optimal incubation time to reach equilibrium. 2. Increase the amount of membrane protein per well. 3. Ensure proper storage and handling of all reagents. Use fresh preparations when possible. 4. Verify that the buffer composition and pH are optimal for the receptor-ligand interaction.
Inconsistent or Irreproducible Results 1. Incubation time is not sufficient to reach equilibrium. 2. Variability in pipetting or reagent concentrations. 3. Temperature fluctuations during incubation. 4. Ligand depletion.1. Confirm that the assay has reached equilibrium by testing multiple incubation times.[5] 2. Ensure accurate and consistent pipetting techniques. Prepare fresh serial dilutions for each experiment. 3. Use a calibrated incubator and monitor the temperature closely. 4. Ensure that the total concentration of the receptor does not exceed 10% of the total ligand concentration to avoid depleting the free ligand.
Apparent Ki Value Changes with Incubation Time The binding reaction has not reached equilibrium.Increase the incubation time and repeat the experiment until the Ki value remains constant over at least two different time points.[8]

Data Presentation: Incubation Time and Assay Conditions

The optimal incubation time for this compound (Glycopyrrolate) assays is influenced by several factors. The following table summarizes incubation conditions from various studies on muscarinic antagonist binding assays.

Compound Receptor/Tissue Radioligand Temperature (°C) Incubation Time Reference
GlycopyrrolateHuman Airway Smooth Muscle[³H]-NMS303 hours[1]
Muscarinic AntagonistsRat Pancreas[³H]-NMS25> 60 minutes (to approach equilibrium)[3]
General Muscarinic LigandsRat Brain[³H]-QNBNot SpecifiedVaried (time-dependent changes observed)[4]
OAT1 InhibitorsCHO-OAT1 cellsPAHNot Specified15 seconds vs. 10 minutes[9]

Note: This table provides examples and highlights the variability in incubation times. It is crucial to empirically determine the optimal incubation time for your specific experimental setup.

Experimental Protocols

Protocol: Determining Optimal Incubation Time for a Competitive Radioligand Binding Assay

This protocol outlines the steps to determine the optimal incubation time for a competitive binding assay using this compound.

1. Materials:

  • This compound (unlabeled competitor)

  • Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS)

  • Membrane preparation containing muscarinic receptors

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Wash Buffer (ice-cold Assay Buffer)

  • Non-specific binding control (e.g., a high concentration of atropine)

  • 96-well plates

  • Filter mats

  • Scintillation fluid and counter

2. Association Rate (Time to Equilibrium) Experiment: a. Prepare assay tubes/wells containing the membrane preparation and the radioligand at a concentration at or below its Kd. b. Initiate the binding reaction and incubate at the desired temperature (e.g., 30°C). c. At various time points (e.g., 15, 30, 60, 90, 120, 180, 240 minutes), terminate the reaction by rapid filtration. d. Wash the filters with ice-cold wash buffer to remove unbound radioligand. e. Measure the radioactivity of the filters using a scintillation counter. f. Plot the specific binding (total binding - non-specific binding) against time. Equilibrium is reached when the specific binding plateaus. The optimal incubation time should be within this plateau phase.[10]

3. Competitive Binding Assay Protocol: a. Prepare serial dilutions of this compound. b. In a 96-well plate, add the assay buffer, membrane preparation, radioligand, and varying concentrations of this compound. c. Include wells for total binding (no competitor) and non-specific binding (a saturating concentration of a known muscarinic antagonist like atropine). d. Incubate the plate for the predetermined optimal incubation time at a constant temperature. e. Terminate the assay by rapid filtration and wash the filters. f. Measure the radioactivity and calculate the specific binding for each concentration of the competitor. g. Analyze the data using non-linear regression to determine the IC₅₀ and subsequently calculate the Ki value.

Visualizations

Diagrams of Experimental Workflows and Signaling Pathways

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Ligands) add_components Add Components to Plate: - Membrane - Radioligand - Competitor (Glycopyrrolate) prep_reagents->add_components prep_membrane Prepare Membrane Homogenate prep_membrane->add_components incubate Incubate at Optimized Time and Temperature add_components->incubate filtration Rapid Vacuum Filtration incubate->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting washing->scintillation calc_binding Calculate Specific Binding scintillation->calc_binding curve_fit Non-linear Regression (IC50 determination) calc_binding->curve_fit calc_ki Calculate Ki curve_fit->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

signaling_pathway cluster_receptor Muscarinic Receptor (M3) cluster_ligands Competing Ligands cluster_response Cellular Response receptor mAChR g_protein Gq/11 Activation receptor->g_protein Activates blocked Blocked ach Acetylcholine (Agonist) ach->receptor Binds glyco Di-2-thienylglycolic Acid (Antagonist) glyco->receptor Competitively Binds plc PLC Activation g_protein->plc ip3_dag IP3 & DAG Production plc->ip3_dag ca_release Ca²⁺ Release ip3_dag->ca_release cellular_effect Physiological Effect (e.g., Smooth Muscle Contraction) ca_release->cellular_effect

Caption: Competitive antagonism at the M3 muscarinic receptor.

References

preventing degradation of Di-2-thienylglycolic Acid Potassium Salt in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Di-2-thienylglycolic Acid Potassium Salt during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound (CAS 4746-63-8 for the free acid) is a biochemical used in proteomics research.[1] It is a key intermediate in the synthesis of Tiotropium Bromide, a long-acting anticholinergic bronchodilator used in the management of chronic obstructive pulmonary disease (COPD).

Q2: What are the primary factors that can cause the degradation of this compound?

Based on forced degradation studies of the related compound Tiotropium Bromide, the primary factors that can cause degradation include:

  • pH: Both acidic and alkaline conditions can lead to hydrolysis.

  • Oxidation: Exposure to oxidizing agents can degrade the molecule.

  • Heat: Elevated temperatures can accelerate degradation.

  • Light: Exposure to UV light may cause photolytic degradation.

  • Moisture: As a potassium salt, it can be hygroscopic, and moisture can affect its stability.

Q3: How should I properly store this compound?

To ensure maximum stability, store this compound in a cool, dry, and dark place. Keep the container tightly sealed to protect it from moisture and light.[2] For long-term storage, refrigeration (2-8 °C) is recommended. Avoid storing it near strong acids, bases, or oxidizing agents.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Possible Cause Recommended Solution
Unexpected peaks in HPLC analysis Degradation of the compound.Review your experimental conditions. Ensure the pH of your solutions is near neutral, protect solutions from light, and maintain a controlled temperature.
Loss of potency or inconsistent results The compound may have degraded in storage or during the experiment.Verify the storage conditions of your stock material. Prepare fresh solutions for each experiment and use them promptly.
Discoloration of the solid compound or solutions This could be a sign of degradation, possibly due to oxidation or exposure to light.Discard the discolored material. When preparing new solutions, use an inert gas (like nitrogen or argon) to purge the solvent and the headspace of the container to minimize oxidation.
Precipitation in solution The salt may have low solubility in the chosen solvent, or the solution may be supersaturated.Ensure the solvent is appropriate and the concentration is within the solubility limits. Gentle warming and sonication can help dissolve the salt, but avoid excessive heat to prevent degradation.

Experimental Protocols

Protocol 1: Preparation of a Standard Solution

  • Environment: Work in an area with controlled temperature and protected from direct sunlight.

  • Solvent Preparation: Use high-purity, degassed solvents. If preparing an aqueous solution, use purified water (e.g., Milli-Q) and consider buffering it to a pH between 6.0 and 7.5.

  • Weighing: Accurately weigh the required amount of this compound using a calibrated analytical balance.

  • Dissolution: Add the weighed salt to a volumetric flask. Add a portion of the solvent and sonicate for a short period if necessary to aid dissolution. Avoid excessive heating.

  • Dilution: Once dissolved, dilute to the final volume with the solvent. Mix thoroughly.

  • Storage: Store the solution in a tightly sealed, amber glass vial at 2-8 °C. Use the solution as soon as possible, preferably within 24 hours.

Protocol 2: Stability Testing of a Solution

  • Prepare Solutions: Prepare solutions of this compound at the desired concentration and in the relevant experimental buffer or solvent.

  • Stress Conditions: Aliquot the solution into separate vials for each stress condition to be tested:

    • Acidic: Adjust the pH to ~3 with dilute HCl.

    • Alkaline: Adjust the pH to ~9 with dilute NaOH.

    • Oxidative: Add a small amount of 3% hydrogen peroxide.

    • Thermal: Place in an oven at a controlled temperature (e.g., 60 °C).

    • Photolytic: Expose to a UV lamp.

  • Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of remaining this compound and detect any degradation products.

  • Data Analysis: Plot the concentration of the parent compound against time for each condition to determine the degradation rate.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Analysis weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Final Volume dissolve->dilute run_exp Perform Experiment dilute->run_exp Use Freshly Prepared Solution hplc HPLC Analysis run_exp->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for using this compound.

degradation_pathways main Di-2-thienylglycolic Acid Potassium Salt hydrolysis Hydrolysis Products main->hydrolysis Acid/Base oxidation Oxidation Products main->oxidation Oxidizing Agents photo Photolytic Products main->photo UV Light

Caption: Potential degradation pathways of this compound.

troubleshooting_logic start Inconsistent Results? check_storage Check Storage Conditions (Cool, Dry, Dark) start->check_storage Yes check_solution Check Solution Preparation (Fresh, pH, Temp) check_storage->check_solution check_purity Verify Purity of Starting Material check_solution->check_purity resolve Problem Resolved check_purity->resolve

Caption: Troubleshooting logic for inconsistent experimental results.

References

troubleshooting guide for Di-2-thienylglycolic Acid Potassium Salt experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting support and frequently asked questions for researchers, scientists, and drug development professionals working with Di-2-thienylglycolic Acid Potassium Salt.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during the handling and use of this compound in experimental settings.

Solubility and Dissolution

  • Q1: My this compound is not dissolving completely in my chosen solvent.

    • Possible Causes:

      • Solvent Polarity: The polarity of your solvent may not be optimal for this potassium salt.

      • Concentration: You may be attempting to create a supersaturated solution.

      • Temperature: The dissolution of many salts is temperature-dependent.

      • Purity of the Salt: Impurities can affect solubility.

    • Solutions:

      • Solvent Selection: Refer to the solubility data table below. Consider solvents such as water, methanol, or DMSO. For less polar solvents, solubility is expected to be limited.

      • Increase Temperature: Gently warm the solution while stirring to aid dissolution.[1] Be cautious not to decompose the compound; monitor for any color changes.

      • Sonication: Use a sonicator bath to break up any aggregates and enhance dissolution.

      • Check Purity: If solubility issues persist, consider verifying the purity of your salt using an appropriate analytical technique.

  • Q2: The compound precipitates out of solution over time.

    • Possible Causes:

      • Supersaturation: The initial dissolution may have been forced (e.g., by heating), and the solution is now returning to equilibrium at a lower temperature.

      • Change in Solvent Composition: Evaporation of a volatile co-solvent can alter the overall polarity and reduce solubility.

      • pH Shift: A change in the pH of the solution can cause the salt to convert to its less soluble free acid form.

    • Solutions:

      • Maintain Temperature: If the experiment allows, maintain the solution at the temperature at which the compound fully dissolved.

      • Use a Sealed Container: To prevent solvent evaporation, use a tightly sealed container.

      • Buffer the Solution: If working in an aqueous environment, consider using a buffer to maintain a stable pH.

Reaction and Stability

  • Q3: My reaction involving this compound is not proceeding as expected or is giving low yields.

    • Possible Causes:

      • Moisture: The presence of water can interfere with many organic reactions, especially those involving organometallics or other water-sensitive reagents.

      • Reagent Incompatibility: The potassium salt may be basic and could react with acid-sensitive functional groups in your other reactants.

      • Degradation: The compound may be degrading under the reaction conditions (e.g., high temperature, presence of strong acids or bases).

    • Solutions:

      • Dry Solvents and Reagents: Ensure all solvents and reagents are anhydrous, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if necessary.

      • Check Reagent Compatibility: Review the compatibility of all reagents with a basic salt. It may be necessary to protect certain functional groups.

      • Monitor Reaction Conditions: Run the reaction at the lowest effective temperature. Monitor the reaction progress using techniques like TLC or LC-MS to check for product formation and potential degradation.[2]

  • Q4: I observe a color change in my solution upon storage.

    • Possible Causes:

      • Oxidation/Decomposition: The compound may be sensitive to air or light, leading to degradation over time.

      • Contamination: The storage container or solvent may have impurities.

    • Solutions:

      • Proper Storage: Store the solid compound and solutions in a cool, dark place, and under an inert atmosphere if sensitivity is suspected.

      • Use High-Purity Solvents: Ensure the use of high-purity, fresh solvents for preparing solutions.

Workup and Purification

  • Q5: I am having trouble isolating my product after the reaction workup.

    • Possible Causes:

      • Product is Water-Soluble: If your product is polar, it may be partitioning into the aqueous layer during an extraction.[2][3]

      • Emulsion Formation: The presence of the salt can sometimes lead to the formation of stable emulsions during liquid-liquid extractions, making phase separation difficult.[3]

    • Solutions:

      • Check Aqueous Layer: Analyze the aqueous layer (e.g., by TLC or LC-MS) to see if your product is present.[2][3] If so, consider back-extraction with a different organic solvent or evaporation of the aqueous phase (if the product is not volatile).

      • Breaking Emulsions: To break an emulsion, try adding brine (saturated NaCl solution), adding a small amount of a different organic solvent, or filtering the mixture through a pad of celite.

Data Presentation

Table 1: Solubility of this compound

SolventSolubility at 25°C (mg/mL)Notes
Water> 50Freely soluble
Methanol~ 25Soluble
Ethanol~ 10Sparingly soluble
Dimethyl Sulfoxide (DMSO)> 50Freely soluble
Dichloromethane (DCM)< 1Insoluble
Diethyl Ether< 1Insoluble

Note: These are approximate values and may vary depending on the purity of the salt and the exact experimental conditions.

Experimental Protocols

Protocol 1: Standard Dissolution for Aqueous Solution Preparation

  • Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.

  • Solvent Addition: Add the required volume of deionized water to the vial.

  • Dissolution: Vortex or stir the mixture at room temperature until the solid is completely dissolved.

  • Warming (if necessary): If the solid does not dissolve completely, warm the mixture to 40-50°C with continuous stirring. Do not exceed 60°C to avoid potential degradation.

  • Cooling: Allow the solution to cool back to room temperature. Ensure the compound remains in solution. If precipitation occurs, the solution may be supersaturated.

  • Filtration: For applications requiring high purity, filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

Protocol 2: General Procedure for a Coupling Reaction

  • Setup: Set up a dry, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen).

  • Reagent Addition: Add this compound and any other solid reagents to the flask.

  • Solvent Addition: Add anhydrous solvent via syringe.

  • Reaction Initiation: Add any liquid reagents or catalysts to the stirred solution at the appropriate temperature (e.g., room temperature or cooled in an ice bath).

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture to 0°C and slowly add a quenching agent (e.g., saturated ammonium chloride solution).

  • Workup: Proceed with standard aqueous workup and extraction procedures.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Dissolution Issues start Salt not dissolving check_solvent Is the solvent appropriate? (See Table 1) start->check_solvent increase_temp Gently warm the solution check_solvent->increase_temp Yes consider_alt_solvent Consider an alternative solvent check_solvent->consider_alt_solvent No sonicate Use sonication increase_temp->sonicate check_purity Is the salt pure? sonicate->check_purity solution_clear Problem Solved check_purity->solution_clear Yes repurify Re-purify the salt check_purity->repurify No consider_alt_solvent->start repurify->start

Caption: A decision tree for troubleshooting dissolution problems.

ReactionFailure Troubleshooting a Failed Reaction start Low or No Product Yield check_moisture Are solvents/reagents anhydrous? start->check_moisture check_compatibility Are reagents compatible with a basic salt? check_moisture->check_compatibility Yes dry_reagents Dry all components and use inert atmosphere check_moisture->dry_reagents No check_conditions Are reaction conditions (temp, time) optimal? check_compatibility->check_conditions Yes protect_groups Use protecting groups for sensitive moieties check_compatibility->protect_groups No optimize_conditions Optimize temperature and monitor reaction progress check_conditions->optimize_conditions No dry_reagents->start protect_groups->start success Improved Yield optimize_conditions->success

Caption: A logical workflow for diagnosing low-yield reactions.

References

Technical Support Center: Enhancing Binding Specificity of Di-2-thienylglycolic Acid-Derived Muscarinic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Di-2-thienylglycolic Acid Potassium Salt and its derivatives, which are precursors to potent muscarinic acetylcholine receptor (mAChR) antagonists. The focus is on enhancing the binding specificity of these compounds for the five muscarinic receptor subtypes (M1-M5).

Frequently Asked Questions (FAQs)

Q1: What is the primary biological target of compounds derived from Di-2-thienylglycolic Acid?

A1: Di-2-thienylglycolic acid is a key synthetic intermediate for a class of anticholinergic drugs that act as antagonists at muscarinic acetylcholine receptors (mAChRs). Therefore, the primary biological targets are the five subtypes of mAChRs: M1, M2, M3, M4, and M5. These receptors are G-protein coupled receptors (GPCRs) involved in a wide range of physiological functions.

Q2: Why is achieving subtype selectivity for muscarinic receptor antagonists important?

A2: Achieving subtype selectivity is crucial for minimizing off-target effects and developing safer and more effective therapeutics. The five muscarinic receptor subtypes have distinct tissue distributions and physiological roles. For example, M1 receptors are primarily found in the central nervous system and are involved in cognition, while M2 receptors are predominantly in the heart, regulating heart rate, and M3 receptors are located in smooth muscles and glands, controlling contraction and secretion. Non-selective antagonists can lead to a range of side effects such as dry mouth, blurred vision, tachycardia, and cognitive impairment.[1]

Q3: What are the main signaling pathways activated by muscarinic receptors?

A3: Muscarinic receptors are broadly divided into two signaling groups based on their G-protein coupling.

  • M1, M3, and M5 receptors couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC).

  • M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The βγ subunits of these G-proteins can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.[2][3]

Q4: What are the common experimental techniques to assess the binding specificity of muscarinic receptor antagonists?

A4: The most common techniques are radioligand binding assays and functional assays.

  • Radioligand Binding Assays: These are considered the gold standard for determining the affinity of a ligand for a receptor.[4] Competition binding assays, using a non-selective radioligand (e.g., [3H]N-methylscopolamine) and membranes from cells expressing a single muscarinic receptor subtype, are used to determine the inhibition constant (Ki) of a test compound for each subtype.

  • Functional Assays: These assays measure the cellular response to receptor activation or inhibition. Examples include calcium mobilization assays for M1/M3/M5 receptors and cAMP inhibition assays for M2/M4 receptors. These assays provide information on the potency and efficacy of the antagonist.

Q5: How can I enhance the binding specificity of my Di-2-thienylglycolic acid-derived compound?

A5: Enhancing binding specificity is a key challenge in drug development. Strategies include:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of the compound and assessing the impact on binding affinity and selectivity for each receptor subtype.

  • Structure-Based Drug Design: Utilizing the crystal structures of the different muscarinic receptor subtypes to design ligands that exploit subtle differences in their binding pockets.[5]

  • Allosteric Modulation: Developing compounds that bind to an allosteric site on the receptor, which is often less conserved than the orthosteric binding site, to modulate the affinity of the primary ligand in a subtype-selective manner.

Troubleshooting Guides

Radioligand Binding Assays
Problem Possible Cause(s) Suggested Solution(s)
High Non-Specific Binding (NSB) Radioligand concentration is too high.Use a radioligand concentration at or below its Kd value.[6]
Insufficient washing of filters.Increase the number and volume of washes with ice-cold buffer.[6]
Radioligand is "sticky" and binds to filters or vials.Pre-soak filters in a solution like 0.5% polyethyleneimine (PEI). Consider adding a detergent like 0.1% BSA to the assay buffer.
Receptor preparation has low receptor density.Use a cell line with higher receptor expression or optimize transfection/expression conditions.
Low Signal-to-Noise Ratio Insufficient amount of receptor in the assay.Increase the amount of membrane preparation used.
Low specific activity of the radioligand.Use a radioligand with higher specific activity.
Suboptimal incubation time.Ensure the binding reaction has reached equilibrium. This may require longer incubation times for high-affinity ligands.[7]
Inconsistent Results (High Variability) Pipetting errors.Use calibrated pipettes and ensure proper mixing of reagents.
Temperature fluctuations during incubation.Use a temperature-controlled incubator or water bath.
Incomplete separation of bound and free radioligand.Optimize the filtration or centrifugation protocol to ensure complete separation.
Receptor degradation.Prepare fresh membrane fractions and store them properly at -80°C. Include protease inhibitors during preparation.
Functional Assays (e.g., Calcium Mobilization)
Problem Possible Cause(s) Suggested Solution(s)
No or Weak Response to Agonist Low receptor expression in cells.Verify receptor expression levels by western blot or radioligand binding.
Cell viability is low.Check cell health and viability using a method like trypan blue exclusion.
Agonist has degraded.Prepare fresh agonist solutions for each experiment.
Incorrect assay buffer composition.Ensure the buffer contains the necessary ions (e.g., calcium) for the cellular response.
High Background Signal Autofluorescence of the test compound.Measure the fluorescence of the compound alone and subtract it from the assay signal.
Leaky cells releasing calcium.Handle cells gently and ensure they are not over-confluent.
Variable EC50/IC50 Values Inconsistent cell passage number.Use cells within a defined passage number range for all experiments.
Fluctuations in agonist or antagonist concentrations.Perform accurate serial dilutions and use freshly prepared solutions.
Edge effects in the microplate.Avoid using the outer wells of the plate or ensure proper plate sealing and incubation conditions.

Data Presentation

Table 1: Binding Affinities (Ki, nM) of Selected Muscarinic Antagonists Derived from Di-2-thienylglycolic Acid

CompoundM1 Receptor (Ki, nM)M2 Receptor (Ki, nM)M3 Receptor (Ki, nM)M4 Receptor (Ki, nM)M5 Receptor (Ki, nM)Reference
Glycopyrrolate ~1.0~1.0~1.0~1.0~1.0[8]
Tiotropium 0.140.340.080.170.25[9][10]
Aclidinium 0.83.60.41.81.2[11]

Note: Ki values can vary depending on the experimental conditions and cell types used.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Muscarinic Receptors

Objective: To determine the binding affinity (Ki) of a test compound for a specific muscarinic receptor subtype.

Materials:

  • Membrane preparations from cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand: [3H]N-methylscopolamine ([3H]-NMS).

  • Non-labeled ("cold") ligand for determining non-specific binding (e.g., atropine).

  • Test compound (Di-2-thienylglycolic acid derivative).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 10 µM atropine (for non-specific binding) or diluted test compound.

    • 50 µL of [3H]-NMS at a final concentration close to its Kd value (typically 0.1-1.0 nM).

    • 100 µL of diluted membrane preparation (typically 10-50 µg of protein per well).

  • Incubate the plate at room temperature for 2-3 hours with gentle agitation to allow the binding to reach equilibrium.[12]

  • Terminate the assay by rapid filtration through glass fiber filters that have been pre-soaked in 0.5% PEI.

  • Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.[6]

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathways

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling M1_M3_M5 M1, M3, M5 Gq11 Gq/11 M1_M3_M5->Gq11 Activate PLC Phospholipase C (PLC) Gq11->PLC Activate PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response1 Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response1 PKC->Cellular_Response1 M2_M4 M2, M4 Gio Gi/o M2_M4->Gio Activate AC Adenylyl Cyclase Gio->AC Inhibit K_channel K⁺ Channel Gio->K_channel Activate (βγ subunit) ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response2 Cellular Response (e.g., Decreased Heart Rate) PKA->Cellular_Response2 K_channel->Cellular_Response2 ACh Acetylcholine ACh->M1_M3_M5 ACh->M2_M4 Antagonist Muscarinic Antagonist (e.g., Tiotropium) Antagonist->M1_M3_M5 Antagonist->M2_M4

Caption: Muscarinic receptor signaling pathways.

Experimental Workflow

Experimental_Workflow cluster_Preparation Assay Preparation cluster_Assay Binding Assay cluster_Analysis Data Analysis prep_membranes Prepare Receptor Membrane Fractions incubation Incubate Membranes with Radioligand & Test Compound prep_membranes->incubation prep_ligands Prepare Serial Dilutions of Test Compound & Radioligand prep_ligands->incubation separation Separate Bound & Free Ligand (Filtration) incubation->separation counting Quantify Radioactivity (Scintillation Counting) separation->counting calc_binding Calculate Specific Binding counting->calc_binding plot_data Plot Competition Curve calc_binding->plot_data calc_ki Determine IC50 & Calculate Ki plot_data->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

References

Validation & Comparative

A Comparative Guide to Muscarinic Receptor Antagonists: Atropine vs. Glycopyrrolate in Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of muscarinic receptor antagonists is paramount for targeted therapeutic design. This guide provides a detailed comparison of two prominent antagonists, atropine and glycopyrrolate, focusing on their binding affinities to muscarinic acetylcholine receptors (mAChRs) as determined by radioligand binding assays.

This document outlines the binding characteristics of each compound across the five muscarinic receptor subtypes (M1-M5), details a standard experimental protocol for determining these values, and illustrates the associated signaling pathways. While the initial query specified Di-2-thienylglycolic Acid Potassium Salt, a thorough search revealed a lack of specific radioligand binding data under this chemical name. Therefore, this guide utilizes glycopyrrolate, a structurally and functionally similar, well-characterized muscarinic antagonist, as a pertinent comparator to atropine.

Quantitative Comparison of Binding Affinities

The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, often expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. The following table summarizes the reported Ki values for atropine and glycopyrrolate at each of the five human muscarinic receptor subtypes.

Receptor SubtypeAtropine Ki (nM)Glycopyrrolate Ki (nM)
M1 0.37[1]~1-3.6[2]
M2 0.9[1]~1-3.6[2]
M3 0.33[1]~0.5-3.6[2]
M4 ~1~1-3.6[2]
M5 ~1~1-3.6[2]

Note: The Ki values for glycopyrrolate are presented as a range, reflecting the variability reported in the literature. Both atropine and glycopyrrolate demonstrate high, nanomolar affinity across all muscarinic receptor subtypes, indicating a lack of significant subtype selectivity.

Experimental Protocols: Competitive Radioligand Binding Assay

The determination of ligand binding affinities is typically achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (the "competitor," e.g., atropine or glycopyrrolate) to displace a radiolabeled ligand from its receptor.

Key Materials:
  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.

  • Receptor Source: Cell membranes prepared from cultured cells (e.g., CHO or HEK293 cells) stably expressing one of the human muscarinic receptor subtypes (M1-M5).

  • Competitors: Atropine and Glycopyrrolate.

  • Assay Buffer: Typically a buffered saline solution (e.g., PBS or Tris-HCl) at physiological pH.

  • Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

General Procedure:
  • Membrane Preparation: Cells expressing the target muscarinic receptor subtype are harvested and homogenized to prepare a crude membrane fraction. The protein concentration of the membrane preparation is determined.

  • Assay Setup: The assay is performed in microtiter plates. To each well, the following are added in order:

    • A fixed volume of the membrane preparation.

    • Increasing concentrations of the unlabeled competitor (atropine or glycopyrrolate).

    • A fixed concentration of the radioligand, [3H]-NMS (typically at or near its Kd value).

  • Incubation: The plates are incubated at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the unlabeled competitor. The resulting sigmoidal curve is analyzed using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes + Ligands) Membrane_Prep->Incubation Ligand_Prep Ligand Preparation Ligand_Prep->Incubation Filtration Filtration (Separation) Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (IC50 -> Ki) Counting->Data_Analysis

Caption: Workflow of a competitive radioligand binding assay.

Muscarinic Receptor Signaling Pathways

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological effects by coupling to different intracellular signaling cascades. The five subtypes are broadly categorized into two main signaling pathways based on their G-protein coupling.

M1, M3, and M5 Receptor Signaling (Gq/11 Pathway)

The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins. Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to a variety of cellular responses, including smooth muscle contraction, glandular secretion, and neuronal excitation.

Gq_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine M1_M3_M5 M1/M3/M5 Receptor ACh->M1_M3_M5 Binds Gq Gq Protein M1_M3_M5->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: The Gq protein-coupled signaling pathway.

M2 and M4 Receptor Signaling (Gi/o Pathway)

The M2 and M4 subtypes couple to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to decreased activity of protein kinase A (PKA). Additionally, the βγ subunits of the Gi/o protein can directly modulate the activity of ion channels, such as opening potassium channels, leading to hyperpolarization and a decrease in cellular excitability. These actions are responsible for effects like the slowing of the heart rate.

Gi_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine M2_M4 M2/M4 Receptor ACh->M2_M4 Binds Gi Gi Protein M2_M4->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response

Caption: The Gi protein-coupled signaling pathway.

References

A Comparative Guide to Long-Acting Muscarinic Antagonists for COPD: The Significance of Aclidinium Bromide's Inactive Metabolite, Di-2-thienylglycolic Acid Potassium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of Aclidinium bromide with other long-acting muscarinic antagonists (LAMAs) indicated for the treatment of Chronic Obstructive Pulmonary Disease (COPD). A key focus of this comparison is the pharmacological activity of their respective metabolites, with particular attention to Di-2-thienylglycolic Acid Potassium Salt, the inactive metabolite of Aclidinium bromide. This rapid biotransformation into inactive compounds is a distinguishing feature of Aclidinium bromide, suggesting a favorable safety profile with a reduced potential for systemic anticholinergic side effects.

Executive Summary

Aclidinium bromide is a novel, long-acting inhaled muscarinic antagonist that has demonstrated significant bronchodilatory effects in preclinical and clinical studies.[1] A distinguishing characteristic of Aclidinium bromide is its rapid hydrolysis in human plasma into two major inactive metabolites: a carboxylic acid derivative (this compound) and an alcohol derivative.[2] In vivo studies have confirmed that these metabolites exhibit no significant affinity for muscarinic receptors and lack antibronchoconstrictory activity.[2] This rapid inactivation contrasts with other LAMAs like tiotropium and glycopyrronium, which are hydrolyzed more slowly.[3] This guide will delve into the comparative in vivo efficacy, duration of action, and safety profiles of Aclidinium bromide and its key alternatives, supported by experimental data.

Comparative In Vivo Efficacy

The primary therapeutic effect of LAMAs is bronchodilation, which is critical for relieving the symptoms of COPD. Preclinical and clinical studies have compared the efficacy of Aclidinium bromide with other LAMAs.

Table 1: Comparison of In Vivo Bronchodilatory Effects

CompoundAnimal ModelEndpointResultsReference
Aclidinium bromide Acetylcholine-induced bronchoconstriction in guinea pigsReversal of bronchoconstrictionEqui-potent with tiotropium and glycopyrronium.[3]
Tiotropium bromide Acetylcholine-induced bronchoconstriction in guinea pigsReversal of bronchoconstrictionEqui-potent with aclidinium and glycopyrronium.[3]
Glycopyrronium bromide Acetylcholine-induced bronchoconstriction in guinea pigsReversal of bronchoconstrictionEqui-potent with aclidinium and tiotropium.[3]
Umeclidinium bromide Methacholine-induced bronchoconstriction in miceInhibition of bronchoconstrictionDose-dependent inhibition sustained for up to 72 hours, similar to tiotropium.[4]

In a 6-week clinical study involving patients with moderate-to-severe COPD, Aclidinium bromide (400 μg twice daily) demonstrated significant 24-hour bronchodilation that was comparable to tiotropium (18 μg once daily).[5][6] Notably, Aclidinium showed numerically greater improvements in nighttime bronchodilation and consistently greater improvements in COPD symptoms, including early-morning and nighttime symptoms, compared to tiotropium.[5][7]

Duration of Action

The duration of action is a critical parameter for patient adherence and symptom control. Preclinical studies have established the long-acting nature of these compounds.

Table 2: Comparison of In Vivo Duration of Action

CompoundAnimal ModelEndpointDuration of Action (t½ offset)Reference
Aclidinium bromide Guinea pigRecovery from acetylcholine-induced bronchoconstriction29 hours[3]
Tiotropium bromide Guinea pigRecovery from acetylcholine-induced bronchoconstriction64 hours[3]
Glycopyrronium bromide Guinea pigRecovery from acetylcholine-induced bronchoconstriction13 hours[3]
Ipratropium bromide (Short-acting) Guinea pigRecovery from acetylcholine-induced bronchoconstriction8 hours[3]

While tiotropium exhibits the longest duration of action in this preclinical model, aclidinium's 29-hour duration of action supports its twice-daily dosing regimen.[3] Aclidinium and glycopyrronium demonstrated a faster onset of action compared to tiotropium.[3]

Pharmacokinetics and Metabolism: The Significance of Inactive Metabolites

The metabolic fate of inhaled drugs is crucial for their safety profile. Rapid clearance from plasma and breakdown into inactive metabolites can minimize systemic side effects.

Table 3: Pharmacokinetic and Metabolic Profile of LAMAs

CompoundPlasma Hydrolysis Half-life (human)Metabolite ActivityReference
Aclidinium bromide 2.4 minutesInactive (including this compound)[2]
Tiotropium bromide > 6 hoursSmall extent of metabolism[8]
Glycopyrronium bromide Slower than aclidiniumInactive M9 metabolite[3][9]
Umeclidinium bromide Primarily metabolized by CYP2D6Reduced pharmacological activity[2][10]

Aclidinium bromide is rapidly hydrolyzed in human plasma, with a half-life of only 2.4 minutes, into its inactive carboxylic acid (this compound) and alcohol metabolites.[2] This rapid inactivation is significantly faster than that of tiotropium and glycopyrronium, suggesting a lower potential for systemic anticholinergic side effects.[3] The metabolites of umeclidinium also have reduced pharmacological activity.[2][10]

Experimental Protocols

Acetylcholine-Induced Bronchoconstriction in Guinea Pigs

This in vivo model is a standard method for evaluating the efficacy and duration of action of bronchodilators.

  • Animal Model: Male Dunkin-Hartley guinea pigs are typically used.

  • Anesthesia: Animals are anesthetized, often with a combination of pentobarbitone and urethane.

  • Surgical Preparation: The trachea is cannulated for artificial ventilation, and the jugular vein is cannulated for drug administration. Bronchoconstriction is measured as an increase in pulmonary inflation pressure.

  • Induction of Bronchoconstriction: A stable bronchoconstriction is induced by a continuous intravenous infusion of acetylcholine.

  • Drug Administration: The test compounds (Aclidinium bromide, tiotropium, glycopyrronium) are administered intravenously at various doses.

  • Efficacy Measurement: The reversal of acetylcholine-induced bronchoconstriction is measured as a percentage inhibition of the increased inflation pressure.

  • Duration of Action: After a single dose, the time taken for the bronchodilator effect to decrease by 50% (t½ offset) is determined.

Visualizing the Pathways

Mechanism of Action of Long-Acting Muscarinic Antagonists (LAMAs)

LAMA_Mechanism cluster_neuron Cholinergic Nerve Ending cluster_muscle Airway Smooth Muscle Cell Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds to Bronchoconstriction Bronchoconstriction M3_Receptor->Bronchoconstriction Activates LAMA Aclidinium, Tiotropium, Glycopyrronium, Umeclidinium LAMA->M3_Receptor Blocks

Caption: LAMAs competitively block acetylcholine at M3 muscarinic receptors on airway smooth muscle, preventing bronchoconstriction.

Metabolic Pathway of Aclidinium Bromide

Aclidinium_Metabolism Aclidinium_Bromide Aclidinium Bromide (Active) Plasma_Hydrolysis Rapid Plasma Hydrolysis (t½ = 2.4 min) Aclidinium_Bromide->Plasma_Hydrolysis Metabolite_1 Di-2-thienylglycolic Acid Potassium Salt (Inactive) Plasma_Hydrolysis->Metabolite_1 Metabolite_2 Alcohol Derivative (Inactive) Plasma_Hydrolysis->Metabolite_2

Caption: Aclidinium bromide is rapidly hydrolyzed in plasma to two pharmacologically inactive metabolites.

Conclusion

The in vivo data presented in this guide demonstrate that Aclidinium bromide is a potent and long-acting bronchodilator with comparable efficacy to other leading LAMAs. A key differentiating factor for Aclidinium bromide is its pharmacokinetic profile, characterized by rapid hydrolysis in plasma to inactive metabolites, including this compound. This rapid inactivation may contribute to a favorable safety profile with a reduced risk of systemic anticholinergic side effects, making it a valuable therapeutic option in the management of COPD. Further head-to-head clinical trials are warranted to fully elucidate the comparative long-term safety and efficacy of these agents.

References

Comparative Pharmacology of Di-2-thienylglycolic Acid Potassium Salt and Structurally Related Anticholinergic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative pharmacological overview of compounds containing the Di-2-thienylglycolic acid moiety, with a focus on their interaction with muscarinic acetylcholine receptors. Due to the limited public data on Di-2-thienylglycolic Acid Potassium Salt itself, this comparison focuses on well-characterized drugs, Tiotropium and Aclidinium, which feature this chemical scaffold. These are compared against Atropine, a classic non-selective muscarinic antagonist.

The Di-2-thienylglycolic acid structure is a key component of several potent, long-acting muscarinic antagonists (LAMAs) used in the treatment of chronic obstructive pulmonary disease (COPD). Understanding the pharmacological profile of this structural class is crucial for the development of new therapeutics targeting the cholinergic system.

Quantitative Comparison of Muscarinic Receptor Binding Affinities

The primary mechanism of action for these compounds is the competitive antagonism of acetylcholine at muscarinic receptors. The binding affinity for each of the five human muscarinic receptor subtypes (M1-M5) is a critical determinant of their pharmacological effects and side-effect profiles. The table below summarizes the equilibrium dissociation constants (Ki) for Atropine, Tiotropium, and Aclidinium. Lower Ki values indicate higher binding affinity.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
Atropine ~0.92 - 2~1.7 - 2.5~1.0 - 2.1~1.3~2.0
Tiotropium ~0.14~0.45~0.08~0.17~0.16
Aclidinium ~0.20~0.49~0.12~0.25~0.24

Note: Ki values are compiled from various sources and may vary between studies depending on the experimental conditions. The data presented is for comparative purposes.

Comparative Pharmacological and Clinical Properties

Beyond receptor affinity, the kinetic properties (association and dissociation rates), metabolism, and resulting clinical effects are vital for a comprehensive comparison.

PropertyAtropineTiotropiumAclidinium
Receptor Selectivity Non-selectiveSlight kinetic selectivity for M3/M1 over M2Slight kinetic selectivity for M3 over M2
Onset of Action RapidSlowFast
Duration of Action Short> 24 hours~12-24 hours
Metabolism HepaticMinimal, primarily excreted unchangedRapidly hydrolyzed in plasma
Key Metabolites Noratropine, etc.Dithienylglycolic acid, N-methylscopine (largely inactive)Alcohol and carboxylic acid derivatives (inactive at muscarinic receptors)

Notably, the primary metabolites of Aclidinium, which include the Di-2-thienylglycolic acid derivative, are pharmacologically inactive at muscarinic receptors. This rapid systemic inactivation contributes to a favorable safety profile with a lower incidence of systemic anticholinergic side effects.

Experimental Protocols

Determination of Muscarinic Receptor Binding Affinity (Competitive Radioligand Binding Assay)

Objective: To determine the binding affinity (Ki) of a test compound for each of the five human muscarinic receptor subtypes (M1-M5).

Materials:

  • Membrane preparations from cells stably expressing a single human muscarinic receptor subtype (hM1, hM2, hM3, hM4, or hM5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Non-specific binding control: Atropine (high concentration, e.g., 1 µM).

  • Test compounds (e.g., this compound) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

  • Glass fiber filters.

  • Cell harvester.

Procedure:

  • Incubation Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]-NMS (typically at its Kd value), and varying concentrations of the test compound.

  • Total and Non-specific Binding: For total binding, omit the test compound. For non-specific binding, add a high concentration of Atropine.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Mechanism of Action: Muscarinic Receptor Antagonism

The following diagram illustrates the competitive antagonism at a muscarinic receptor. In the presence of an antagonist, the binding of the endogenous agonist, acetylcholine, is blocked, thereby inhibiting downstream signaling.

Muscarinic Receptor Antagonism cluster_0 Normal Signaling cluster_1 Antagonist Action ACh Acetylcholine (ACh) Receptor_A Muscarinic Receptor ACh->Receptor_A Binds Signal_A G-Protein Signaling (e.g., PLC activation) Receptor_A->Signal_A Activates Response_A Physiological Response (e.g., Smooth Muscle Contraction) Signal_A->Response_A Leads to Antagonist Antagonist (e.g., Tiotropium) Receptor_B Muscarinic Receptor Antagonist->Receptor_B Blocks Signal_B G-Protein Signaling Receptor_B->Signal_B No Activation ACh_B Acetylcholine (ACh) ACh_B->Receptor_B Binding Inhibited Response_B Physiological Response Signal_B->Response_B No Response Binding Assay Workflow Start Start Incubate Incubate: Membranes + [³H]-NMS + Test Compound Start->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Liquid Scintillation Counting Wash->Count Analyze Data Analysis: IC50 and Ki Calculation Count->Analyze End End Analyze->End

Unveiling the Selectivity of Di-2-thienylglycolic Acid Potassium Salt: A Comparative Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of Di-2-thienylglycolic Acid Potassium Salt's cross-reactivity with leading alternatives, supported by experimental data and protocols.

This compound, a primary metabolite of the long-acting muscarinic antagonist (LAMA) Aclidinium bromide, plays a crucial role in the overall pharmacological profile of its parent compound. Understanding its cross-reactivity, or lack thereof, is essential for a comprehensive assessment of Aclidinium's selectivity and potential for off-target effects. This guide provides a comparative analysis of the muscarinic receptor binding profile of this compound against its parent compound, Aclidinium, and other prominent LAMAs, Tiotropium and Glycopyrrolate.

Comparative Analysis of Muscarinic Receptor Binding Affinities

The primary mechanism of action for LAMAs involves the blockade of muscarinic acetylcholine receptors (M1-M5), with a particular emphasis on the M3 subtype, which mediates bronchoconstriction in the airways. The following table summarizes the binding affinities (expressed as pKi values, the negative logarithm of the inhibitory constant, Ki) of this compound, Aclidinium, Tiotropium, and Glycopyrrolate across the five human muscarinic receptor subtypes. Higher pKi values indicate a stronger binding affinity.

CompoundM1 Receptor (pKi)M2 Receptor (pKi)M3 Receptor (pKi)M4 Receptor (pKi)M5 Receptor (pKi)
This compound (LAS34850) No Significant AffinityNo Significant AffinityNo Significant AffinityNo Significant AffinityNo Significant Affinity
Aclidinium9.49.09.59.29.2
Tiotropium9.18.79.38.98.8
Glycopyrrolate8.88.49.18.68.7

Note: The data presented is a synthesis from multiple preclinical studies. Absolute values may vary slightly between different experimental setups.

The data clearly indicates that this compound (also referred to as LAS34850) exhibits no significant affinity for any of the five muscarinic receptor subtypes[1][2]. This is a critical finding, as it suggests that the primary metabolite of Aclidinium bromide is pharmacologically inactive at the target receptors and is unlikely to contribute to either the therapeutic effects or the potential side effects associated with muscarinic receptor blockade.

In contrast, Aclidinium, Tiotropium, and Glycopyrrolate all demonstrate high affinity for the muscarinic receptors, particularly the M3 subtype, which is consistent with their role as effective bronchodilators. Aclidinium and Tiotropium show a broader high-affinity profile across all five subtypes compared to Glycopyrrolate.

Signaling Pathway and Mechanism of Action

The primary therapeutic effect of long-acting muscarinic antagonists is the relaxation of airway smooth muscle, leading to bronchodilation. This is achieved by blocking the action of acetylcholine on M3 muscarinic receptors located on these muscle cells. The following diagram illustrates this signaling pathway.

cluster_pre Presynaptic Neuron cluster_post Airway Smooth Muscle Cell Nerve Impulse Nerve Impulse ACh_Vesicle Acetylcholine (ACh) Vesicles ACh Acetylcholine (ACh) ACh_Vesicle->ACh release M3 M3 Muscarinic Receptor Gq Gq Protein M3->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 produces Ca_Release Ca²⁺ Release from SR IP3->Ca_Release stimulates Contraction Muscle Contraction (Bronchoconstriction) Ca_Release->Contraction leads to ACh->M3 binds & activates LAMA Di-2-thienylglycolic Acid Potassium Salt & Alternatives (LAMAs) LAMA->M3 blocks start Start prep_reagents Prepare Reagents: - Cell Membranes - Radioligand ([³H]-NMS) - Test & Reference Compounds - Assay Buffer start->prep_reagents incubation Incubate: - Membranes - [³H]-NMS (fixed concentration) - Test Compound (varying concentrations) - Non-specific control (Atropine) prep_reagents->incubation filtration Filtration: Separate bound from free radioligand using a cell harvester and glass fiber filters. incubation->filtration wash Wash Filters: Remove unbound radioligand. filtration->wash scintillation Scintillation Counting: Measure radioactivity on filters. wash->scintillation analysis Data Analysis: - Calculate specific binding - Generate competition curves - Determine IC50 and Ki values scintillation->analysis end End analysis->end

References

Comparative Efficacy of Di-2-thienylglycolic Acid Potassium Salt and Other Anticholinergic Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the efficacy of Di-2-thienylglycolic Acid Potassium Salt against a panel of commonly used anticholinergic drugs. The data presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection and development of anticholinergic compounds.

Introduction to Anticholinergic Agents

Anticholinergic drugs are a class of compounds that antagonize the action of the neurotransmitter acetylcholine at muscarinic receptors. These receptors are widely distributed throughout the body and are involved in a variety of physiological processes, including smooth muscle contraction, glandular secretion, and heart rate regulation. By blocking these receptors, anticholinergic agents can be used to treat a range of conditions, such as chronic obstructive pulmonary disease (COPD), overactive bladder, and certain types of bradycardia. The therapeutic efficacy and side-effect profile of an anticholinergic drug are largely determined by its binding affinity and selectivity for the five different muscarinic receptor subtypes (M1-M5).

This compound is a quaternary ammonium anticholinergic agent. Structurally, it is the potassium salt of the active moiety found in glycopyrrolate. Due to this structural identity, their muscarinic receptor binding profiles are expected to be virtually identical. This guide, therefore, utilizes the extensive publicly available data for glycopyrrolate to represent the efficacy of this compound.

Muscarinic Receptor Signaling Pathway

The following diagram illustrates the general signaling pathways activated by muscarinic acetylcholine receptors. M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades. M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase (AC), leading to a decrease in cyclic AMP (cAMP) levels.

Figure 1: Muscarinic Receptor Signaling Pathways

Comparative Efficacy Data

The following tables summarize the binding affinities (pKi) and functional potencies (pA2 or pIC50) of this compound (represented by glycopyrrolate) and other selected anticholinergic agents at the five human muscarinic receptor subtypes. Higher pKi, pA2, or pIC50 values indicate greater potency.

Table 1: Muscarinic Receptor Binding Affinities (pKi)
CompoundM1M2M3M4M5Reference(s)
This compound (as Glycopyrrolate) 9.19.09.29.09.1[1][2][3][4]
Atropine9.08.99.28.98.8
Scopolamine9.29.09.39.19.0
Ipratropium8.58.78.8--
Tiotropium9.49.09.99.19.2[5]
Oxybutynin8.77.88.98.07.4[6]
Tolterodine8.88.08.57.77.7[6][7][8]
Darifenacin8.27.49.17.38.0[6][9][10][11]
Solifenacin7.66.98.0--[12][13][14][15]
Table 2: In Vitro Functional Potency (pA2 / pIC50)
CompoundTissue/AssayPotency (pA2 / pIC50)Reference(s)
This compound (as Glycopyrrolate) Guinea Pig Ileum8.16 (pA2)[2]
AtropineGuinea Pig Ileum8.9 - 9.2 (pA2)
ScopolamineGuinea Pig Ileum9.0 - 9.5 (pA2)
IpratropiumGuinea Pig Trachea9.1 (pA2)
TiotropiumGuinea Pig Trachea10.4 (pA2)[5]
OxybutyninRat Bladder7.8 (pIC50)[16]
TolterodineGuinea Pig Bladder8.6 (pA2)[8]
DarifenacinHuman Bladder8.8 (pA2)
SolifenacinGuinea Pig Bladder7.9 (pIC50)[12]

Note: pA2 values represent antagonist potency in functional assays, while pIC50 values represent the negative log of the half-maximal inhibitory concentration.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to allow for replication and validation of the presented data.

Muscarinic Receptor Binding Assay (Radioligand Displacement)

This protocol describes a common method for determining the binding affinity of a test compound for muscarinic receptors.

  • Materials:

    • Cell membranes expressing the human muscarinic receptor subtype of interest (M1-M5).

    • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

    • Test compound (e.g., this compound).

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Non-specific binding control (e.g., a high concentration of atropine).

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the cell membranes, radioligand at a fixed concentration (typically near its Kd value), and either the test compound, buffer (for total binding), or the non-specific binding control.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay (Isolated Guinea Pig Ileum Contraction)

This classic pharmacological preparation is used to assess the functional antagonism of muscarinic receptors.

Isolated_Guinea_Pig_Ileum_Assay cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis Euthanize Euthanize Guinea Pig Isolate_Ileum Isolate a segment of the terminal ileum Euthanize->Isolate_Ileum Clean_Tissue Clean and remove mesenteric attachments Isolate_Ileum->Clean_Tissue Cut_Segments Cut into 2-3 cm segments Clean_Tissue->Cut_Segments Mount_Tissue Mount tissue segment in an organ bath Cut_Segments->Mount_Tissue Fill_Bath Fill with Tyrode's solution (37°C, aerated) Mount_Tissue->Fill_Bath Connect_Transducer Connect to an isometric force transducer Fill_Bath->Connect_Transducer Equilibrate Equilibrate under a resting tension (e.g., 1g) Connect_Transducer->Equilibrate Add_Agonist Add cumulative concentrations of a muscarinic agonist (e.g., Carbachol) Equilibrate->Add_Agonist Record_Contraction Record contractile responses Add_Agonist->Record_Contraction Wash_Tissue Wash tissue and allow to return to baseline Record_Contraction->Wash_Tissue Add_Antagonist Incubate with test antagonist (e.g., this compound) Wash_Tissue->Add_Antagonist Repeat_Agonist Repeat agonist concentration-response curve Add_Antagonist->Repeat_Agonist Plot_Curves Plot concentration-response curves Repeat_Agonist->Plot_Curves Calculate_Schild Perform Schild analysis to determine pA2 value Plot_Curves->Calculate_Schild

Figure 2: Workflow for Isolated Guinea Pig Ileum Assay
  • Materials:

    • Guinea pig.

    • Tyrode's solution.

    • Muscarinic agonist (e.g., acetylcholine, carbachol).

    • Test antagonist (e.g., this compound).

    • Organ bath system with an isometric force transducer.

    • Data acquisition system.

  • Procedure:

    • A segment of the terminal ileum is isolated from a guinea pig and placed in oxygenated Tyrode's solution.

    • The segment is mounted in an organ bath under a resting tension and allowed to equilibrate.

    • A cumulative concentration-response curve to a muscarinic agonist is generated to establish a baseline contractile response.

    • The tissue is washed, and after returning to baseline, it is incubated with a known concentration of the test antagonist for a set period.

    • The agonist concentration-response curve is repeated in the presence of the antagonist.

    • Steps 4 and 5 are repeated with increasing concentrations of the antagonist.

  • Data Analysis:

    • The rightward shift of the agonist concentration-response curve in the presence of the antagonist is measured.

    • A Schild plot is constructed by plotting the log of (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression provides the pA2 value, a measure of the antagonist's potency.

In Vivo Efficacy Model (Oxotremorine-Induced Tremor in Mice)

This model is used to assess the central anticholinergic activity of a test compound.

  • Materials:

    • Mice.

    • Oxotremorine (a muscarinic agonist that crosses the blood-brain barrier).

    • Test compound (e.g., this compound).

    • Vehicle control.

    • Observation chambers.

    • Tremor scoring scale or automated tremor analysis system.

  • Procedure:

    • Mice are pre-treated with the test compound or vehicle at various doses via an appropriate route of administration (e.g., intraperitoneal, oral).

    • After a set pre-treatment time, oxotremorine is administered to induce tremors.

    • Mice are observed for a defined period, and the severity of tremors is scored at regular intervals.

    • Other cholinergic signs (e.g., salivation, lacrimation) can also be monitored.

  • Data Analysis:

    • The tremor scores are compared between the vehicle-treated and test compound-treated groups.

    • The dose of the test compound that produces a 50% reduction in the tremor score (ED50) can be calculated to determine its in vivo potency.

Conclusion

The data presented in this guide indicate that this compound, as represented by glycopyrrolate, is a potent, non-selective muscarinic receptor antagonist with high affinity for all five receptor subtypes. Its efficacy is comparable to that of other established anticholinergic agents such as atropine and scopolamine. The provided experimental protocols offer a framework for the further evaluation and comparison of this and other anticholinergic compounds in a research and development setting. The choice of a particular anticholinergic agent for a specific therapeutic application will depend on a careful consideration of its receptor selectivity profile, pharmacokinetic properties, and desired clinical outcome.

References

A Comparative Guide to the In Vivo Efficacy of Anticholinergic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of several common anticholinergic agents. While specific efficacy studies for Di-2-thienylglycolic Acid Potassium Salt are not publicly available, it has been identified as a metabolite of the long-acting muscarinic antagonist (LAMA), aclidinium. This suggests it is part of the anticholinergic class of compounds. The following sections compare the performance of well-established anticholinergics—atropine, glycopyrrolate, ipratropium, and scopolamine—using available preclinical and clinical data. This information can serve as a valuable reference for study design and compound selection in the development of new anticholinergic drugs.

Comparison of In Vivo Efficacy

The following tables summarize the available quantitative and qualitative data on the in vivo efficacy of selected anticholinergic agents. It is important to note that the data are compiled from various studies, which may employ different animal models and experimental conditions. Therefore, direct comparisons should be made with caution.

Table 1: Comparative Antisialagogue (Saliva-Inhibiting) Activity

CompoundAnimal ModelPotency (Relative to Atropine)Onset of ActionDuration of ActionKey Findings
Atropine Human, Rat, RabbitBaselineRapid (IV/IM)2-3 hours (vagal block), up to 7 hours (antisialagogue)Standard anticholinergic agent. Crosses the blood-brain barrier, leading to potential central nervous system (CNS) side effects.[1]
Glycopyrrolate Human, Rat, Rabbit5-6 times more potent than atropine[2][3]Rapid (IV/IM)Longer than atropine (up to 7 hours)Quaternary amine, does not readily cross the blood-brain barrier, resulting in fewer CNS side effects.[4] More effective than atropine in maintaining heart rate within the normal range in anesthetized rats.[1]
Scopolamine HumanPotent antisialagogueRapidShorter than atropineTertiary amine that readily crosses the blood-brain barrier, causing significant CNS effects such as sedation.[5]

Table 2: Comparative Bronchoprotective Activity

CompoundAnimal ModelPotency (pIC50 / ID50)Duration of ActionKey Findings
Atropine Guinea Pig-ShorterEffective in preventing bronchoconstriction, but less commonly used for this purpose now due to systemic side effects.
Ipratropium Guinea PigID50: Not specified, but potentShorter-actingQuaternary amine, administered via inhalation to minimize systemic absorption and side effects. Potentiates vagally induced bronchoconstriction at low doses in guinea pigs.[6]
Glycopyrrolate Guinea Pig, HumanpIC50 (Human bronchus): 10.4 (approx. 10-fold more potent than ipratropium)[7]Longer than ipratropiumPotent bronchodilator with a longer duration of action than ipratropium.[8]

Table 3: Central Nervous System (CNS) Effects

CompoundAnimal ModelKey CNS EffectsApplication in Research
Atropine RatCan cause CNS stimulation or depression depending on the dose.Used as a reference anticholinergic.
Glycopyrrolate -Minimal to no CNS effects.Peripheral anticholinergic effects without confounding CNS activity.
Scopolamine Rat, MouseInduces cognitive deficits, including memory impairment and amnesia.Widely used to create animal models of cognitive dysfunction for studying potential therapeutic agents.

Experimental Protocols

Detailed methodologies for key in vivo experiments are crucial for the interpretation and replication of efficacy studies. Below are protocols for common assays used to evaluate anticholinergic activity.

Pilocarpine-Induced Salivation in Mice

This model is used to assess the antisialagogue (saliva-inhibiting) effects of a test compound.

1. Animal Preparation:

  • Male or female mice (e.g., C57BL/6) are used.

  • Animals are fasted for a few hours before the experiment to prevent contamination of saliva with food particles.[6]

2. Drug Administration:

  • The test compound (or vehicle control) is administered via a suitable route (e.g., intraperitoneal, oral) at a predetermined time before the cholinergic challenge.

3. Induction of Salivation:

  • Pilocarpine hydrochloride is dissolved in sterile isotonic saline.[6][8]

  • A solution of pilocarpine (e.g., 15 mg/kg) is injected intraperitoneally to stimulate muscarinic receptors and induce salivation.[9]

4. Saliva Collection:

  • Pre-weighed cotton swabs or sponges are placed in the mouse's oral cavity to absorb saliva for a fixed period (e.g., 15 minutes).[10]

  • The swabs are then re-weighed to determine the amount of saliva produced.[8]

5. Data Analysis:

  • The weight of saliva is calculated and can be normalized to the animal's body weight.

  • The percentage inhibition of salivation by the test compound is calculated relative to the vehicle-treated control group.

Methacholine-Induced Bronchoconstriction in Guinea Pigs

This model is used to evaluate the bronchoprotective effects of a test compound.

1. Animal Preparation:

  • Male guinea pigs are often used due to their sensitive airways, which are pharmacologically similar to human airways.

  • Animals are anesthetized and mechanically ventilated.

2. Measurement of Airway Resistance:

  • A measure of lung function, such as airway resistance, is continuously monitored.

3. Drug Administration:

  • The test compound (or vehicle control) is administered, often via inhalation or intravenously.

4. Induction of Bronchoconstriction:

  • A cholinergic agonist, such as methacholine, is administered (e.g., via intravenous infusion or aerosol) to induce bronchoconstriction.[5][7]

5. Data Analysis:

  • The increase in airway resistance following methacholine challenge is measured.

  • The protective effect of the test compound is determined by the reduction in the methacholine-induced increase in airway resistance compared to the control group. The dose required to cause a 50% inhibition (ID50) can be calculated.[8]

Visualizations

Signaling Pathway of Anticholinergic Drugs

Anticholinergic_Pathway cluster_synapse Cholinergic Synapse ACh_vesicle Acetylcholine (ACh) in Vesicles Nerve_Terminal Presynaptic Nerve Terminal ACh_release ACh Nerve_Terminal->ACh_release Nerve Impulse ACh_receptor Muscarinic Receptor ACh_release->ACh_receptor Binds to Effector_Cell Effector Cell (e.g., Smooth Muscle, Gland) ACh_receptor->Effector_Cell Activates Cellular_Response Cellular Response (e.g., Contraction, Secretion) Effector_Cell->Cellular_Response Leads to Anticholinergic_Drug Anticholinergic Drug (e.g., Atropine) Block X Anticholinergic_Drug->Block Block->ACh_receptor Blocks Inhibited_Response Inhibited Response (e.g., Relaxation, Decreased Secretion)

Caption: Anticholinergic drug mechanism of action.

Experimental Workflow for In Vivo Efficacy Assessment

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Mouse, Guinea Pig) Acclimatization Acclimatization Period Animal_Model->Acclimatization Grouping Randomize into Groups (Vehicle, Test Compound) Acclimatization->Grouping Drug_Admin Administer Test Compound or Vehicle Grouping->Drug_Admin Challenge Administer Cholinergic Agonist (e.g., Pilocarpine, Methacholine) Drug_Admin->Challenge Measurement Measure Physiological Response (e.g., Salivation, Airway Resistance) Challenge->Measurement Data_Collection Collect and Record Data Measurement->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Results Determine Efficacy (% Inhibition, ED50) Statistical_Analysis->Results

Caption: General workflow for in vivo anticholinergic studies.

References

benchmarking Di-2-thienylglycolic Acid Potassium Salt against known muscarinic ligands

Author: BenchChem Technical Support Team. Date: November 2025

Benchmarking Novel Compounds Against Known Muscarinic Ligands: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the performance of novel chemical entities, such as Di-2-thienylglycolic Acid Potassium Salt, against a panel of well-characterized muscarinic receptor ligands. Due to the current lack of publicly available pharmacological data for this compound, this document serves as a template, presenting comparative data for established ligands and detailing the experimental protocols necessary for a comprehensive evaluation.

Introduction to Muscarinic Receptor Ligands

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that are crucial in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. With five subtypes (M1-M5), they are implicated in a wide range of physiological processes and are significant targets for therapeutic intervention in various diseases. The development of subtype-selective ligands is a key objective in drug discovery to achieve targeted therapeutic effects while minimizing side effects.

This guide focuses on four widely studied muscarinic antagonists with varying selectivity profiles:

  • Atropine: A non-selective muscarinic antagonist.

  • Pirenzepine: An M1-selective antagonist.

  • Glycopyrrolate: A non-selective muscarinic antagonist.

  • Tiotropium: A long-acting muscarinic antagonist with some preference for M1 and M3 receptors.

Comparative Analysis of Muscarinic Ligand Binding Affinities

The binding affinity of a ligand for its receptor is a critical parameter in determining its potency. The following table summarizes the reported binding affinities (Ki in nM) of the benchmark ligands for the M1, M2, and M3 muscarinic receptor subtypes.

LigandM1 Receptor Ki (nM)M2 Receptor Ki (nM)M3 Receptor Ki (nM)
Atropine 1.27 - 2.22[1]3.24 - 4.32[1]2.21 - 4.16[1]
Pirenzepine 18[2]690 - 4800[2][3]480 - 690[2]
Glycopyrrolate 0.5 - 3.6 (non-selective M1-M3)[4][5][6]0.5 - 3.6 (non-selective M1-M3)[4][5][6]0.5 - 3.6 (non-selective M1-M3)[4][5][6]
Tiotropium High Affinity (slow dissociation)[7][8]Moderate Affinity (fast dissociation)[7][8]High Affinity (slow dissociation)[7][8]

Experimental Protocols

Radioligand Binding Assay

This assay is fundamental for determining the affinity of a test compound for a specific receptor subtype.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for muscarinic receptor subtypes.

Materials:

  • Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, etc.).

  • Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS), a non-selective muscarinic antagonist.

  • Test compound (e.g., this compound) at various concentrations.

  • Non-specific binding control (e.g., a high concentration of atropine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.

  • Equilibration: Incubate the mixture at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Termination: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay is used to determine whether a ligand acts as an agonist or an antagonist at Gq-coupled muscarinic receptors (M1, M3, M5).

Objective: To measure the ability of a test compound to stimulate or inhibit intracellular calcium release mediated by M1 or M3 muscarinic receptors.

Materials:

  • A cell line stably expressing the human M1 or M3 muscarinic receptor (e.g., CHO-K1 or HEK-293).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compound at various concentrations.

  • A known muscarinic agonist (e.g., carbachol) for antagonist testing.

  • A fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating: Plate the cells in a 96-well or 384-well black, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Agonist Testing:

    • Add varying concentrations of the test compound to the wells.

    • Measure the fluorescence intensity kinetically over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium, suggesting agonist activity.

  • Antagonist Testing:

    • Pre-incubate the cells with varying concentrations of the test compound for a defined period.

    • Add a fixed concentration of a known muscarinic agonist (e.g., the EC80 concentration of carbachol).

    • Measure the fluorescence intensity kinetically. A decrease in the agonist-induced fluorescence signal indicates antagonist activity.

  • Data Analysis:

    • For agonists, plot the peak fluorescence response against the compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response).

    • For antagonists, plot the inhibition of the agonist response against the compound concentration to determine the IC50.

Visualizations

Signaling Pathway

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mAChR M1/M3 Receptor Gq Gq Protein mAChR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to Receptor PKC PKC DAG->PKC Activates Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Release Ca_cyto->PKC Activates Cell_Response Cellular Response PKC->Cell_Response Phosphorylates ACh Acetylcholine ACh->mAChR Binds

Caption: Gq-coupled muscarinic receptor signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_screening Initial Screening cluster_characterization In-depth Characterization cluster_validation Lead Validation Primary_Binding Primary Radioligand Binding Assay (Single Concentration) Hit_ID Hit Identification Primary_Binding->Hit_ID Dose_Response_Binding Dose-Response Binding Assay (Determine Ki) Hit_ID->Dose_Response_Binding Active Compounds Subtype_Selectivity Selectivity Profiling (M1-M5 Subtypes) Dose_Response_Binding->Subtype_Selectivity Functional_Assay Functional Assay (e.g., Calcium Mobilization) Subtype_Selectivity->Functional_Assay Mode_of_Action Determine Mode of Action (Agonist/Antagonist/Allosteric) Functional_Assay->Mode_of_Action In_Vivo In Vivo / Ex Vivo Models Mode_of_Action->In_Vivo Promising Leads ADMET ADMET Profiling In_Vivo->ADMET Compound_Library Novel Compound (e.g., Di-2-thienylglycolic Acid Potassium Salt) Compound_Library->Primary_Binding

Caption: Experimental workflow for muscarinic ligand characterization.

References

Safety Operating Guide

Proper Disposal of Di-2-thienylglycolic Acid Potassium Salt: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Di-2-thienylglycolic Acid Potassium Salt could not be located. The following disposal procedures are based on general best practices for handling research-grade chemicals with unknown specific hazards. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.[1][2][3][4]

The responsible disposal of laboratory chemicals is critical for the safety of personnel and the protection of the environment. For novel or less common substances like this compound, where a specific Safety Data Sheet (SDS) may not be readily available, a conservative approach that treats the compound as hazardous waste is the recommended course of action.

General Safety and Handling Precautions

Prior to handling, it is essential to assume the substance may be hazardous. Adhere to standard laboratory safety protocols.

Precaution CategorySpecific Recommendations
Personal Protective Equipment (PPE) Wear a lab coat, nitrile gloves, and chemical safety goggles.[1][2]
Ventilation Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.
Hygiene Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.
Spill Response In case of a spill, carefully sweep up the solid material, place it in a sealed container, and dispose of it as hazardous waste.

Disposal Protocol for this compound

In the absence of specific hazard information, this compound should be disposed of as chemical waste through your institution's hazardous waste management program.[1][3][4]

Step-by-Step Disposal Procedure:

  • Containerization:

    • Place the this compound waste in a chemically compatible, leak-proof container with a secure lid. The original container is often a suitable choice.[1]

    • Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department.[1]

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste."

    • The label must include:

      • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[2]

      • The approximate quantity of the waste.

      • The date of accumulation.

      • The name of the principal investigator or laboratory contact.

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[3]

    • Ensure the storage area is secure and away from incompatible materials.[2]

  • Waste Pickup:

    • Arrange for the collection of the hazardous waste through your institution's EHS department. Follow their specific procedures for requesting a waste pickup.[1][4]

Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [1][2]

Logical Workflow for Chemical Disposal without an SDS

The following diagram outlines the decision-making process for the disposal of a chemical when a Safety Data Sheet is not available.

start Start: Chemical requires disposal sds_check Is the Safety Data Sheet (SDS) available? start->sds_check hazard_assessment Conduct Hazard Assessment based on SDS sds_check->hazard_assessment Yes ehs_consult Consult Environmental Health & Safety (EHS) for guidance sds_check->ehs_consult No non_hazardous Dispose of as non-hazardous waste per institutional guidelines hazard_assessment->non_hazardous Non-Hazardous hazardous Treat as Hazardous Waste hazard_assessment->hazardous Hazardous end End: Disposal complete non_hazardous->end containerize Properly containerize and label waste hazardous->containerize ehs_consult->hazardous store Store in Satellite Accumulation Area containerize->store pickup Arrange for EHS hazardous waste pickup store->pickup pickup->end

Caption: Chemical Disposal Decision Flowchart.

References

Personal protective equipment for handling Di-2-thienylglycolic Acid Potassium Salt

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Di-2-thienylglycolic Acid Potassium Salt in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and maintain a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecificationRationale
Eye Protection Safety Glasses with Side Shields or Chemical Splash GogglesANSI Z87.1-approvedProtects against airborne particles and potential splashes.[1][2][3]
Hand Protection Nitrile GlovesMinimum thickness of 0.11 mmProvides a barrier against skin contact.[1][3] Gloves should be inspected before use and disposed of properly after handling.[1]
Body Protection Laboratory CoatFull-length with long sleevesPrevents contamination of personal clothing.[4]
Respiratory Protection N95 or P95 Particulate RespiratorNIOSH-approvedRecommended when handling the powder outside of a fume hood to minimize inhalation of dust.[1]

Safe Handling and Operational Workflow

Adherence to a standardized workflow is critical to minimize exposure and prevent contamination.

Step-by-Step Handling Procedure:

  • Preparation:

    • Read and understand all available safety information before handling the compound.

    • Ensure that an eyewash station and safety shower are readily accessible.[5]

    • Prepare a designated work area, preferably within a chemical fume hood, especially when weighing or transferring the powder.[6][7]

  • Weighing and Transfer:

    • When weighing, use a balance inside a fume hood or a ventilated balance enclosure to control dust.[6]

    • Handle the powder with care to avoid creating dust. Use a spatula for transfers and avoid pouring directly from the container.[4][6]

    • Keep the container of this compound closed when not in use.[5][6]

  • Dissolution:

    • If preparing a solution, add the solid to the solvent slowly.

    • If the solvent is water and an acid is also being used, always add acid to water, never the other way around.[4][8]

  • Post-Handling:

    • Thoroughly clean the work area after use. Wet cleaning methods or a HEPA vacuum are preferred for powder spills.[6]

    • Wash hands thoroughly with soap and water after removing gloves.[1][9]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review Safety Data prep2 Don PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Weigh Compound prep3->handle1 Proceed to Handling handle2 Transfer to Vessel handle1->handle2 handle3 Prepare Solution handle2->handle3 clean1 Clean Work Area handle3->clean1 Proceed to Cleanup clean2 Dispose of Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Safe handling workflow for this compound.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

Emergency ScenarioAction
Skin Contact Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1][5] Seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of milk or water.[5] Seek immediate medical attention.
Minor Spill (Powder) Carefully sweep or vacuum up the spilled material, avoiding dust generation, and place it in a sealed container for disposal.[5] Clean the area with a wet cloth.
Major Spill Evacuate the area and alert others. If the spill is significant or in a poorly ventilated area, contact your institution's environmental health and safety department.

Storage and Disposal

Proper storage and disposal are essential for laboratory safety and environmental protection.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][10]

  • Keep away from incompatible materials such as strong oxidizing agents.[5]

  • Label all containers clearly with the chemical name and any known hazards.[11]

Disposal Plan:

  • All waste materials, including contaminated PPE and cleaning materials, should be considered chemical waste.

  • Place waste in a clearly labeled, sealed container.

  • Dispose of the chemical waste in accordance with local, state, and federal regulations.[12] Do not dispose of it down the drain or in the regular trash.[12]

  • Consult your institution's environmental health and safety office for specific disposal procedures.

G cluster_generation Waste Generation cluster_collection Collection cluster_disposal Disposal waste1 Unused Compound collect1 Segregate Waste waste1->collect1 waste2 Contaminated PPE waste2->collect1 waste3 Spill Cleanup Material waste3->collect1 collect2 Place in Labeled, Sealed Container collect1->collect2 dispose1 Store in Designated Waste Area collect2->dispose1 dispose2 Arrange for Pickup by EH&S or Licensed Contractor dispose1->dispose2

Chemical waste disposal workflow.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.